Triptil
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQDIIKRQRZXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amitriptyline's Neuronal Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of the tricyclic antidepressant amitriptyline (B1667244) in neurons. The document summarizes key quantitative data, details experimental protocols for foundational research in this area, and provides visualizations of the core signaling pathways.
Core-Mechanism: Monoamine Reuptake Inhibition
Amitriptyline's primary therapeutic effect in treating depression is attributed to its ability to block the reuptake of the neurotransmitters serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[1][2] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration and prolongs the action of these monoamines in the synapse, leading to enhanced downstream signaling.[1][2] Chronic administration leads to adaptive changes in the nervous system, including the desensitization of presynaptic autoreceptors, which contributes to its long-term therapeutic efficacy.[1]
Signaling Pathway for Monoamine Reuptake Inhibition
Caption: Amitriptyline's inhibition of SERT and NET.
Polypharmacology: Antagonism of Neuronal Receptors
Beyond its effects on monoamine transporters, amitriptyline exhibits antagonist activity at a variety of other neuronal receptors.[3] This broad receptor-binding profile contributes to both its therapeutic effects in other conditions (e.g., chronic pain, migraine) and its side-effect profile.[2][3] The primary antagonistic actions are at muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[1][3]
Receptor Antagonism by Amitriptyline
Caption: Amitriptyline's antagonism of various neuronal receptors.
Ion Channel Modulation
Amitriptyline also directly modulates the activity of several ion channels, a mechanism that is particularly relevant to its analgesic properties.[3] It is a known blocker of voltage-gated sodium channels, which can reduce neuronal excitability.[3][4]
Neurotrophic and Neuroprotective Effects
Emerging evidence suggests that amitriptyline exerts neurotrophic and neuroprotective effects through its interaction with Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), respectively.[5][6] Amitriptyline has been shown to directly bind to and activate these receptors, promoting neuronal survival and neurite outgrowth.[5][6] Furthermore, studies have indicated that amitriptyline can increase the expression of BDNF in glial cells.[7]
Amitriptyline's Neurotrophic Signaling Pathway
Caption: Amitriptyline's activation of TrkA/TrkB signaling.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of amitriptyline for its various neuronal targets.
Table 1: Amitriptyline Binding Affinities (Ki) for Neuronal Transporters and Receptors
| Target | Species | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | Human | 3.45 | [8] |
| Norepinephrine Transporter (NET) | Human | 13.3 | [8] |
| Muscarinic M1 Receptor | Human | 11-24 | [8] |
| Muscarinic M2 Receptor | Human | 11-24 | [8] |
| Muscarinic M3 Receptor | Human | 11-24 | [8] |
| Muscarinic M4 Receptor | Human | 11-24 | [8] |
| Muscarinic M5 Receptor | Human | 11-24 | [8] |
| Histamine H1 Receptor | Human | 0.5-1.1 | [8] |
| Histamine H2 Receptor | Human | ~66.1 (pKi 7.18) | [9][10] |
| α1-Adrenergic Receptor | Human | 4.4 | [8] |
| α1-Adrenergic Receptor | Rat | 182 | [11] |
| Dopamine Transporter (DAT) | Human | 2580 | [8] |
| TrkA Receptor | Not Specified | 3000 | [12] |
| TrkB Receptor | Not Specified | 14000 | [12] |
Table 2: Amitriptyline Functional Inhibition (IC50) of Neuronal Channels and Receptors
| Target | State/Condition | IC50 (µM) | Reference |
| Voltage-gated Na+ Channel | Open | 0.26 | [13] |
| Voltage-gated Na+ Channel | Inactivated | 0.51 | [13] |
| Voltage-gated Na+ Channel | Resting | 33 | [13] |
| Human Heart hH1 Na+ Channel | Resting | 24.8 | [2][14] |
| Human Heart hH1 Na+ Channel | Inactivated | 0.58 | [2][14] |
| NMDA Receptor | 4 mM external Ca2+ | 0.72 | [15][16] |
| NMDA Receptor | 0.25 mM external Ca2+ | 220 (trapping open-channel block) | [15][16] |
| Muscarinic Receptor | Not Specified | 1.0 | [5] |
| hERG Potassium Channel | Not Specified | 4.78 | [8] |
| Kv1.1 Potassium Channel | Not Specified | 22 | [17] |
| Kv7.2/7.3 Potassium Channel | Not Specified | 10 | [17] |
Experimental Protocols
Serotonin/Norepinephrine Transporter (SERT/NET) Uptake Assay
This protocol outlines a method to determine the inhibitory activity of a test compound on SERT or NET using a radiolabeled substrate.
Workflow for SERT/NET Uptake Assay
Caption: Workflow for a neurotransmitter uptake assay.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT or NET.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Test compound (e.g., amitriptyline) at various concentrations.
-
Radiolabeled substrate: [³H]Serotonin for SERT assay, [³H]Norepinephrine for NET assay.
-
Known SERT/NET inhibitor for control (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).
-
Cell lysis buffer.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Plate hSERT or hNET expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor in uptake buffer for 15-30 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.
Radioligand Binding Assay for Muscarinic M1 Receptor
This protocol describes a method to determine the binding affinity of a test compound to the muscarinic M1 receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes from cells expressing the human muscarinic M1 receptor (e.g., CHO-K1 cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]pirenzepine).
-
Test compound (e.g., amitriptyline) at various concentrations.
-
Non-labeled ligand for determining non-specific binding (e.g., atropine).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes expressing the M1 receptor in assay buffer.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Recording of Sodium Currents
This protocol provides a general method for recording voltage-gated sodium currents in cultured neurons to assess the effect of a test compound.
Workflow for Whole-Cell Patch Clamp Recording
Caption: Workflow for whole-cell patch clamp recording.
Materials:
-
Cultured neurons (e.g., dorsal root ganglion neurons).
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for patch pipettes.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES).
-
Test compound (e.g., amitriptyline).
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips for recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record baseline currents.
-
Compound Application: Perfuse the recording chamber with the external solution containing the test compound.
-
Recording Post-Application: Record sodium currents in the presence of the compound.
-
Data Analysis: Measure the peak sodium current amplitude before and after compound application to determine the percentage of inhibition. Construct a concentration-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Block of human heart hH1 sodium channels by amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amitriptyline functionally antagonizes cardiac H2 histamine receptors in transgenic mice and human atria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Effect of amitriptyline on adrenergic receptor number and second messenger function in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dual action of amitriptyline on NMDA receptors: enhancement of Ca-dependent desensitization and trapping channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amitriptyline is a potent blocker of human Kv1.1 and Kv7.2/7.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptil discovery and synthesis pathway
An In-depth Technical Guide on the Discovery and Synthesis of Triptolide (B1683669)
Introduction
Triptolide is a potent diterpenoid triepoxide first isolated from the thunder god vine, Tripterygium wilfordii Hook F.[1][2]. This natural product has garnered significant interest from the scientific community due to its broad spectrum of biological activities, including anti-inflammatory, immunosuppressive, anti-fertility, and notably, anti-cancer properties[3][4]. Its complex molecular architecture, featuring three epoxide rings and an α,β-unsaturated lactone, presents a formidable challenge for chemical synthesis and has spurred the development of numerous innovative synthetic strategies[5][6]. This guide provides a comprehensive overview of the discovery of triptolide, its biosynthetic and chemical synthesis pathways, and its mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
Triptolide was first isolated and characterized in 1972 by S. Morris Kupchan and his colleagues.[1] The compound was extracted from the roots of Tripterygium wilfordii, a vine used in traditional Chinese medicine for treating conditions like rheumatoid arthritis and systemic lupus erythematosus[1][5]. Kupchan's team identified triptolide's significant anti-leukemic effects, which initiated decades of research into its pharmacological potential[3][5]. However, the natural abundance of triptolide is extremely low (approximately 66.5 μg/g in the plant), making extraction an insufficient source for clinical and research needs and highlighting the importance of synthetic production methods[7].
Biosynthesis Pathway
The biosynthesis of triptolide in T. wilfordii originates from the common upstream pathways of terpenoid synthesis. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways, to form the diterpene backbone[8][9]. While the complete pathway is still under investigation, key steps have been elucidated. A crucial enzyme, a cytochrome P450 designated as TwCYP728B70, has been identified. This enzyme is believed to catalyze the multi-step oxidation of the diterpene intermediate, miltiradiene, to form dehydroabietic acid, a precursor to triptolide[8]. The subsequent steps, involving the formation of the three epoxide rings and the butenolide D-ring, are complex and involve further enzymatic oxidations, though the specific enzymes for these transformations are not yet fully characterized[5][10].
Below is a conceptual diagram of the early stages of the triptolide biosynthetic pathway.
Total Synthesis Pathways
The structural complexity of triptolide has made its total synthesis a significant goal for organic chemists. Over the years, several distinct strategies have been developed, broadly categorized as follows:
-
Synthesis from Aromatic Precursors: Early approaches utilized commercially available aromatic compounds like 6-methoxy-1-tetralone (B92454) or dehydroabietic acid as starting materials to construct the A/B ring system[5][6].
-
Diels-Alder Reactions: Convergent strategies employing intermolecular Diels-Alder reactions have been used to efficiently construct the core cyclic system[6][11].
-
Cationic Polyene Cyclization: This biomimetic approach mimics the natural cyclization of terpenoid precursors to assemble the polycyclic core of triptolide[6][12].
-
Metal Catalysis: Modern syntheses often feature metal-catalyzed reactions, such as palladium-catalyzed carbonylation, for key bond formations, including the construction of the D-ring lactone[6][12].
Key Total Syntheses of Triptolide
The following table summarizes key milestones in the total synthesis of (±)-Triptolide and its enantiomers.
| Research Group | Year | Key Strategy | Starting Material | Number of Steps | Overall Yield | Reference |
| Berchtold | 1980 | Racemic; Aldol condensation for A-ring | Tetralone derivative | 16 | 1.6% | [6] |
| van Tamelen | 1980 | Asymmetric; Utilized natural chiral pool | L-dehydroabietic acid | ~19 | 0.06% (formal) | [6] |
| Yang | 2002 | Enantioselective; Oxidative radical cyclization | (+)-8-phenylmenthyl ester derivative | 20+ | ~1.0% | [13][14] |
| Sherburn | 2008 | Racemic; Two Diels-Alder reactions | (Z)-3-iodo-4-methylpenta-2,4-dien-1-ol | 10 (formal) | Not specified | [6][11] |
| Li | 2014 | Divergent synthesis; Cationic polycyclization | Commercially available acid | 10 (to intermediate) | 18.5% (to intermediate) | [6][12] |
General Workflow for Total Synthesis
A representative workflow for the total synthesis of triptolide often involves the sequential construction of its complex ring system. The diagram below illustrates a generalized logical flow based on early synthetic approaches.
Mechanism of Action and Signaling Pathways
Triptolide exerts its potent biological effects by interacting with multiple intracellular targets. Its primary mechanism involves the covalent inhibition of the XPB (ERCC3) subunit of the general transcription factor TFIIH[15][16]. This interaction blocks the ATP-dependent helicase activity of XPB, leading to a global inhibition of RNA polymerase II-mediated transcription[17][18]. This transcriptional repression preferentially affects the expression of short-lived mRNAs, including many oncogenes and pro-inflammatory cytokines, explaining its potent anti-cancer and anti-inflammatory activities[17][18].
Beyond transcription, triptolide modulates several critical signaling pathways:
-
NF-κB Pathway: Triptolide is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation and cell survival. It prevents the transactivation of NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6[15][17][19].
-
MAPK and PI3K/Akt Pathways: Triptolide has been shown to modulate the MAPK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and apoptosis. In many cancer cells, triptolide treatment leads to the downregulation of Akt and mTOR phosphorylation, promoting apoptosis[5][20].
-
Apoptosis Induction: Triptolide induces programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. It can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and activation of caspases[20][21].
The diagram below outlines the inhibitory effect of triptolide on the NF-κB signaling pathway.
Experimental Protocols
Due to the complexity and length of total synthesis, this section provides a representative protocol for a key transformation used in the synthesis of triptolide derivatives or prodrugs, which is more broadly applicable. The following protocol is a generalized procedure for the synthesis of a methylthiomethyl (MTM) ether of triptolide, a key intermediate for creating water-soluble prodrugs[22][23].
Protocol: Synthesis of Methylthiomethyl (MTM) Ether of Triptolide
Objective: To introduce a methylthiomethyl protecting group onto the C-14 hydroxyl of triptolide, creating an intermediate for further functionalization.
Materials:
-
Triptolide (1.0 eq)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
Acetic anhydride (B1165640) (Ac₂O) (5.0 eq)
-
Anhydrous acetonitrile (B52724) (CH₃CN) (solvent)
-
Dimethyl sulfide (B99878) (DMS) (3.0 eq)
-
Benzoyl peroxide (BPO) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure (Method A - Pummerer Rearrangement):
-
Dissolve triptolide (1.0 eq) in a minimal amount of DMSO.
-
Add acetic anhydride (5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired MTM-protected triptolide.
Procedure (Method B - Alternative):
-
To a solution of triptolide (1.0 eq) in anhydrous acetonitrile, add dimethyl sulfide (3.0 eq)[23].
-
Add benzoyl peroxide (1.5 eq) portion-wise over 10 minutes at room temperature[23].
-
Stir the reaction for 2 hours at room temperature, monitoring by TLC[23].
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to isolate the MTM ether of triptolide[23].
Expected Outcome: Both methods yield the desired product, though Method B is significantly faster[23]. The reaction may also produce side products such as triptonide, which must be separated during purification[23]. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Triptolide remains a molecule of immense interest due to its potent and diverse biological activities. Since its discovery, significant progress has been made in understanding its mode of action and in developing total synthesis routes. While its inherent toxicity remains a major hurdle for clinical development, the synthetic pathways developed not only provide access to the natural product but also enable the creation of analogues and prodrugs with improved therapeutic windows[16][22]. Future research will likely focus on refining synthetic strategies, further elucidating the biosynthetic pathway for potential biotechnological production, and developing targeted delivery systems to harness triptolide's therapeutic power while minimizing its toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunosuppressant discovery from Tripterygium wilfordii Hook f: the novel triptolide analog (5R)-5-hydroxytriptolide (LLDT-8) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mcgill.ca [mcgill.ca]
- 11. Formal total synthesis of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 16. Triptolide - Wikipedia [en.wikipedia.org]
- 17. What is Triptolide used for? [synapse.patsnap.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Phosphonooxymethyl Prodrug of Triptolide: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Pharmacodynamics of Amitriptyline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amitriptyline (B1667244) hydrochloride, a prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder and a variety of other conditions, including neuropathic pain and migraine prophylaxis. Its therapeutic efficacy and side-effect profile are dictated by a complex and multifaceted pharmacodynamic portfolio. This technical guide provides a comprehensive overview of the core pharmacodynamic properties of amitriptyline, with a focus on its interactions with neurotransmitter transporters, receptors, and ion channels, presented with quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
Amitriptyline's principal antidepressant and analgesic effects are attributed to its ability to block the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[1][2] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration and prolongs the action of these neurotransmitters in the synapse.[1][2][3]
Quantitative Analysis of Transporter Inhibition
The inhibitory potency of amitriptyline at SERT and NET is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values are determined through neurotransmitter reuptake inhibition assays.
| Transporter | Ligand/Substrate | IC50 (nM) | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | [3H]5-HT | 235 | 3.45 | [4] |
| Norepinephrine Transporter (NET) | [3H]Norepinephrine | - | 13.3 | [4] |
| Dopamine Transporter (DAT) | - | - | 2580 | [5][6] |
Receptor Antagonism: A Broad Spectrum of Activity
Amitriptyline exhibits significant antagonist activity at a variety of G-protein coupled receptors (GPCRs), which contributes to both its therapeutic effects (e.g., sedation) and its adverse side-effect profile (e.g., anticholinergic effects, orthostatic hypotension).[1][3]
Quantitative Receptor Binding Affinities
The affinity of amitriptyline for various receptors is determined using radioligand binding assays, with results typically expressed as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Muscarinic Acetylcholine | |||
| M1, M2, M3, M4, M5 | --INVALID-LINK---QNB | 11-24 | [5] |
| M1 (Human Brain) | --INVALID-LINK---QNB | 18 | [7] |
| Histamine | |||
| H1 | [3H]Mepyramine | 0.5-1.1 | [5] |
| H2 | - | pKi 7.18 | [8][9] |
| Adrenergic | |||
| α1A | [3H]Prazosin | 4.4 | [5] |
| α1B | [3H]Prazosin | Weaker affinity than α1A/α1D | [10] |
| α1D | [3H]Prazosin | Higher affinity than α1B | [10] |
| Serotonin | |||
| 5-HT2A | - | 7.31 | [4] |
| 5-HT2C | - | - | [11] |
Note: pKi is the negative logarithm of the Ki value.
Modulation of Ion Channels
Amitriptyline's effects extend to the modulation of various voltage-gated ion channels. This activity is particularly relevant to its analgesic properties and its cardiotoxic potential in overdose situations.[1][12]
Quantitative Ion Channel Blockade
The inhibitory effects of amitriptyline on ion channels are often assessed using whole-cell patch-clamp techniques, with potency expressed as IC50 values.
| Channel Type | State/Condition | IC50 (µM) | Reference |
| Voltage-Gated Sodium Channels (NaV) | |||
| hH1 (Cardiac) - Resting State | - | 24.8 | [13] |
| hH1 (Cardiac) - Inactivated State | - | 0.58 | [13] |
| Rat Skeletal Muscle - Open Channel | - | 0.26 | [14][15] |
| Rat Skeletal Muscle - Inactivated Channel | - | 0.51 | [14][15] |
| Rat Skeletal Muscle - Resting Channel | - | 33 | [14][15] |
| Voltage-Gated Potassium Channels (KV) | |||
| Rabbit Coronary Artery Smooth Muscle | - | 2.2 | [15] |
| hERG | - | 4.78 | [5] |
| Kv1.1 | - | 22 | [16] |
| Kv7.2/7.3 | - | 10 | [16] |
| Voltage-Gated Calcium Channels (CaV) | |||
| L-type (Rat Cardiomyocytes) | - | 23.2 | [17] |
| K+-induced Ca2+ uptake (Rat Brain Synaptosomes) | - | 26-31 | [18] |
Downstream Signaling Pathways
Recent research has unveiled that amitriptyline's actions are not limited to direct transporter and receptor interactions but also involve the modulation of intracellular signaling cascades, notably neurotrophic factor pathways.
TrkA and TrkB Receptor Agonism
Amitriptyline has been shown to directly bind to and activate Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[19] This activation promotes neurotrophic activity and may contribute to its therapeutic effects beyond simple monoamine reuptake inhibition.[19] This agonistic action can trigger downstream signaling, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway.[20]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amitriptyline's primary mechanism of action.
Caption: Downstream TrkA/TrkB signaling pathway activated by amitriptyline.
Caption: Experimental workflow for a radioligand competition binding assay.
Detailed Experimental Protocols
Radioligand Competition Binding Assay (for Receptor Affinity)
This assay determines the affinity (Ki) of a test compound (amitriptyline) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize tissue or cells known to express the target receptor in a cold buffer solution.
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[11]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains membranes and a fixed concentration of radioligand.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competition: Contains membranes, radioligand, and varying concentrations of amitriptyline.[2][11]
-
-
-
Incubation:
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Place the dried filter discs into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the amitriptyline concentration to generate a competition curve.
-
Determine the IC50 value from the curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of amitriptyline to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]5-HT) into cells expressing the corresponding transporter (SERT).
-
Cell Culture:
-
Culture a cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) in appropriate culture plates.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of amitriptyline for a short period.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a defined time at 37°C.
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the percentage of inhibition of uptake at each amitriptyline concentration compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the amitriptyline concentration to calculate the IC50 value.
-
Whole-Cell Patch Clamp Electrophysiology (for Ion Channel Blockade)
This technique allows for the direct measurement of ion currents through channels in the membrane of a single cell, and how these currents are affected by a drug like amitriptyline.
-
Cell Preparation:
-
Patch-Clamp Recording:
-
Use a glass micropipette with a very fine tip to form a high-resistance seal ("giga-seal") with the cell membrane.
-
Apply a brief suction to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration that allows control of the membrane potential and measurement of the total ion current from the cell.
-
Apply specific voltage protocols to elicit currents from the ion channel of interest (e.g., a depolarizing step to activate sodium channels).
-
-
Drug Application:
-
After obtaining a stable baseline recording of the ion currents, perfuse the cell with a solution containing a known concentration of amitriptyline.
-
-
Data Acquisition and Analysis:
-
Record the ion currents before, during, and after the application of amitriptyline.
-
Measure the reduction in the peak current amplitude in the presence of the drug.
-
Construct a concentration-response curve by applying multiple concentrations of amitriptyline and plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.[21]
-
Conclusion
The pharmacodynamic profile of amitriptyline hydrochloride is remarkably broad, extending beyond its classical role as a monoamine reuptake inhibitor. Its interactions with a wide array of receptors and ion channels are crucial in defining its overall clinical utility and its potential for adverse effects. A thorough understanding of these multifaceted interactions, supported by quantitative data and detailed experimental methodologies, is essential for the rational use of amitriptyline in current therapeutic practice and for the development of novel compounds with improved efficacy and safety profiles. The continued exploration of its downstream signaling effects, such as the activation of Trk receptors, may open new avenues for its application in neurodegenerative and other disorders.
References
- 1. Amitriptyline modulation of Na(+) channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of TrkB receptor tyrosine kinase and its internalization by neuronal activity and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DOT Language | Graphviz [graphviz.org]
- 21. login.medscape.com [login.medscape.com]
In Vitro Effects of Amitriptyline on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of the tricyclic antidepressant amitriptyline (B1667244) on various cell lines. Traditionally prescribed for depression and neuropathic pain, a growing body of preclinical evidence highlights its cytotoxic and modulatory effects on cellular processes, suggesting its potential for repurposing in oncology and other therapeutic areas. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in amitriptyline's cellular mechanisms of action.
Quantitative Data Summary: Cytotoxic and Proliferative Effects
Amitriptyline exhibits a dose- and time-dependent cytotoxic effect on a range of cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency. The following tables summarize the IC50 values and other quantitative effects of amitriptyline across various cancer and non-cancer cell lines.
Table 1: IC50 Values of Amitriptyline on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 24 hours | 81.03 | [1] |
| SH-SY5Y | Neuroblastoma | 48 hours | 59.78 | [1] |
| SH-SY5Y | Neuroblastoma | 72 hours | 43.60 | [1] |
| MCF7 | Breast Cancer | 24 hours | ~4763 (1321 µg/mL) | [1] |
| MCF7 | Breast Cancer | 48 hours | ~3177 (881 µg/mL) | [1] |
| A2780 | Ovarian Cancer | 24 hours | ~4126 (1144 µg/mL) | [1] |
| A2780 | Ovarian Cancer | 48 hours | ~3863 (1071 µg/mL) | [1] |
| HTB114 | Uterine Leiomyosarcoma | 48 hours | ~4 | [2] |
Note: µg/mL to µM conversion is approximated using a molar mass of 277.4 g/mol for amitriptyline.
Table 2: Effects of Amitriptyline on Cell Proliferation and Colony Formation
| Cell Line | Effect | Concentration | Duration | Reference |
| SH-SY5Y | Reduced clonogenic capacity | 15-60 µM | 12 days | [3] |
| B16.f10 | Inhibited colony growth | > 5 µM | Not Specified | |
| B16.f10, C-3 | Suppressed DNA synthesis | 30 µM | Not Specified | |
| HTB114 | Reduced cell viability and proliferation | Not Specified | 48-72 hours | [2] |
Core Signaling Pathways Modulated by Amitriptyline
Amitriptyline's effects on cell fate are mediated through the modulation of several key signaling pathways. These include the induction of apoptosis, regulation of autophagy, and activation of neurotrophic receptor signaling.
Induction of Apoptosis
Amitriptyline has been shown to induce apoptosis in various cell lines through the intrinsic pathway.[4] This process is often initiated by mitochondrial dysfunction, leading to the release of pro-apoptotic factors. In some cancer cells, amitriptyline enhances apoptosis by upregulating death receptors.[5]
Modulation of Autophagy
The role of amitriptyline in autophagy is complex and appears to be cell-type dependent. In some instances, it induces autophagy as a pro-survival mechanism, while in others, it blocks autophagic flux, leading to the accumulation of autophagosomes and sensitization to apoptosis.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitizing TRAIL‑resistant A549 lung cancer cells and enhancing TRAIL‑induced apoptosis with the antidepressant amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of Amitriptyline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of amitriptyline (B1667244) hydrochloride, focusing on its solubility and stability. The information herein is intended to support research, formulation development, and analytical studies involving this widely used tricyclic antidepressant.
Core Physicochemical Properties
Amitriptyline hydrochloride is the hydrochloride salt of amitriptyline, a dibenzocycloheptadiene derivative.[1] It presents as a white, odorless, crystalline powder with a bitter taste.[1][2]
Molecular Formula: C₂₀H₂₃N·HCl[3]
Molecular Weight: 313.87 g/mol [1][3]
pKa: 9.4 (in water at 25°C)[4]
Solubility Profile
Amitriptyline hydrochloride is known to be freely soluble in water, ethanol (B145695), and chloroform.[1][2][4][5] Its solubility is a critical parameter for formulation design, influencing dissolution rates and bioavailability.
Solubility in Various Solvents
The solubility of amitriptyline hydrochloride has been determined in a range of solvents, demonstrating its versatility for different formulation and analytical applications.
| Solvent | Solubility (mg/mL) | Molar Concentration | Temperature (°C) | Reference |
| Water | Freely Soluble | ~100 mM | Room Temperature | [2][3] |
| Ethanol | Freely Soluble | - | - | [2][4] |
| Chloroform | Very Soluble | - | - | [4] |
| DMSO | ~25 mg/mL | ~100 mM | Room Temperature | [3][6] |
| Dimethyl Formamide | ~25 mg/mL | - | Room Temperature | [6] |
| PBS (pH 7.2) | ~0.5 mg/mL | - | Room Temperature | [6] |
A more detailed study determined the mole fraction solubility of amitriptyline hydrochloride in thirteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K. The solubility was found to increase with temperature in all tested solvents. At 298.15 K (25°C), the mole fraction solubility followed the order: methanol (B129727) > 2-methoxyethanol (B45455) > 2-ethoxyethanol (B86334) > 2-propoxyethanol (B165432) > ethanol > 2-butoxyethanol (B58217) > n-propanol > N-Methyl pyrrolidone (NMP) > N,N-Dimethylformamide (DMF) > n-butanol > n-pentanol > n-hexanol > n-heptanol > n-octanol.[7]
pH-Dependent Solubility
The pH of a 1 in 20 solution of amitriptyline hydrochloride in water is between 4.0 and 5.0.[2] Being the salt of a weak base, its solubility is pH-dependent. In acidic to neutral solutions, it exists predominantly in its ionized, more soluble form. As the pH increases above its pKa of 9.4, the free base, which is practically insoluble in water, will precipitate.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]
Objective: To determine the saturation concentration of amitriptyline hydrochloride in a specific solvent at a controlled temperature.
Materials:
-
Amitriptyline hydrochloride powder
-
Solvent of interest (e.g., purified water, buffer of specific pH)
-
Volumetric flasks
-
Shaker bath or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis
Procedure:
-
Add an excess amount of amitriptyline hydrochloride to a known volume of the solvent in a sealed container. The excess solid should be visually apparent.
-
Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[10] Preliminary studies can determine the time required to reach a plateau in concentration.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To avoid contamination with undissolved solid, centrifugation followed by filtration is recommended.
-
Dilute the clear, saturated solution with the appropriate solvent to a concentration within the validated range of the analytical method.
-
Determine the concentration of amitriptyline hydrochloride in the diluted sample using a validated analytical method.
-
Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.
Stability Profile
The stability of amitriptyline hydrochloride is a critical factor for its formulation, storage, and therapeutic efficacy. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. The primary degradation pathways for amitriptyline hydrochloride include oxidation, hydrolysis, and photolysis.[11][12][13]
Thermal Stability
Amitriptyline as a neat substance has high thermal stability up to 188°C.[14][15] However, in solution, its stability is more limited. A study on a commercial aqueous solution of amitriptyline hydrochloride showed no significant degradation when stored at 80°C for up to 3 months.[16] Another study noted a 1.3% degradation over 90 days under the same conditions.[14] In solid form, dry heat at 105°C for 24 hours has been used in forced degradation studies to induce thermal degradation.[12][17]
pH and Hydrolytic Stability
Hydrolytic degradation is significantly influenced by pH.[14] Forced degradation studies typically employ acidic and basic conditions to evaluate the susceptibility to hydrolysis. Common conditions include treatment with 5 M HCl at 80°C for 1 hour and 5 M NaOH at 80°C for 1 hour.[17] The optimal pH for the stability of amitriptyline hydrochloride in aqueous solutions is generally recommended to be in the range of 4 to 6.[18]
Oxidative Stability
Oxidation is a major degradation pathway for tricyclic antidepressants like amitriptyline.[14][18] This process can be catalyzed by trace metal ions.[18][19] Forced degradation studies often use 6% hydrogen peroxide at room temperature for 1 hour to induce oxidative degradation.[12][17] The use of chelating agents like edetate disodium (B8443419) (EDTA) has been shown to stabilize aqueous solutions of amitriptyline hydrochloride, presumably by chelating metal ion contaminants that can leach from storage containers.[19][20][21]
Photostability
Amitriptyline hydrochloride is sensitive to light.[18] Aqueous solutions should be protected from light to prevent photodegradation.[22] Studies have shown that solutions are stable for at least 8 weeks at room temperature when protected from light.[22] Photostability testing, as per ICH Q1B guidelines, involves exposing the drug substance to UV-Vis light to assess its potential for degradation.[12] While direct photodegradation in water is slow, the process can be accelerated in the presence of photosensitizers like fulvic acid, which is relevant for environmental fate studies.[15][23]
Stability in Formulations
The stability of amitriptyline hydrochloride in extemporaneously compounded oral suspensions has been studied. In a sugar-free, paraben-free vehicle (PCCA SuspendIt), suspensions at concentrations of 1 mg/mL and 5 mg/mL were found to be physically, chemically, and microbiologically stable for 185 days when stored in amber plastic bottles at both refrigerated (5°C) and room temperature (25°C) conditions.[24]
Summary of Stability Data
| Condition | Observation | Reference |
| Thermal (Aqueous Solution) | No significant degradation at 80°C for 3 months. | [16] |
| Thermal (Solid State) | Stable up to 188°C. | [14][15] |
| pH | Optimal stability in the pH range of 4 to 6. | [18] |
| Hydrolysis (Forced) | Degradation observed with 5 M HCl and 5 M NaOH at 80°C. | [17] |
| Oxidation (Forced) | Degradation observed with 6% H₂O₂ at 25°C. | [12][17] |
| Photostability | Sensitive to light; solutions should be protected. Stable for at least 8 weeks when protected from light. | [18][22] |
| Formulation (Suspension) | Stable for 185 days at 5°C and 25°C in PCCA SuspendIt. | [24] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14]
Objective: To identify potential degradation products and pathways for amitriptyline hydrochloride under various stress conditions.
Materials:
-
Amitriptyline hydrochloride
-
Hydrochloric acid (e.g., 5 M)
-
Sodium hydroxide (B78521) (e.g., 5 M)
-
Hydrogen peroxide (e.g., 6%)
-
Purified water
-
Hot air oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve amitriptyline hydrochloride in 5 M HCl and heat at 80°C for 1 hour. Cool and neutralize the solution.[17]
-
Base Hydrolysis: Dissolve amitriptyline hydrochloride in 5 M NaOH and heat at 80°C for 1 hour. Cool and neutralize the solution.[17]
-
Oxidative Degradation: Dissolve amitriptyline hydrochloride in 6% H₂O₂ and keep at 25°C for 1 hour.[17]
-
Thermal Degradation: Expose solid amitriptyline hydrochloride powder to 105°C in a hot air oven for 24 hours.[12][17]
-
Photolytic Degradation: Expose solid amitriptyline hydrochloride powder to UV-Vis light according to ICH Q1B guidelines.[12]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all major degradation products.
Visualizations
Experimental Workflow: Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Logical Relationship: Factors Affecting Amitriptyline HCl Stability
Caption: Key factors influencing the stability of amitriptyline hydrochloride.
Signaling Pathway: Major Degradation Routes
Caption: Major degradation pathways of amitriptyline hydrochloride under stress.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. rndsystems.com [rndsystems.com]
- 4. amitriptyline hydrochloride [chemister.ru]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fip.org [fip.org]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. [PDF] An Overview of Degradation Strategies for Amitriptyline | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
- 14. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Stability of Amitriptyline Hydrochloride in Oral Liquid Dosage Forms - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Physicochemical and Microbiological Stability of Amitriptyline Hydrochloride Oral Liquid Dosage Forms in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
Amitriptyline's Effects on Neurotransmitter Reuptake: A Technical Guide
Abstract
Amitriptyline (B1667244), a cornerstone tricyclic antidepressant (TCA), exerts its primary therapeutic effects by modulating synaptic concentrations of monoamine neurotransmitters. This technical guide provides an in-depth analysis of amitriptyline's pharmacological profile, with a core focus on its interaction with neurotransmitter reuptake transporters. We present a comprehensive summary of its binding affinities and inhibitory concentrations for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), alongside its significant off-target activities. Detailed experimental protocols for assessing transporter inhibition are provided, and key signaling pathways are visualized to offer a complete mechanistic overview for the research and drug development professional.
Introduction
Amitriptyline is a tertiary amine tricyclic antidepressant that has been in clinical use for decades for the treatment of major depressive disorder and a range of other conditions, including anxiety disorders, chronic pain, and migraine prophylaxis[1]. Its therapeutic efficacy is primarily attributed to its potent ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) at presynaptic terminals, thereby increasing the availability of these neurotransmitters in the synaptic cleft[1]. Unlike more modern selective inhibitors, amitriptyline possesses a broad pharmacological footprint, with high affinity for several other neuroreceptors, which contributes to both its therapeutic profile and its notable side effects[1][2][3]. This guide delves into the core molecular interactions that define its mechanism of action.
Primary Mechanism of Action: Neurotransmitter Reuptake Inhibition
The principal mechanism of amitriptyline involves the competitive inhibition of SERT and NET[1][4]. By binding to these transporter proteins, it prevents the re-clearance of serotonin and norepinephrine from the synapse, prolonging their dwell time and enhancing downstream signaling at postsynaptic receptors[1]. This dual-action inhibition is crucial to its antidepressant and analgesic effects. Its affinity for the dopamine transporter (DAT) is significantly lower, classifying it as a serotonin-norepinephrine reuptake inhibitor (SNRI) rather than a triple reuptake inhibitor[2].
Figure 1. Mechanism of Amitriptyline at the Synapse.
Quantitative Pharmacological Profile
The affinity of a compound for its target is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. The following tables summarize the binding affinities and functional inhibition data for amitriptyline across key central nervous system targets.
Table 1: Monoamine Transporter Affinities
| Transporter | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |
|---|---|---|
| Serotonin (SERT) | 4.3 - 15 | 18 - 98 |
| Norepinephrine (NET) | 18 - 46 | 35 - 100 |
| Dopamine (DAT) | >1000 | 3,340 - 8,500 |
Data compiled from multiple sources[2]. Ranges represent variability across different studies and assay conditions.
Table 2: Off-Target Receptor Affinities
| Receptor | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) | Clinical Relevance |
|---|---|---|---|
| Histamine H1 | 0.9 - 1.1 | 1.0 | Sedation, weight gain[1][3] |
| Muscarinic M1 | 13 - 25 | 15 - 66[5] | Anticholinergic effects (dry mouth, confusion)[1][3] |
| Muscarinic M2 | 41 | 42 - 100[5] | Cardiac effects, anticholinergic effects[5] |
| Muscarinic M3 | 21 | - | Anticholinergic effects[3] |
| Muscarinic M4 | 15 | - | Anticholinergic effects |
| α1-Adrenergic | 4.3 - 29 | 27 | Orthostatic hypotension, dizziness[1] |
| 5-HT2A | 14 - 28 | 31 | Potential anxiolytic/antipsychotic effects |
Data compiled from multiple sources[2][5][6]. Bold values indicate high-affinity interactions.
Experimental Protocols
Determining the quantitative data presented above relies on standardized in vitro assays. Radioligand binding and neurotransmitter uptake assays are the gold-standard methods for characterizing a compound's interaction with monoamine transporters[7][8].
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound (amitriptyline) by quantifying its ability to displace a specific high-affinity radioligand from the target transporter.
-
Objective: To determine the equilibrium dissociation constant (Ki) of amitriptyline for SERT, NET, or DAT.
-
Materials:
-
Cell membrane preparations from cell lines stably expressing human SERT, NET, or DAT[9].
-
Radioligands: e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT.
-
Test Compound: Amitriptyline, serially diluted.
-
Displacer: A high concentration of a known non-radiolabeled inhibitor to determine non-specific binding (e.g., 10 µM Fluoxetine for SERT)[9].
-
Assay Buffer (e.g., Tris-HCl with appropriate salts).
-
Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-Specific Binding (membranes + radioligand + high concentration of displacer), and competitive binding (membranes + radioligand + serial dilutions of amitriptyline)[9].
-
Incubation: Add membrane preparations, radioligand, and test compounds to the wells. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium[9].
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand[10].
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand[10].
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter[10].
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of amitriptyline to generate a sigmoidal competition curve.
-
Determine the IC50 value from the curve (the concentration of amitriptyline that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Synaptosome Uptake Assay (for IC50 Determination)
This functional assay measures the ability of a test compound to inhibit the active transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters[11][12].
-
Objective: To determine the IC50 of amitriptyline for inhibiting the uptake of serotonin or norepinephrine.
-
Materials:
-
Synaptosomal preparation from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET)[11][12].
-
Radiolabeled Neurotransmitters: [³H]-Serotonin or [³H]-Norepinephrine[10].
-
Test Compound: Amitriptyline, serially diluted.
-
Selective Inhibitors: To define non-specific uptake (e.g., 10 µM Fluoxetine for SERT)[10].
-
Buffer (e.g., Krebs-Ringer-HEPES buffer), often containing a monoamine oxidase (MAO) inhibitor to prevent substrate degradation[10].
-
Filtration apparatus and liquid scintillation counter.
-
-
Procedure:
-
Preparation: Dilute the synaptosomal preparation in buffer to the desired protein concentration[10].
-
Pre-incubation: In a 96-well plate, add the synaptosomal suspension to wells containing either vehicle, a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of amitriptyline. Pre-incubate at 37°C for 10-15 minutes[10].
-
Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to all wells[10].
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake[10].
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel[10].
-
Quantification: Measure the radioactivity retained on the filters (representing neurotransmitter taken up by synaptosomes) using a liquid scintillation counter[10].
-
-
Data Analysis:
-
Calculate Specific Uptake = Total Uptake (vehicle) - Non-Specific Uptake (selective inhibitor).
-
Determine the percentage of inhibition for each amitriptyline concentration relative to the specific uptake in the control wells.
-
Plot the percent inhibition against the log concentration of amitriptyline and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2. Generalized Workflow for In Vitro Transporter Assays.
Downstream Signaling Pathways
The therapeutic effects of amitriptyline are mediated by the downstream consequences of elevated synaptic serotonin and norepinephrine. These neurotransmitters bind to various G-protein coupled receptors (GPCRs) on the postsynaptic membrane, initiating intracellular signaling cascades.
-
Norepinephrine Signaling: Binding of NE to β-adrenergic receptors typically activates the Gs alpha subunit, which stimulates adenylyl cyclase (AC). AC converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
-
Serotonin Signaling: Serotonin receptors are diverse. For example, 5-HT4, 5-HT6, and 5-HT7 receptors also couple to Gs to activate the cAMP-PKA pathway[13]. In contrast, 5-HT2 family receptors couple to Gq, activating phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC)[13]. 5-HT1 receptors couple to Gi, which inhibits adenylyl cyclase, thereby reducing cAMP levels[14].
The net effect of these integrated pathways over time is believed to underlie the gradual onset of amitriptyline's antidepressant action, involving changes in receptor sensitivity, gene expression, and neuroplasticity.
References
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amitriptyline | Medication A-Z | AttoPGx [attopgx.com]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Interaction of amitriptyline with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amitriptyline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Synapse: A Technical Guide to the Cellular Pathways Modulated by Amitriptyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline (B1667244), a cornerstone of pharmacotherapy for major depressive disorder for decades, is increasingly recognized for its therapeutic efficacy in a broader range of conditions, notably neuropathic pain. This expanded clinical utility stems from a complex pharmacological profile that extends far beyond its classical mechanism of inhibiting serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake. This technical guide provides an in-depth exploration of the diverse cellular and signaling pathways modulated by amitriptyline, offering a molecular-level understanding of its multifaceted actions. We will delve into its interactions with ion channels, receptor tyrosine kinases, G-protein coupled receptors, and key cellular processes such as autophagy and neuroinflammation. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways to support further research and drug development efforts.
Core Pharmacological Profile: Receptor and Transporter Affinities
Amitriptyline's interaction with a wide array of receptors and transporters underpins both its therapeutic effects and its side-effect profile. The following table summarizes its binding affinities (Ki) for its primary molecular targets.
| Target | Species | Ki (nM) | Reference(s) |
| Serotonin Transporter (SERT) | Human | 3.45 | [1] |
| Norepinephrine Transporter (NET) | Human | 13.3 | [1] |
| Histamine H1 Receptor | Human | 0.5 - 1.1 | [1] |
| Muscarinic M1 Receptor | Human | 11 - 24 | [1] |
| Muscarinic M2 Receptor | Human | 11 - 24 | [1] |
| Muscarinic M3 Receptor | Human | 11 - 24 | [1] |
| Muscarinic M4 Receptor | Human | 11 - 24 | [1] |
| Muscarinic M5 Receptor | Human | 11 - 24 | [1] |
| α1A-Adrenergic Receptor | Human | 4.4 | [1] |
| Dopamine Transporter (DAT) | Human | 2580 | [1] |
Modulation of Voltage-Gated Ion Channels
A critical aspect of amitriptyline's analgesic properties, particularly in neuropathic pain, is its potent blockade of voltage-gated ion channels. This action reduces neuronal hyperexcitability. The inhibitory effects are often state-dependent, with higher affinity for open and inactivated channel states.
| Channel Type / State | Species / Tissue | IC50 (µM) | Reference(s) |
| Sodium Channels | |||
| Nav1.7 (inactivated) | Xenopus oocytes | 4.6 | [2] |
| Nav1.3 (inactivated, with β3) | Xenopus oocytes | 4.5 | [2] |
| Nav1.8 | Xenopus oocytes | Potently inhibited | [2] |
| hH1 (cardiac, resting) | Human Embryonic Kidney (HEK) cells | 24.8 | [3] |
| hH1 (cardiac, inactivated) | Human Embryonic Kidney (HEK) cells | 0.58 | [3] |
| Skeletal Muscle (open) | Human Embryonic Kidney (HEK) cells | 0.26 | [4] |
| Skeletal Muscle (inactivated) | Human Embryonic Kidney (HEK) cells | 0.51 | [4] |
| Skeletal Muscle (resting) | Human Embryonic Kidney (HEK) cells | 33 | [4] |
| Potassium Channels | |||
| hERG (Kv11.1) | - | 4.78 | [1] |
| Kv1.1 | Human Embryonic Kidney (HEK) cells | 22 | [5] |
| Kv7.2/7.3 | Human Embryonic Kidney (HEK) cells | 10 | [5] |
Key Signaling Pathways Modulated by Amitriptyline
Beyond direct receptor and channel interactions, amitriptyline influences several intracellular signaling cascades that are pivotal in neuronal function, inflammation, and cell survival.
Neurotrophic Factor Signaling: TrkA and TrkB Receptor Agonism
Amitriptyline has been shown to directly bind to and activate the Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively. This agonistic action promotes neuronal survival and neurite outgrowth.
Anti-inflammatory and Neuromodulatory Signaling via A3AR
In models of neuropathic pain, amitriptyline's anti-nociceptive effects are mediated, in part, through the activation of the A3 adenosine (B11128) receptor (A3AR). This leads to the suppression of downstream pro-inflammatory and pain-related signaling pathways.
Regulation of Autophagy
Amitriptyline exhibits a dual and context-dependent role in autophagy. In some cellular models, it can induce autophagy. However, in others, particularly in neuronal cells, it has been shown to inhibit autophagic flux by impairing the fusion of autophagosomes with lysosomes. This latter effect is linked to the activation of the PI3K/Akt/mTOR pathway.
Modulation of Gene Expression
Amitriptyline can induce changes in gene expression through epigenetic mechanisms. For instance, it has been shown to increase the expression of neuroprotective genes like Activating Transcription Factor 3 (Atf3) and Heme Oxygenase 1 (Hmox1) by altering histone modifications in their promoter regions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of amitriptyline's cellular effects.
Protocol 1: Western Blot Analysis of TrkA and Downstream Signaling
Objective: To quantify the phosphorylation status of TrkA, Akt, and ERK1/2 in neuronal cells following amitriptyline treatment.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Primary hippocampal or cortical neurons are cultured to an appropriate density. Cells are then treated with amitriptyline (e.g., 500 nM) or a vehicle control for a specified time (e.g., 30 minutes).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Lysates are cleared by centrifugation.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-TrkA, p-Akt, p-ERK1/2). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. For normalization, membranes are stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the respective proteins. Band intensities are quantified using densitometry software like ImageJ.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of amitriptyline on voltage-gated sodium channels (e.g., Nav1.7) expressed in a heterologous system.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the human Nav1.7 channel are cultured on glass coverslips.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. Pipettes are pulled from borosilicate glass and filled with an internal solution (containing, in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH). The external solution contains (in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH adjusted to 7.3 with NaOH).
-
Data Acquisition:
-
Tonic Block (Resting State): From a holding potential of -120 mV (where most channels are in the resting state), a brief depolarizing pulse to -10 mV is applied to elicit a peak current. Amitriptyline is perfused at increasing concentrations, and the reduction in peak current is measured to calculate the IC50.
-
Tonic Block (Inactivated State): The holding potential is set to -70 mV (to induce steady-state inactivation). The same depolarizing pulse is applied. The reduction in the remaining current is measured to determine the IC50 for the inactivated state.
-
Use-Dependent Block: A train of depolarizing pulses (e.g., at 5 Hz) is applied from a holding potential of -120 mV in the presence of a therapeutic concentration of amitriptyline (e.g., 1 µM) to measure the cumulative block of the channel with repeated firing.
-
Protocol 3: Autophagic Flux Measurement (LC3 Turnover Assay)
Objective: To determine whether amitriptyline induces autophagy or inhibits autophagic flux in neuronal cells.
Methodology:
-
Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and treated with amitriptyline (e.g., 10 µM) for a desired period (e.g., 16 hours). For the last 2-4 hours of treatment, a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM, or Chloroquine, 50 µM) is added to a subset of the wells.
-
Protein Extraction and Western Blot: Cells are lysed, and protein concentration is quantified as described in Protocol 1.
-
Immunoblotting: Western blotting is performed using a primary antibody against LC3. This antibody detects both the cytosolic form (LC3-I, ~18 kDa) and the lipidated, autophagosome-associated form (LC3-II, ~16 kDa). An antibody against a housekeeping protein (e.g., GAPDH) is used for loading control.
-
Data Analysis: The intensity of the LC3-II band is quantified.
-
Interpretation: Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. If amitriptyline induces autophagy, the amount of LC3-II will be significantly higher in the presence of the inhibitor compared to amitriptyline alone. If amitriptyline inhibits autophagic flux, there will be little to no further increase in LC3-II levels when the lysosomal inhibitor is added, as the degradation pathway is already blocked.
-
Protocol 4: RT-qPCR for Gene Expression Analysis
Objective: To measure changes in the mRNA expression of neuroprotective genes (e.g., Atf3, Hmox1) and neurotrophic factors (e.g., BDNF) in response to amitriptyline.
Methodology:
-
Cell/Tissue Preparation and Treatment: Primary astrocytes or neuronal cells are treated with amitriptyline (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR): qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Reactions are set up in triplicate for each sample and target gene.
-
Primers: Validated primer pairs for the target genes (e.g., rat Atf3, Hmox1, BDNF) and a stable housekeeping gene (e.g., GAPDH) are used.
-
Example Primer Sequences (Rat):
-
GAPDH: Fwd: 5'-GGCACAGTCAAGGCTGAGAATG-3', Rev: 5'-ATGGTGGTGAAGACGCCAGTA-3'
-
BDNF (Total): Fwd: 5'-TGGCTGACACTTTTGAGCAC-3', Rev: 5'-AAGTGTACAAGTCCGCGTCC-3'
-
-
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the data to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
Conclusion
The pharmacological actions of amitriptyline are far more intricate than its canonical role as a monoamine reuptake inhibitor. Its ability to modulate a diverse set of cellular pathways—ranging from direct ion channel blockade and neurotrophic receptor agonism to the intricate regulation of autophagy and gene expression—provides a molecular basis for its efficacy in a variety of neurological and psychiatric disorders. The data and protocols presented in this guide offer a framework for researchers to further investigate these non-canonical mechanisms, paving the way for the development of novel therapeutics with improved efficacy and side-effect profiles. A deeper understanding of these pathways is essential for harnessing the full therapeutic potential of amitriptyline and for designing the next generation of CNS-acting drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressants inhibit Nav1.3, Nav1.7, and Nav1.8 neuronal voltage-gated sodium channels more potently than Nav1.2 and Nav1.6 channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of human heart hH1 sodium channels by amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amitriptyline is a potent blocker of human Kv1.1 and Kv7.2/7.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analysis of Amitriptyline and its Metabolites in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the analytical methodologies for the quantification of the tricyclic antidepressant amitriptyline (B1667244) and its primary metabolites in various biological matrices. It details metabolic pathways, sample preparation protocols, analytical techniques, and quantitative data, serving as a critical resource for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Introduction to Amitriptyline Metabolism
Amitriptyline is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body. The primary metabolic pathways are N-demethylation and hydroxylation, catalyzed mainly by cytochrome P450 (CYP) enzymes.[1][2] Monitoring the parent drug and its metabolites is crucial due to their contribution to both therapeutic efficacy and potential toxicity.
The major metabolic transformations include:
-
N-demethylation: Amitriptyline, a tertiary amine, is demethylated by CYP2C19 to its active metabolite, nortriptyline (B1679971), which is a secondary amine.[1][3][4][5] Other enzymes like CYP1A2, CYP3A4, and CYP2C9 also contribute to this process to a lesser extent.[1]
-
Hydroxylation: Both amitriptyline and nortriptyline are hydroxylated at the 10-position, primarily by the polymorphic enzyme CYP2D6, to form E- and Z-10-hydroxyamitriptyline and E- and Z-10-hydroxynortriptyline.[5][6][7][8] The (E)-10-hydroxy forms are typically the major products.[1][7][8] These hydroxylated metabolites are generally considered less active.[3]
-
Glucuronidation: The hydroxylated metabolites can undergo Phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.[5][7][8][9]
-
Other Pathways: Minor pathways include the formation of an N-oxide (amitriptylinoxide) and aromatic ring hydroxylation.[7][8] The formation of reactive arene oxide intermediates has also been reported, which may play a role in rare instances of hepatotoxicity.[10][11][12]
Visualization of Metabolic Pathway
The metabolic conversion of amitriptyline is a multi-step process involving several key enzymes.
Analytical Methodologies and Sample Preparation
The analysis of amitriptyline and its metabolites can be performed on various biological samples, most commonly plasma, serum, urine, and hair. The choice of matrix depends on the clinical or research question, such as determining recent use (plasma, urine) or long-term exposure (hair).[13][14] Due to the complexity of these matrices and the low concentrations of the analytes, a robust sample preparation step is essential.[15]
Common Sample Preparation Techniques
-
Protein Precipitation (PPT): A simple and rapid method primarily for plasma and serum samples. It involves adding an organic solvent like acetonitrile (B52724) to precipitate proteins, followed by centrifugation to isolate the supernatant containing the analytes.[6]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids. For tricyclic antidepressants, this typically involves extraction from an alkalinized aqueous sample into an organic solvent such as a hexane/isoamyl alcohol mixture or methyl t-butyl ether.[16][17]
-
Solid-Phase Extraction (SPE): A highly selective and efficient method used for various biological samples.[18] It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. After washing away interferences, the analytes are eluted with a specific solvent. Mixed-mode SPE, which utilizes dual retention mechanisms, is particularly effective.[19]
Visualization of an Analytical Workflow
A typical workflow for the analysis of biological samples involves sample collection, preparation, chromatographic separation, and detection.
Quantitative Data Summary
Numerous analytical methods have been validated for the quantification of amitriptyline and its metabolites. The tables below summarize the performance characteristics of several published methods across different biological matrices.
Table 1: Quantitative Methods for Amitriptyline and Metabolites in Plasma/Serum
| Analytes | Method | Matrix | Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| Amitriptyline, Nortriptyline, Hydroxy-metabolites | LC-MS/MS | Serum | 0.5 - 400 | 0.5 | [6][20] |
| Amitriptyline, Nortriptyline | HPLC-MS/ESI | Rat Plasma | 10 - 3200 (AMI)10 - 1000 (NOR) | 10 | [16] |
| Amitriptyline, Nortriptyline, and other TCAs | GC/NPD | Plasma | 20 - 500 (µg/L) | 1.2 - 5.8 (µg/L) | [21] |
| Amitriptyline, Nortriptyline | GC-Nitrogen Detector | Plasma | Not specified | 5 (µg/L) | [17] |
| Amitriptyline, Desipramine, Imipramine, Nortriptyline | LC-MS/MS | Plasma | 25 - 400 | 25 | [22] |
| Amitriptyline, Nortriptyline | HPLC-UV | Plasma | Not specified | 4 (µg/L) |[23] |
Table 2: Quantitative Methods for Amitriptyline and Metabolites in Urine and Hair
| Analytes | Method | Matrix | Range | LLOQ | Reference |
|---|---|---|---|---|---|
| Panel of 5 TCAs | UPC² | Urine | 0.1 - 10.0 ng/mL | 0.1 ng/mL | [19] |
| Panel of 5 TCAs | HPLC-UV | Urine | Not specified | 0.71 - 1.1 µg/L | [24] |
| Panel of 8 TCAs | HPLC-DAD | Hair | Not specified | 0.9 - 4.0 µg/g | [25] |
| Amitriptyline | GC/MS | Hair | 0 - 17.21 ng/mg (observed) | Not specified | [26] |
| Panel of 24 Antidepressants | UHPLC-MS/MS | Hair | LOQ - 10 ng/mg | 0.006 - 0.05 ng/mg |[13] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Amitriptyline and its Metabolites in Human Serum
This protocol is adapted from a method developed for the simultaneous determination of amitriptyline, nortriptyline, and their hydroxy-metabolites.[6][20]
1. Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add 100 µL of human serum.
-
Add 20 µL of an internal standard working solution (containing deuterated amitriptyline and nortriptyline).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new tube and dilute with 900 µL of water.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: ACE C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: 6 minutes.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions are monitored for each analyte and internal standard.
Protocol 2: SPE-UPC² Analysis of Tricyclic Antidepressants in Human Urine
This protocol is based on a method using UltraPerformance Convergence Chromatography (UPC²) for the analysis of TCAs in urine.[19]
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of urine sample, add 200 µL of 4% phosphoric acid (H₃PO₄).
-
Condition an Oasis WCX 96-well µElution plate with 200 µL of methanol (B129727), followed by 200 µL of water.
-
Load the 400 µL diluted sample onto the plate.
-
Wash the wells with 200 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 6), followed by 200 µL of methanol.
-
Elute the analytes with two 25 µL aliquots of 60:40 acetonitrile/methanol containing 2% formic acid.
-
Combine the eluates and inject directly into the UPC² system.
2. UPC² Conditions:
-
System: ACQUITY UPC² System.
-
Primary Solvent: Carbon Dioxide (CO₂).
-
Co-solvent: A modifier such as methanol or acetonitrile.
-
Stationary Phase: A suitable UPC² column (various chemistries are available).
-
Injection Volume: 2 µL.
-
Detection: Tandem mass spectrometry is typically used for detection and quantification.
Conclusion
The analysis of amitriptyline and its metabolites in biological samples is a well-established field with a variety of robust and sensitive methods available. The choice of methodology is dictated by the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard, offering high selectivity and sensitivity for therapeutic drug monitoring and forensic applications.[6][18] Proper sample preparation using techniques like SPE or LLE is critical to ensure accurate and reproducible results.[19][21] This guide provides researchers and drug development professionals with the foundational knowledge of the metabolic pathways, analytical protocols, and quantitative parameters necessary for the successful analysis of these compounds.
References
- 1. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Antidepressants in Hair via UHPLC-MS/MS as a Complementary Informative Tool for Clinical and Forensic Toxicological Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gas-chromatographic analysis for therapeutic concentrations of amitriptyline and nortriptyline in plasma, with use of a nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wsp.wa.gov [wsp.wa.gov]
- 19. lcms.cz [lcms.cz]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. egrove.olemiss.edu [egrove.olemiss.edu]
- 23. researchgate.net [researchgate.net]
- 24. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies | EXCLI Journal [excli.de]
- 25. Microwave-assisted hydrolysis and extraction of tricyclic antidepressants from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of amitriptyline in the hair of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amitriptyline Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of amitriptyline (B1667244) in preclinical rodent models. It includes detailed protocols for drug preparation and administration, summaries of dosages used in various experimental paradigms, and visualizations of relevant biological pathways and experimental workflows.
Application Notes
Amitriptyline is a tricyclic antidepressant widely used in neuroscience research to model antidepressant effects and to investigate its analgesic properties in rodent models of chronic pain. Its primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the central nervous system.[1][2] When designing experiments with amitriptyline, several factors must be considered to ensure reproducible and meaningful results.
Key Considerations for Study Design:
-
Species and Strain: Both mice and rats are commonly used. However, strain differences in drug metabolism and behavioral responses can significantly impact outcomes. Sprague-Dawley and Wistar rats are frequently utilized in neuropharmacological studies.[3]
-
Dosage: The effective dose of amitriptyline can vary widely (2.5 to 50 mg/kg/day) depending on the animal model, the condition being studied (e.g., depression, neuropathic pain), and the route of administration.[2][3][4] It is crucial to select a dose that elicits the desired therapeutic effect without causing excessive sedation, which could confound behavioral assessments.[3]
-
Route of Administration: Common routes for amitriptyline administration include intraperitoneal (IP) injection, oral gavage, and administration in drinking water.[3] IP injections and oral gavage allow for precise dosing but can be stressful for the animals.[3] Administration via drinking water is less stressful but offers less control over the exact dose consumed.[3]
-
Duration of Treatment: The duration of amitriptyline treatment depends on the research question. Acute administration can be used to study immediate pharmacological effects.[5] However, chronic administration, typically ranging from 2 to 8 weeks, is often necessary to observe the neuroadaptive changes associated with its therapeutic antidepressant effects.[3]
-
Vehicle: Amitriptyline hydrochloride is soluble in water or 0.9% saline, which are the most common vehicles for administration.[3]
Quantitative Data Summary
The following tables summarize amitriptyline dosages used in various rodent models as reported in the literature.
Table 1: Amitriptyline Dosage in Rodent Models of Depression
| Species/Strain | Model | Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Mice | Tail Suspension Test (TST) | 1, 5, 10 | Intraperitoneal (i.p.) | Acute (30 min before test) | 10 mg/kg significantly decreased immobility time. | [5] |
| Mice | Unpredictable Chronic Mild Stress (UCMS) | 10 | Intraperitoneal (i.p.) | 2 weeks | Chronic treatment reversed UCMS-induced behavioral changes. | [5] |
| Rats (Sprague-Dawley) | Chronic Stress | Not specified | Not specified | Chronic | Reversed behavioral and corticosterone (B1669441) level changes induced by chronic stress. | [6] |
| Rats (Wistar) | Forced Swim Test (FST) | 50, 100 | Not specified | Acute (60 min before test) | 100 mg significantly increased swimming time. | [2] |
| Mice | Tail Suspension Test (TST) & Forced Swim Test (FST) | 5, 10 | Not specified | 10 days (Chronic) | Combination with genistein (B1671435) showed synergistic/additive effects. | [7] |
| Mice | Healthy (Working Memory) | 5, 10, 15 | Oral | 21 days (Subchronic) | Dose-related decrease in spatial working memory with repeated administration. | [8] |
Table 2: Amitriptyline Dosage in Rodent Models of Neuropathic and Acute Pain
| Species/Strain | Model | Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Reference(s) |
| Rats | Spinal Nerve Ligation | 10 | Intraperitoneal (i.p.) | Acute | Reversed thermal hyperalgesia but not mechanical allodynia. | [9] |
| Rats | Spinal Nerve Ligation | 60 µg | Intrathecal | Acute | Produced an antihyperalgesic effect. | [9] |
| Rats | Spinal Nerve Ligation | 100 nmol | Subcutaneous (local) | Acute | Immediate and persistent antihyperalgesic effect. | [9] |
| Rats | Chronic Constriction Injury (CCI) | 3, 10, 30 | Intraperitoneal (i.p.) | 7 days | 10 and 30 mg/kg improved mechanical allodynia; 30 mg/kg attenuated cold allodynia and thermal hyperalgesia. | [10] |
| Rats | Chronic Constriction Injury (CCI) | 5 | Not specified | 14 days (Chronic) | Reduced thermal hyperalgesia but not mechanical allodynia. | [11] |
| Mice | Acute Pain (Hot-Plate & Tail-Flick) | 10, 50 | Intraperitoneal (i.p.) | Acute | Had antinociceptive effects in both low and high doses. | [4] |
Experimental Protocols
Preparation of Amitriptyline Solution
Objective: To prepare a stock solution of amitriptyline hydrochloride for in vivo administration.
Materials:
-
Amitriptyline Hydrochloride (powder form)
-
Sterile 0.9% saline or sterile water
-
Sterile vials
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes and needles
Protocol:
-
Calculation: Determine the required concentration of the amitriptyline solution based on the target dose (mg/kg) and the injection volume (e.g., 10 ml/kg). For a 10 mg/kg dose and a 10 ml/kg injection volume, a 1 mg/ml solution is needed.
-
Weighing: Accurately weigh the required amount of amitriptyline hydrochloride powder.
-
Dissolving: Dissolve the powder in the appropriate volume of sterile 0.9% saline or water in a sterile vial.[12]
-
Mixing: Vortex the solution until the amitriptyline hydrochloride is completely dissolved.[12]
-
Sterilization: For intraperitoneal injections, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile vial.[12]
-
Storage: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[12]
Routes of Administration
3.2.1. Intraperitoneal (IP) Injection
Objective: To administer a precise dose of amitriptyline via intraperitoneal injection.
Protocol:
-
Weigh the animal to calculate the correct volume of the amitriptyline solution to inject.
-
Restrain the animal securely.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline.[3]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.[3]
3.2.2. Oral Gavage
Objective: To administer a precise dose of amitriptyline directly into the stomach.
Protocol:
-
Weigh the animal to determine the correct volume of the amitriptyline solution.
-
Use a proper-sized, blunt-tipped gavage needle.
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
3.2.3. Administration in Drinking Water
Objective: To administer amitriptyline chronically with minimal stress.
Protocol:
-
Measure the average daily water consumption per animal before starting the treatment.[3]
-
Calculate the concentration of amitriptyline needed in the drinking water to achieve the target dose (mg/kg/day) based on the average water intake and body weight.[3]
-
Dissolve the calculated amount of amitriptyline in the total volume of water to be provided.
-
Fill light-protected drinking bottles with the amitriptyline solution.[13]
-
Replace the amitriptyline solution regularly (e.g., every 2-3 days) to ensure stability.[13]
-
Monitor water consumption and animal weight regularly to adjust the drug concentration if necessary.
Behavioral Assays
3.3.1. Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity in mice.[12]
Protocol:
-
Acclimate the mice to the testing room for at least one hour before the experiment.[12]
-
Administer amitriptyline or vehicle (e.g., 10 mg/kg, i.p.) 30 minutes before the test.[12]
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.[12]
-
The mouse should hang freely without touching any surfaces.
-
Record the total time the mouse remains immobile during a set period, typically the last 4 minutes of a 6-minute test.[3]
-
A decrease in immobility time is indicative of an antidepressant-like effect.[3]
3.3.2. Forced Swim Test (FST)
Objective: To evaluate antidepressant efficacy by measuring escape-oriented behaviors.
Protocol:
-
Place the rodent in a cylinder filled with water (23-25°C) from which it cannot escape. The water depth should be sufficient to prevent the animal from touching the bottom.[3]
-
A pre-swim session of 15 minutes is often conducted 24 hours before the test.
-
On the test day, administer amitriptyline or vehicle and place the animal in the water for a 5-6 minute session.
-
Record the total time the animal spends immobile (making only movements necessary to keep its head above water).
-
A decrease in immobility time suggests an antidepressant-like effect.
Visualizations
Signaling Pathway
Caption: Mechanism of action of amitriptyline.
Experimental Workflow
Caption: General experimental workflow for rodent models.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. jsmcentral.org [jsmcentral.org]
- 6. Amitriptyline and scopolamine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Evaluation of Antidepressant-Like Effect of Genistein and Its Combination with Amitriptyline: An Acute and Chronic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrpub.org [hrpub.org]
- 9. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chronic Treatment with the Antidepressant Amitriptyline Prevents Impairments in Water Maze Learning in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of Amitriptyline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amitriptyline (B1667244) is a tricyclic antidepressant used to treat a variety of mental health conditions, including major depressive disorder and anxiety disorders.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of amitriptyline in pharmaceutical formulations and biological samples to ensure product quality and support pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amitriptyline due to its specificity, sensitivity, and accuracy.[2] This application note presents a detailed protocol for the determination of amitriptyline using a reversed-phase HPLC (RP-HPLC) method. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Protocols
Materials and Reagents
-
Amitriptyline hydrochloride reference standard (Sigma-Aldrich or equivalent)
-
Methanol (HPLC grade)[3]
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Potassium dihydrogen phosphate (B84403) (Analytical grade)[4]
-
Orthophosphoric acid (Analytical grade)[3]
-
Water (HPLC grade)[3]
-
Commercially available amitriptyline tablets
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.[1] The following chromatographic conditions have been found to be suitable for the analysis of amitriptyline.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity Series® II or equivalent[5] |
| Column | Kinetex® C18 (150 x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (35:65 v/v), pH 5.6[2][6] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient or 30°C[7] |
| Detection Wavelength | 240 nm[5][8] |
Preparation of Solutions
Mobile Phase Preparation:
-
Phosphate Buffer (pH 5.6): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 0.05 M.[9] Adjust the pH to 5.6 with orthophosphoric acid.[2]
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 35:65 (v/v).[2] Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.[2]
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of amitriptyline hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[3]
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-50 µg/mL).[10]
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.[3]
-
Accurately weigh a portion of the powder equivalent to 10 mg of amitriptyline hydrochloride and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.[3][9]
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[3]
-
The resulting solution will have a theoretical concentration of 100 µg/mL. Further dilutions can be made with the mobile phase if necessary.
Method Validation Summary
The described HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[3]
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[10] |
| Correlation Coefficient (r²) | > 0.999[10] |
| Accuracy (% Recovery) | 98.0 - 102.0%[9] |
| Precision (% RSD) | < 2.0%[3] |
| Limit of Detection (LOD) | 0.015 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.052 µg/mL[7] |
| Retention Time | Approximately 5.92 min[2] |
Visualizations
Caption: Experimental workflow for HPLC analysis of amitriptyline.
Caption: Detailed sample preparation workflow from tablets.
Conclusion
The presented RP-HPLC method is simple, rapid, precise, and accurate for the quantitative determination of amitriptyline in pharmaceutical dosage forms. The method is validated according to ICH guidelines and is suitable for routine quality control analysis. The clear separation of amitriptyline demonstrates the specificity of the method. The mobile phase composition and pH are critical parameters that can be adjusted to optimize the separation of amitriptyline and its related compounds.[2][6]
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. um.edu.mt [um.edu.mt]
- 3. ijrpb.com [ijrpb.com]
- 4. chemmethod.com [chemmethod.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A stability indicating RP-HPLC method for the determination of amitriptyline hydrochloride in pure and dosage forms | Semantic Scholar [semanticscholar.org]
- 8. Spectrophotometric and Chromatographic Simultaneous Estimation of Amitriptyline Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Triptolide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide (B1683669), a diterpenoid triepoxide derived from the thunder god vine, Tripterygium wilfordii, is a potent natural compound with significant anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] Its efficacy in preclinical studies has made it a subject of intense research for its therapeutic potential. Triptolide exerts its biological effects by modulating various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in a wide range of cancer cell lines.[4][5][6] These application notes provide detailed protocols for the preparation and use of Triptolide in cell culture experiments, along with a summary of its effects on various cell lines and its mechanisms of action.
Chemical Properties and Storage
Proper handling and storage of Triptolide are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| CAS Number | 38748-32-2 | [1][2][7][8][9] |
| Molecular Formula | C₂₀H₂₄O₆ | [2][8][9] |
| Molecular Weight | 360.4 g/mol | [2][8][10] |
| Appearance | White to off-white solid | [2][8] |
| Solubility | Soluble in DMSO (up to 100 mM), ethanol, and dimethylformamide (DMF).[1][2][9][11] Sparingly soluble in aqueous buffers.[11] | |
| Storage of Powder | Store at -20°C, desiccated. Stable for at least 24 months under these conditions.[3][10] | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stable for up to 1-3 months in DMSO at -20°C.[1][3][6][8] |
Quantitative Data: Efficacy of Triptolide
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of Triptolide in various cancer cell lines, as well as effective concentrations for inducing apoptosis and cell cycle arrest.
Table 1: IC₅₀ Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (nM) | Reference |
| MCF-7 | Breast Cancer | 72 h | ~25 | [12] |
| MDA-MB-231 | Breast Cancer | 72 h | ~50 | [12] |
| HCT116 | Colon Cancer | 48 h | ~25 | |
| HT29 | Colon Cancer | 48 h | ~50 | |
| MV-4-11 | Acute Myeloid Leukemia | 24 h | < 30 | [5] |
| KG-1 | Acute Myeloid Leukemia | 24 h | < 30 | [5] |
| THP-1 | Acute Myeloid Leukemia | 24 h | < 30 | [5] |
| HL-60 | Acute Myeloid Leukemia | 24 h | < 30 | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | 24 h | 34.5 ± 4.2 | [13] |
| Capan-1 | Pancreatic Cancer | - | 10 | [10] |
| Capan-2 | Pancreatic Cancer | - | 20 | [10] |
| HepaRG | Hepatocellular Carcinoma | 24 h | ~200 | [3] |
| A375.S2 | Melanoma | 48 h | ~50 | [4] |
| HuCCT1 | Cholangiocarcinoma | 48 h | 12.6 ± 0.6 | [11] |
| QBC939 | Cholangiocarcinoma | 48 h | 20.5 ± 4.2 | [11] |
| FRH0201 | Cholangiocarcinoma | 48 h | 18.5 ± 0.7 | [11] |
| Multiple Myeloma (RPMI 8226) | Multiple Myeloma | 24 h | 99.2 ± 9.0 | [14] |
Table 2: Effective Concentrations for Apoptosis and Cell Cycle Arrest
| Cell Line | Effect | Concentration (nM) | Incubation Time | Reference |
| MV-4-11 | Apoptosis | 5 - 50 | 48 h | [5] |
| THP-1 | Apoptosis | 5 - 50 | 48 h | [5] |
| MIA-PaCa2, Panc-1, S2-VP10, S2-013 | Apoptosis (with TRAIL) | 50 | 48 h | [15] |
| HepaRG | Apoptosis | 100 - 400 | 24 h | [3] |
| TM3 Leydig cells | Apoptosis | 50 - 200 | 24 h | [8] |
| MV-4-11 | G1 Arrest | 2 - 10 | 48 h | [5] |
| THP-1 | G1 Arrest | 2 - 10 | 48 h | [5] |
| HepaRG | G2/M Arrest | 400 | 24 h | [3] |
| A375.S2 | S Phase Arrest | 50 - 100 | 48 h | [4][16] |
| HCT116, HT29 | G1 Arrest | > 25-50 | - | [6] |
| Multiple Myeloma (RPMI 8226) | G0/G1 Arrest | 50 | - | [14] |
Experimental Protocols
Protocol 1: Preparation of Triptolide Stock and Working Solutions
This protocol describes the preparation of a 10 mM Triptolide stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
Triptolide powder (MW: 360.4 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Prepare 10 mM Stock Solution:
-
Aliquot and Store Stock Solution:
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock to 99 µL of culture medium.
-
Perform serial dilutions in culture medium to achieve the final desired concentrations for your experiment (e.g., in the nM range).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[17] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol outlines a method to assess the effect of Triptolide on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Triptolide working solutions
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[18]
-
-
Compound Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of Triptolide. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[19]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by Triptolide using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Triptolide working solutions
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of Triptolide for the specified time (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and wash the attached cells with PBS.[20]
-
Gently detach the adherent cells using trypsin or a cell scraper. Combine these cells with the collected supernatant.[20]
-
For suspension cells, collect the cells directly from the culture flask.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mechanism of Action: Signaling Pathways
Triptolide exerts its effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.
Triptolide's Impact on the NF-κB Signaling Pathway
Triptolide is a potent inhibitor of the NF-κB signaling pathway.[12][24][25] It can block the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65/p50 NF-κB complex. This, in turn, inhibits the transcription of NF-κB target genes that promote inflammation, cell survival, and proliferation.[24][26]
Triptolide's Role in MAPK Signaling
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by Triptolide. Its effects can be cell-type specific. For instance, in some cancer cells, Triptolide activates the JNK pathway, which is associated with the induction of apoptosis.[27] In other contexts, it can inhibit the phosphorylation of p38 and JNK.[28]
Triptolide and the Akt/mTOR Pathway
Triptolide has been shown to inhibit the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][7] By downregulating the phosphorylation of Akt and mTOR, Triptolide can induce both apoptosis and autophagy in cancer cells.[1][2]
Conclusion
Triptolide is a powerful compound for in vitro studies of cancer biology and inflammatory processes. Accurate and reproducible results depend on the careful preparation of solutions and the implementation of standardized experimental protocols. The information provided in these application notes serves as a comprehensive guide for researchers utilizing Triptolide in their cell culture experiments. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.
References
- 1. Triptolide Induces Apoptosis and Autophagy in Cutaneous Squamous Cell Carcinoma via Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide abrogates growth of colon cancer and induces cell cycle arrest by inhibiting transcriptional activation of E2F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. [Effects of triptolide on the activity of TM3 Leydig cells and AMPK/Akt/mTOR pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. TRAIL and Triptolide: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Triptolide mitigates the inhibition of osteogenesis induced by TNF-α in human periodontal ligament stem cells via the p-IκBα/NF-κB signaling pathway: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Triptolide induces Sertoli cell apoptosis in mice via ROS/JNK-dependent activation of the mitochondrial pathway and inhibition of Nrf2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of Amitriptyline in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of amitriptyline (B1667244) in mouse models. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to facilitate reproducible and robust preclinical research.
Amitriptyline, a tricyclic antidepressant, is extensively used in neuroscience research to investigate its therapeutic potential for a range of conditions beyond depression, including neuropathic pain and neurodegenerative diseases.[1] Its primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[2][3]
Data Presentation: Quantitative Summary
The following tables summarize common dosage and administration parameters for amitriptyline in mice, as well as outcomes from representative behavioral studies.
Table 1: Dosage and Administration of Amitriptyline in Mice
| Parameter | Details | Reference |
| Dosage Range | 2.5 - 20 mg/kg | [4][5] |
| 10 mg/kg is a common effective dose in behavioral tests. | [1][6] | |
| Administration Routes | Intraperitoneal (i.p.) injection, Oral Gavage, Intravenous (i.v.) | [1][4][7] |
| Vehicle | 0.9% NaCl (sterile saline) or distilled water | [1][2] |
| Administration Volume (i.p.) | Typically 0.01 mL/g of body weight | [1] |
| Treatment Duration | Acute (single dose) or Chronic (2 to 8 weeks) | [4][6] |
Table 2: Summary of Behavioral Studies with Amitriptyline in Mice
| Behavioral Test | Amitriptyline Dose (mg/kg, i.p.) | Key Findings | Reference |
| Tail Suspension Test | 10 | Significant decrease in immobility time, indicative of antidepressant-like effect. | [1][6] |
| Inhibitory Avoidance | 2.5, 5, 10, 20 | Dose-dependent impairment of inhibitory avoidance. 2.5 mg/kg had no effect, while 10 and 20 mg/kg showed significant effects. | [5] |
| Open-Field Test | 5, 10, 15 (oral, 21 days) | Initial administration enhanced locomotion; repeated administration suppressed it. | |
| Y-maze & Radial-Arm Maze | 5, 10, 15 (oral, 21 days) | Dose-related decrease in spatial working memory with repeated administration. |
Experimental Protocols
Preparation of Amitriptyline Solution
Objective: To prepare a stock solution of amitriptyline hydrochloride for in vivo administration.
Materials:
-
Amitriptyline hydrochloride powder
-
Sterile 0.9% saline or distilled water
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile vials
Protocol:
-
Weigh the desired amount of amitriptyline hydrochloride powder. For a 1 mg/mL stock solution, weigh 10 mg of the powder.[1]
-
Dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the final concentration. For a 1 mg/mL solution, use 10 mL of saline.[1]
-
Ensure the solution is completely dissolved by vortexing.[1]
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.[1][4]
-
Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[1]
Administration of Amitriptyline
a) Intraperitoneal (i.p.) Injection
Objective: To administer a precise dose of amitriptyline into the peritoneal cavity for rapid absorption.[1]
Protocol:
-
Weigh the mouse to determine the correct volume of amitriptyline solution to inject based on the target dose (mg/kg).
-
Securely restrain the mouse.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[4]
-
Wipe the injection site with 70% ethanol.[4]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.[4]
-
Aspirate slightly to ensure no blood or fluid is drawn.[4]
-
Inject the solution slowly and smoothly.[4]
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any signs of distress.[4]
b) Oral Gavage
Objective: To directly administer a precise dose of amitriptyline into the stomach.[1]
Protocol:
-
Weigh the mouse to calculate the required volume of the amitriptyline solution.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Moisten the gavage needle with sterile water or saline.
-
Insert the gavage needle into the mouth, gently advancing it along the roof of the mouth and down the esophagus.
-
Administer the solution slowly.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of respiratory distress.
Behavioral Assay: Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility.[1]
Protocol:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[1]
-
Administer amitriptyline hydrochloride (commonly 10 mg/kg, i.p.) or vehicle 30 minutes before the test.[1][6]
-
Individually suspend each mouse by its tail from a horizontal bar (approximately 50 cm from the surface) using adhesive tape. The tape should be attached about 1-2 cm from the tip of the tail.[1]
-
The total duration of the test is typically 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test.[4] Immobility is defined as the absence of movement except for minor respiratory movements.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[4]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways modulated by amitriptyline and a general experimental workflow for its in vivo administration in mice.
Caption: Key signaling pathways modulated by amitriptyline.
Caption: General experimental workflow for amitriptyline administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. psicothema.com [psicothema.com]
- 6. jsmcentral.org [jsmcentral.org]
- 7. Delivery of amitriptyline by intravenous and intraperitoneal administration compared in the same animal by whole-body mass spectrometry imaging of a stable isotope labelled drug substance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Amitriptyline Levels in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amitriptyline (B1667244) is a tricyclic antidepressant widely used in the treatment of major depressive disorder and various other conditions. Understanding its concentration and distribution within the brain is crucial for preclinical research, drug development, and neuropharmacological studies. These application notes provide detailed protocols for the quantification of amitriptyline in brain tissue, summarizing key quantitative data from various methodologies and illustrating relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Quantitative Data for Amitriptyline in Brain Tissue
| Parameter | Species | Method | Brain Concentration Range | Brain-to-Blood/Plasma Ratio | Recovery (%) | Linearity Range | Reference |
| Amitriptyline | Rat | HPLC | 250-3,000 ng/g wet weight tissue | - | 90 ± 3.4 | 250-3,000 ng/g | [1] |
| Amitriptyline | Human (postmortem) | UHPLC-MS/MS | 0.17-9.1 mg/kg (median: 0.78 mg/kg) | 3.4 (median) | - | - | [2][3][4] |
| Nortriptyline (metabolite) | Human (postmortem) | UHPLC-MS/MS | 0.22-5.0 mg/kg (median: 1.43 mg/kg) | 8.5 (median) | - | - | [2][3][4] |
| Amitriptyline | Rat | LC-MS (ESI) | - | - | - | 10-3200 ng/ml (in plasma) | [5] |
| Amitriptyline | Human | HPLC-UV/PBMS | - | - | 58 | 10-1000 ng/g | [6] |
Experimental Protocols
Protocol 1: Sample Preparation - Brain Tissue Homogenization
This protocol describes the initial step of preparing brain tissue for amitriptyline extraction.
Materials:
-
Fresh or frozen brain tissue
-
50 mM sodium phosphate (B84403) buffer (pH 7.5) containing 1% NaCl, 3mM EDTA, and 2% n-butanol[7]
-
Homogenizer (e.g., Potter-Elvehjem or ultrasonic)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh a portion of the brain tissue (e.g., 500 mg of grey matter from the cerebral cortex).[2]
-
Add the appropriate volume of ice-cold homogenization buffer (e.g., 1:3 w/v, 500 mg tissue to 1.5 mL buffer).[2]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at a high speed (e.g., 11,000 rpm) for 15 minutes at 4°C.[7]
-
Carefully collect the supernatant for the extraction procedure, avoiding the lipid layer and the pellet.
Protocol 2: Amitriptyline Extraction from Brain Homogenate
This protocol details a solid-phase extraction (SPE) method, a common technique for cleaning up and concentrating the analyte from the complex brain matrix.
Materials:
-
Brain homogenate supernatant (from Protocol 1)
-
Internal Standard (IS) solution (e.g., deuterated amitriptyline)
-
SPE cartridges (e.g., Oasis WCX)
-
4% Phosphoric Acid (H3PO4)
-
10 mM Ammonium (B1175870) Acetate (B1210297) (pH 6)
-
Elution solvent: 60:40 Acetonitrile/Methanol with 2% formic acid[8]
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase for LC-MS/MS)
Procedure:
-
To 200 µL of the brain homogenate supernatant, add the internal standard.
-
Dilute the sample with 200 µL of 4% H3PO4.[8]
-
Condition the SPE cartridge: Pass 200 µL of methanol through the cartridge, followed by 200 µL of water.[8]
-
Load the sample: Load the entire 400 µL of the diluted sample onto the conditioned cartridge.
-
Wash the cartridge:
-
Elute amitriptyline: Elute the analyte and the internal standard with two 25 µL aliquots of the elution solvent.[8]
-
Dry the eluate: Evaporate the combined eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in a known volume of the reconstitution solution (e.g., 100 µL) for analysis.
Protocol 3: Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of amitriptyline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Materials:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 analytical column (or similar, e.g., XB-C4)[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reconstituted sample from Protocol 2
LC Parameters (Example):
-
Column: XB-C4 column (4.6 mm x 250 mm, 5 µm)[5]
-
Mobile Phase: 10mM ammonium acetate (0.6 per thousand formic acid)-acetonitrile (60:40, v/v)[5]
-
Flow Rate: 1.0 ml/min[5]
-
Injection Volume: 5-20 µL
-
Column Temperature: 40°C
-
Run Time: 6 minutes
MS/MS Parameters (Example for Amitriptyline):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amitriptyline: Precursor ion (Q1) -> Product ion (Q3)
-
Amitriptyline-d3 (IS): Precursor ion (Q1) -> Product ion (Q3)
-
-
Collision Energy and other parameters: Optimize for the specific instrument.
Data Analysis:
-
Generate a calibration curve using standards of known amitriptyline concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of amitriptyline in the brain tissue samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for amitriptyline quantification.
Signaling Pathways of Amitriptyline
Amitriptyline's therapeutic effects are not solely due to the blockade of serotonin (B10506) and norepinephrine (B1679862) reuptake. It also directly engages with neurotrophic factor signaling pathways.
1. Monoamine Reuptake Inhibition:
Caption: Amitriptyline's inhibition of monoamine reuptake.
2. TrkA and TrkB Receptor Agonism:
Recent studies have shown that amitriptyline can act as an agonist for TrkA and TrkB receptors, promoting neurotrophic effects.[1]
Caption: Amitriptyline's agonistic action on TrkA/TrkB receptors.
3. Glial Cell Line-Derived Neurotrophic Factor (GDNF) Production:
Amitriptyline can also induce the production of GDNF in glial cells through a complex signaling cascade.
Caption: Amitriptyline-induced GDNF production signaling.
References
- 1. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant amitriptyline‐induced matrix metalloproteinase‐9 activation is mediated by Src family tyrosine kinase, which leads to glial cell line‐derived neurotrophic factor mRNA expression in rat astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Amitriptyline induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
Triptil (Protriptyline) as a Tool Compound in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptil, the brand name for the compound protriptyline (B1194169), is a tricyclic antidepressant (TCA) that has found utility as a versatile tool compound in neuroscience research.[1][2] Its well-characterized pharmacological profile, primarily as a potent norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) reuptake inhibitor, allows for the precise investigation of the roles of these monoaminergic systems in various neurological processes and disease models.[3][4] Beyond its classical antidepressant mechanism, recent studies have highlighted its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in neuroscience research, with a focus on its use in studying monoamine reuptake, its neuroprotective effects, and its application in relevant disease models.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 3-(5H-dibenzo[a,d][5]annulen-5-yl)-N-methylpropan-1-amine |
| Molecular Formula | C₁₉H₂₁N |
| Molecular Weight | 263.38 g/mol |
| Form | Typically available as a hydrochloride salt |
| Solubility | Soluble in DMSO (e.g., 60 mg/mL) |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability. |
Mechanism of Action
Protriptyline's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[6][7] It displays a higher affinity for NET over SERT.[3] Additionally, like other TCAs, protriptyline interacts with various other receptors, which contributes to its side-effect profile but can also be leveraged for specific research questions.[7]
Quantitative Data: Receptor Binding and Transporter Inhibition
| Target | Kᵢ (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | 1.41 | Human | [3][4] |
| Serotonin Transporter (SERT) | 19.6 | Human | [3][4] |
| Dopamine Transporter (DAT) | 2100 | Human | [3] |
| Histamine H₁ Receptor | 7.2–25 | Human | [3] |
| Muscarinic Acetylcholine Receptor (mACh) | 25 | Human | [3] |
| α₁-Adrenergic Receptor | 63 | Human | [3] |
| Target Enzyme | IC₅₀ | Reference |
| Acetylcholinesterase (AChE) | 0.06 mM (60 µM) | [6][8] |
Signaling Pathways
Protriptyline's modulation of monoamine levels initiates a cascade of downstream signaling events. Chronic administration has been shown to induce neuroadaptive changes.[7] In the context of neuroprotection, particularly in models of Alzheimer's disease, protriptyline has been shown to regulate the NFκB-BDNF/CREB signaling axis.[3] By inhibiting neuroinflammation (via NFκB) and promoting the expression of Brain-Derived Neurotrophic Factor (BDNF) and activating the cAMP response element-binding protein (CREB), protriptyline can support neuronal survival and plasticity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. benchchem.com [benchchem.com]
- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Amitriptyline Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitriptyline (B1667244), a tricyclic antidepressant, is a well-established therapeutic for major depressive disorder. Its primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft.[1][2][3][4] Beyond this classical function, emerging evidence highlights its neurotrophic and neuroprotective properties, positioning it as a compound of significant interest for neurological research and drug development.[5][6][7] Studies have demonstrated that amitriptyline can act as an agonist for Tropomyosin receptor kinase A (TrkA) and TrkB receptors, promoting neurite outgrowth and offering protection against neuronal apoptosis.[5][6][8] These effects are mediated through the activation of downstream signaling cascades, including the MAPK/ERK and Akt pathways.[5][9] Furthermore, amitriptyline has been shown to modulate intracellular calcium levels and influence inflammatory responses in the nervous system.[10][11][12]
This document provides detailed protocols for the treatment of primary neuron cultures with amitriptyline, along with methods for assessing its effects on neuronal viability, neurite outgrowth, and relevant signaling pathways.
Data Presentation
Table 1: Effects of Amitriptyline on Neurite Outgrowth in Primary Neuron Cultures
| Primary Neuron Type | Amitriptyline Concentration | Incubation Time | Observed Effect | Reference |
| Rat Cortical Neurons | 50 nmol/L | 24 hours | Significant increase in the number of primary neurites, neuritic length, and number of neuritic branches. | [13] |
| Rat Cortical Neurons | 500 nmol/L | 24 hours | Significant increase in the number of primary neurites, neuritic length, and number of neuritic branches. | [8][13] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 0.5 µM | 12 hours | Moderate neurite outgrowth. | [14] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 10 µM | 12 hours | Significant neurite outgrowth. | [14] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 100 µM | 12 hours | Toxic effect on DRG neuronal growth. | [14] |
| Chick Embryonic Cerebral Explants | Not specified | 2 days | Inhibition of neurite outgrowth. | [15] |
Table 2: Effects of Amitriptyline on Neuronal Viability and Neuroprotection
| Cell Line/Primary Culture | Amitriptyline Concentration | Incubation Time | Effect on Viability/Neuroprotection | Reference |
| Mouse Neocortical Neurons | Not specified | Pre-treatment | Attenuated 1-methyl-4-phenylpyridinium ion (MPP+)- or amyloid β peptide 1-42 (Aβ1-42)-induced neuronal cell death. | [16] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 0.5 µM and 10 µM | 24 hours (post-insult) | Rescued lidocaine-induced neurodegeneration. | [14] |
| SH-SY5Y Neuroblastoma Cells | 60 µM and 120 µM | Not specified | Caused mitochondria-mediated neurotoxicity and oxidative stress. | [17] |
| Mixed Glial Cell Culture | > 100 µM | 24 hours | Cytotoxic. | [12] |
Table 3: Effects of Amitriptyline on Intracellular Calcium ([Ca2+])
| Primary Neuron Type | Amitriptyline Concentration | Observation | Reference |
| Mouse Trigeminal Ganglion Neurons | Concentration-dependent | Inhibition of high-voltage-activated (HVA) Ca2+ currents. | [11] |
| Mouse Basal Forebrain Neurons | 3 µM - 300 µM | Inhibition of calcium currents (1.87% at 3 µM to 99.26% at 300 µM). | [10] |
| Mouse Dorsal Root Ganglion (DRG) Neurons | 0.05 mM (IC50) | Induced an increase in intracellular [Ca2+]. | [18] |
Signaling Pathways
The neurotrophic effects of amitriptyline are largely attributed to its ability to act as an agonist for TrkA and TrkB receptors, initiating downstream signaling cascades that promote neuronal survival and growth.
Caption: Amitriptyline-activated Trk signaling.
Experimental Protocols
Protocol 1: Preparation of Amitriptyline Stock Solution
-
Reagent: Amitriptyline hydrochloride (powder).
-
Solvent: Prepare a stock solution by dissolving amitriptyline hydrochloride in sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed neuronal culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the neurons (typically <0.1%).
Protocol 2: Treatment of Primary Neuron Cultures
-
Culture Preparation: Plate primary neurons (e.g., cortical or dorsal root ganglion neurons) at the desired density on appropriate culture vessels pre-coated with a suitable substrate (e.g., poly-D-lysine, laminin).
-
Culture Stabilization: Allow the neurons to adhere and extend initial processes for at least 24-48 hours before treatment.
-
Media Change: Gently remove half of the existing culture medium from each well.
-
Treatment Application: Add an equal volume of fresh, pre-warmed culture medium containing the desired final concentration of amitriptyline. This gradual media change minimizes mechanical stress on the neurons.
-
Incubation: Return the culture plates to a humidified incubator at 37°C with 5% CO2 for the desired treatment duration (e.g., 12, 24, or 48 hours).
-
Controls: Include a vehicle control group treated with the same concentration of the solvent used to dissolve amitriptyline. A negative control group (untreated) should also be included.
Protocol 3: Neurite Outgrowth Assay
-
Immunostaining:
-
Following treatment, fix the neurons with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.[8]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[8]
-
Incubate with a primary antibody against a neuronal marker, such as βIII-tubulin, overnight at 4°C.[8]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Image Acquisition:
-
Acquire images of the stained neurons using a fluorescence microscope. Capture multiple random fields of view for each experimental condition.
-
-
Image Analysis:
Protocol 4: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.
-
Treatment: Treat the primary neuron cultures with various concentrations of amitriptyline as described in Protocol 2.
-
MTT Incubation: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Experimental Workflow
Caption: Workflow for studying amitriptyline effects.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Amitriptyline protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amitriptyline Decreases GABAergic Transmission in Basal Forebrain Neurons Using an Optogenetic Model of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amitriptyline modulates calcium currents and intracellular calcium concentration in mouse trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Amitriptyline Activates TrkA to Aid Neuronal Growth and Attenuate Anesthesia-Induced Neurodegeneration in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amitriptyline-mediated inhibition of neurite outgrowth from chick embryonic cerebral explants involves a reduction in adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro test - Neurite outgrowth evaluation on rat primary neuronal culture - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Note: Quantitative Analysis of Amitriptyline in Biological Matrices by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amitriptyline (B1667244) is a tricyclic antidepressant (TCA) widely used in the treatment of major depressive disorder and various pain syndromes.[1] Due to its narrow therapeutic window and potential for toxicity, accurate and reliable quantification of amitriptyline and its primary active metabolite, nortriptyline (B1679971), in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological assessments.[2][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the analysis of amitriptyline and its metabolites due to its high sensitivity, selectivity, and specificity.[4][5] This application note provides detailed protocols for the extraction and analysis of amitriptyline from biological samples, along with a summary of quantitative performance data from various validated methods.
Metabolic Pathway of Amitriptyline
Amitriptyline is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, most notably CYP2C19 and CYP2D6.[4] The main metabolic pathways are N-demethylation to form nortriptyline, which is also an active antidepressant, and hydroxylation to form 10-hydroxyamitriptyline (B1197387) and 10-hydroxynortriptyline (B30761).[4][6] Understanding these metabolic routes is essential for developing comprehensive analytical methods that can accurately quantify the parent drug and its key metabolites.
Figure 1: Simplified metabolic pathway of amitriptyline.
Experimental Protocols
The choice of sample preparation method is critical for achieving accurate and reproducible results in mass spectrometry. The following sections detail three common extraction techniques for amitriptyline from biological matrices such as plasma, serum, and whole blood.
Liquid-Liquid Extraction (LLE)
LLE is a classic and robust technique that separates analytes based on their differential solubility in two immiscible liquid phases.[7]
Protocol:
-
Sample Preparation: In a centrifuge tube, combine 1 mL of the biological sample (e.g., plasma, serum) with an appropriate volume of an internal standard solution (e.g., deuterated amitriptyline).[7][8]
-
Alkalinization: Add a basifying agent, such as 0.5 M sodium hydroxide (B78521) (NaOH) or Tris buffer (pH 9.5), to raise the pH of the sample.[7][8] This deprotonates the amine group of amitriptyline, increasing its solubility in organic solvents.
-
Solvent Addition: Add 5 mL of an appropriate organic solvent or solvent mixture, such as n-hexane, hexane:isoamyl alcohol (99:1 v/v), or hexane:isopropyl alcohol (95:5, v/v).[2][7][8]
-
Extraction: Vortex the mixture vigorously for 1-15 minutes to ensure thorough mixing and facilitate the transfer of amitriptyline into the organic phase.[7][8]
-
Phase Separation: Centrifuge the mixture at approximately 3000-3500 x g for 10 minutes to separate the aqueous and organic layers.[7][8]
-
Collection: Carefully transfer the upper organic layer to a clean tube.[7]
-
Back Extraction (Optional but Recommended): To further clean up the sample, add 150 µL of 0.1% (v/v) phosphoric acid to the collected organic phase. Vortex for 1 minute and centrifuge. The protonated analytes will move into the acidic aqueous phase, which can then be directly injected for analysis.[8]
-
Evaporation and Reconstitution: Alternatively, evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume of the mobile phase.[7]
Figure 2: General workflow for liquid-liquid extraction of amitriptyline.
Solid-Phase Extraction (SPE)
SPE is a highly efficient and selective method for sample clean-up and concentration, utilizing a solid sorbent to isolate the analyte of interest.[7]
Protocol:
-
Sample Pre-treatment: To 1 mL of the biological sample, add an internal standard and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.0) to adjust the pH.[7]
-
Cartridge Conditioning: Condition a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[4]
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., phosphate buffer, pH 6).[4]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.[4]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[4]
-
Elution: Elute the retained amitriptyline and its metabolites using a suitable elution solvent, such as 1 mL of 5% ammonium (B1175870) hydroxide in methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[4]
Figure 3: General workflow for solid-phase extraction of amitriptyline.
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing proteins from biological samples, particularly suitable for high-throughput analysis.[4]
Protocol:
-
Sample Preparation: In a microcentrifuge tube, add an appropriate internal standard to 200 µL of plasma or serum.[4]
-
Precipitation: Add 600 µL of cold acetonitrile (B52724) to the sample (a 3:1 solvent-to-sample ratio is typical).[1][4]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.[4]
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.[4]
Figure 4: General workflow for protein precipitation of amitriptyline.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS conditions for the analysis of amitriptyline.
| Parameter | Typical Conditions |
| Chromatography System | UPLC or HPLC system[5] |
| Column | C18 or Hydro-RP column (e.g., Synergi Hydro-RP, 150 x 3.00 mm, 4 µm)[1] |
| Mobile Phase | A: Ammonium formate (B1220265) buffer (e.g., 2 mM, pH 3) or 0.1% formic acid in waterB: Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate amitriptyline from its metabolites and matrix components. |
| Flow Rate | 0.2 - 1.0 mL/min[9] |
| Injection Volume | 5 - 50 µL[10] |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode[3] |
| MS/MS System | Triple quadrupole mass spectrometer[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Amitriptyline: e.g., m/z 278 -> 91Nortriptyline: e.g., m/z 264 -> 91[11] |
| Internal Standard | Deuterated analogs (e.g., amitriptyline-d3, nortriptyline-d3) are preferred.[1] |
Quantitative Data Summary
The following tables present a summary of quantitative data from various published methods for the analysis of amitriptyline.
Table 1: Performance Characteristics of Different Analytical Methods [5]
| Method | Limit of Quantitation (LOQ) | Linearity Range | Recovery |
| LC-MS/MS | 0.5 - 1 ng/mL[1][12] | 0.5 - 400 ng/mL[12] | > 85% |
| HPLC-UV | 5 ng/mL[10] | 10 - 1000 ng/mL[13] | ~90% |
| GC-MS | 0.5 ng/mL[6] | Not specified | Not specified |
Table 2: Comparison of Extraction Method Performance [7]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | 79 - 98%[14] | > 94%[15] | Generally lower |
| Matrix Effect | Can be significant | Lower than LLE and PPT | Can be significant |
| Throughput | Moderate | High (with automation) | High |
| Cost | Low | High | Low |
| Selectivity | Moderate | High | Low |
Table 3: Validation Data from a Validated LC-MS/MS Method [16]
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Amitriptyline | 40 | 100.45 | 94 |
| 120 | 98.84 | 95 | |
| Nortriptyline | 40 | 97.28 | 97 |
| 120 | 101.43 | 99 |
Conclusion
LC-MS/MS offers a highly sensitive, specific, and robust platform for the quantitative analysis of amitriptyline and its metabolites in biological matrices. The choice of sample preparation technique, whether liquid-liquid extraction, solid-phase extraction, or protein precipitation, should be guided by the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the sample matrix. The detailed protocols and comparative data presented in this application note provide a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of amitriptyline.
References
- 1. "LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants " by Shahbaz Gul [egrove.olemiss.edu]
- 2. benchchem.com [benchchem.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. egrove.olemiss.edu [egrove.olemiss.edu]
Application Notes and Protocols for Studying the Behavioral Effects of Amitriptyline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the behavioral effects of the tricyclic antidepressant, amitriptyline (B1667244). This document details the underlying mechanisms of action, protocols for key behavioral assays, and expected quantitative outcomes.
Introduction
Amitriptyline is a tricyclic antidepressant (TCA) widely utilized in the treatment of major depressive disorder and various pain syndromes.[1] Its therapeutic efficacy is primarily attributed to its ability to inhibit the reuptake of the neurotransmitters serotonin (B10506) and norepinephrine (B1679862) in the brain.[2] This action potentiates and prolongs the activity of serotonergic and adrenergic neurons.[1] Additionally, amitriptyline interacts with a variety of other receptors, including serotonergic 5-HT2A and 5-HT2C, α1A-adrenergic, histamine (B1213489) H1, and muscarinic acetylcholine (B1216132) receptors, which contributes to its complex pharmacological profile and side effects.[1][2] In animal models, amitriptyline is extensively used to investigate antidepressant and anxiolytic-like behaviors.
Mechanism of Action
The primary mechanism of action for amitriptyline's antidepressant effects is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] By blocking these transporters, amitriptyline increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[2] Its active metabolite, nortriptyline, is a more potent inhibitor of NET, further contributing to its overall effect.[1] Amitriptyline's analgesic properties are thought to arise from the increased norepinephrine levels in the spinal cord and its ability to block sodium channels.[1][3]
Signaling Pathway Diagram
Caption: Amitriptyline's primary mechanism of action.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Amitriptyline In Vivo Formulations
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for preparing amitriptyline (B1667244) solutions for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended form of amitriptyline for in vivo research?
A1: For research purposes, amitriptyline hydrochloride (HCl) is the recommended form.[1][2] It is the salt form of amitriptyline and is freely soluble in water and alcohol, making it significantly easier to work with than the free base, which is practically insoluble in water.[2][3][4][5]
Q2: What is the best starting solvent for preparing amitriptyline HCl solutions for animal studies?
A2: The most common and recommended vehicles for administering amitriptyline HCl to rodents are sterile 0.9% saline or sterile distilled water.[6][7] These are preferred because they are isotonic and generally well-tolerated, minimizing irritation and physiological disruption.
Q3: How does pH influence the solubility of amitriptyline HCl?
A3: The solubility of amitriptyline HCl is pH-dependent, with the highest solubility observed in acidic environments.[2][8] As the pH becomes more alkaline (above pH 7.8), the solubility decreases, and the compound may form an oil, which can complicate solution preparation and pH measurements.[8][9]
Q4: Can I use organic solvents like DMSO to dissolve amitriptyline HCl?
A4: Yes, amitriptyline HCl is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[10] It is highly soluble in DMSO, reaching concentrations of up to 100 mM.[11] However, when using organic solvents for in vivo studies, it is crucial to dilute the stock solution significantly into aqueous buffers or isotonic saline to ensure the final concentration of the organic solvent is insignificant, as these solvents can have their own physiological effects.[10]
Q5: My amitriptyline solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur due to several factors:
-
pH Issues: If you are using a buffered solution with a pH that is too high, the solubility of amitriptyline will decrease.[8] Check the pH of your vehicle; a more acidic pH may be required.
-
Concentration Limit: You may have exceeded the solubility limit in your chosen vehicle. Refer to the solubility data table below to ensure you are within the acceptable range.
-
Temperature: Solubility can be temperature-dependent. Ensure your solution is prepared at a consistent temperature. If preparing a stock at a high concentration, gentle warming may help, but be cautious of degradation.
-
Storage: Aqueous solutions of amitriptyline HCl are not recommended for long-term storage; it's best to prepare them fresh.[10] If you must store them, protect them from light and consider refrigeration, though you should validate stability under your specific conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in PBS Buffer | The pH of standard PBS (7.2-7.4) may be too high for the desired concentration, reducing solubility.[9][10] | 1. Lower the pH: Adjust the pH of your buffer to a more acidic range (e.g., pH 4.0-5.0), where amitriptyline HCl is more soluble.[12]2. Use Saline: Switch to sterile 0.9% NaCl (saline) as the vehicle, which is less likely to cause pH-related precipitation.[6]3. Filter Sterilize: After dissolving, filter the solution through a 0.22 µm filter to remove any undissolved particles.[6] |
| Need for High Concentration (>10 mg/mL) | The desired concentration exceeds the aqueous solubility limit of amitriptyline HCl. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in DMSO (up to 100 mM or ~31 mg/mL).[11] 2. Dilute Before Use: For administration, dilute the DMSO stock into your final vehicle (e.g., saline, corn oil) immediately before the experiment. Ensure the final DMSO concentration is low to avoid toxicity.[10][13] 3. Consider Cyclodextrins: For advanced formulation, forming an inclusion complex with cyclodextrins like β-cyclodextrin can significantly enhance aqueous solubility and stability.[14][15][16] |
| Vehicle-Related Stress or Irritation in Animals | The administration route or vehicle is causing adverse effects. | 1. Route Selection: Oral gavage can be stressful. For chronic studies, administration in drinking water is a less stressful alternative, though it offers less dose precision.[6] Intraperitoneal (IP) injections are precise but can cause local irritation.[6] 2. Vehicle Check: Ensure the vehicle is sterile and isotonic (e.g., 0.9% saline). If using co-solvents, confirm the final concentration is well-tolerated in the chosen animal model. |
Quantitative Data Summary
The solubility of amitriptyline and its hydrochloride salt varies significantly across different solvents.
Table 1: Solubility of Amitriptyline Hydrochloride in Common Solvents
| Solvent | Form | Solubility | Approx. Molarity | Reference(s) |
| Water | Hydrochloride | Freely Soluble / 1:1 | - | [1][4][5] |
| Water | Hydrochloride | 15 mg/mL | ~48 mM | [13] |
| Water | Hydrochloride | 100 mM | 100 mM | [11] |
| PBS (pH 7.2) | Hydrochloride | ~0.5 mg/mL | ~1.6 mM | [10] |
| DMSO | Hydrochloride | ~25 mg/mL | ~80 mM | [10] |
| DMSO | Hydrochloride | 63 mg/mL | ~201 mM | [13] |
| DMSO | Hydrochloride | 100 mM | 100 mM | [11] |
| Ethanol | Hydrochloride | ~25 mg/mL | ~80 mM | [10] |
| Water | Free Base | 14 mg/L (0.014 mg/mL) | ~0.05 mM | [3] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Amitriptyline HCl for Injection or Oral Gavage (Aqueous)
This protocol is suitable for doses commonly used in rodent studies (e.g., 5-20 mg/kg).[7]
Materials:
-
Amitriptyline hydrochloride powder (MW: 313.86 g/mol )
-
Sterile 0.9% saline or sterile distilled water
-
Analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Required Mass: Determine the total mass of amitriptyline HCl needed based on the desired concentration (e.g., 1 mg/mL) and final volume.
-
Weigh Compound: Accurately weigh the calculated amount of amitriptyline HCl powder.
-
Dissolve in Vehicle: Add the powder to the appropriate volume of sterile saline or water.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved.[6] Gentle warming can be used if necessary, but avoid overheating.
-
Sterilization: For injection routes (e.g., IP), filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.[6]
-
Storage: Prepare the solution fresh on the day of the experiment.[7] If short-term storage is necessary, protect the solution from light and store at 4°C.[17]
Caption: Workflow for Aqueous Amitriptyline HCl Solution Preparation.
Signaling Pathway
Amitriptyline's primary mechanism of action involves the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.[3][18] This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its antidepressant effects.[3] Additionally, amitriptyline acts as an antagonist at several other receptors, contributing to both its therapeutic effects and side-effect profile.[10][19]
Caption: Primary Signaling Pathways of Amitriptyline.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amitriptyline - Wikipedia [en.wikipedia.org]
- 4. fip.org [fip.org]
- 5. Amitriptyline Hydrochloride, USP | API | Medisca [medisca.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Amitriptyline hydrochloride (CAS 549-18-8): R&D Systems [rndsystems.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
Technical Support Center: Preventing Amitriptyline Degradation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the degradation of amitriptyline (B1667244) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of amitriptyline in stock solutions?
A1: The stability of amitriptyline in solution is primarily influenced by several key factors:
-
Oxidation: This is a significant degradation pathway for tricyclic antidepressants like amitriptyline.[1][2][3][4] The process can be accelerated by the presence of metal-ion contaminants.[4]
-
Photodegradation: Amitriptyline is susceptible to degradation upon exposure to light.[1][2][5] Solutions should be shielded from light to minimize this effect.
-
pH: The pH of the solution plays a crucial role in amitriptyline's stability.[3] While it is relatively stable in acidic conditions, degradation is significantly accelerated in basic environments.[6]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[3][5]
Q2: What are the recommended solvents for preparing amitriptyline stock solutions?
A2: For long-term storage, organic solvents are generally recommended. Amitriptyline hydrochloride is soluble in ethanol, DMSO, and dimethyl formamide (B127407) at approximately 25 mg/mL.[7] Methanol is also commonly used as a solvent for commercially available certified reference solutions.[8] For immediate use in biological experiments, aqueous buffers can be used, but storage of aqueous solutions is not recommended for more than one day.[7]
Q3: What are the ideal storage conditions for amitriptyline stock solutions?
A3: To ensure the long-term stability of amitriptyline stock solutions, the following storage conditions are recommended:
-
Temperature: Refrigeration at 2-8°C is advisable for long-term storage.[5]
-
Light: Solutions should be stored in amber-colored vials or otherwise protected from light to prevent photodegradation.[5][9]
-
Atmosphere: Store in a tightly sealed container to prevent solvent evaporation and exposure to moisture.[5][10] For solutions in organic solvents, purging with an inert gas before sealing can provide an extra layer of protection against oxidation.[7]
Q4: I've observed a yellowing of my amitriptyline stock solution. What does this indicate?
A4: The development of a yellow color in an amitriptyline solution, particularly one where the free base is present, can be an indicator of degradation.[11] This is often associated with oxidative and photolytic degradation pathways. It is recommended to discard any discolored solution and prepare a fresh stock.
Q5: Can I autoclave my aqueous amitriptyline solution to sterilize it?
A5: Autoclaving is not recommended for sterilizing amitriptyline solutions. The high temperatures involved can lead to significant degradation.[11] Sterilization by filtration is the preferred method.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in stock solution | Degradation due to improper storage. | Prepare a fresh stock solution using a recommended organic solvent. Store at 2-8°C and protect from light. Verify the concentration of the new stock solution using a validated analytical method like HPLC. |
| Precipitate formation in aqueous working solution | Low aqueous solubility of amitriptyline, especially the free base. | Ensure the final concentration in your aqueous buffer does not exceed the solubility limit (approximately 0.5 mg/mL in PBS, pH 7.2 for the hydrochloride salt).[7] If using a stock dissolved in an organic solvent, ensure the volume of organic solvent added to the aqueous buffer is minimal to prevent precipitation. |
| Inconsistent experimental results | Degradation of working solutions during experiments. | Prepare fresh aqueous working solutions daily.[7] Protect working solutions from light during experiments, for example, by using amber tubes or covering them with foil. |
| Appearance of unknown peaks in HPLC analysis | Degradation of the amitriptyline stock. | Identify potential degradation products by comparing the chromatogram to literature on forced degradation studies.[5][11] Prepare a fresh stock solution and re-analyze. Consider adding an antioxidant like EDTA to aqueous solutions to chelate metal ions that can catalyze oxidation.[4][6] |
Quantitative Data Summary
Table 1: Solubility of Amitriptyline Hydrochloride
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL[7] |
| DMSO | ~25 mg/mL[7] |
| Dimethylformamide | ~25 mg/mL[7] |
| PBS (pH 7.2) | ~0.5 mg/mL[7] |
| Water | 1000 mg/mL[12] |
| Methanol | 1000 mg/mL[12] |
| Chloroform | 833.3 mg/mL[12] |
Table 2: Stability of Amitriptyline Hydrochloride in Aqueous Solution
| Storage Condition | Duration | Stability | Reference |
| Room Temperature, protected from light | 8 weeks | Stable | [5][11] |
| 80°C | 3 months | No significant degradation | [5][13] |
| Room Temperature (in oral liquid dosage form without edetate disodium) | 21 days | Borderline stable | [14] |
| Room Temperature (in oral liquid dosage form with edetate disodium) | At least 37 days | Stable | [14] |
Experimental Protocols
Protocol: Forced Degradation Study of Amitriptyline Stock Solution
This protocol is designed to intentionally degrade an amitriptyline solution to understand its stability profile and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of amitriptyline hydrochloride in methanol.[5]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 1 hour.[5]
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Heat the mixture at 80°C for 1 hour.[5]
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at 25°C for 1 hour.[5]
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (as per ICH Q1B guidelines).
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method can be used to quantify amitriptyline and separate it from its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile phase: Acetonitrile and a buffer (e.g., 0.1% glacial acetic acid in water, with the pH adjusted to 2.6 with phosphoric acid) in a 40:60 (v/v) ratio.[6]
-
Amitriptyline hydrochloride reference standard.
-
HPLC-grade solvents.
2. Chromatographic Conditions:
-
Flow rate: 1.1 mL/minute.[6]
-
Detection wavelength: 239 nm.[6]
-
Injection volume: 20 µL.
-
Column temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the amitriptyline hydrochloride reference standard in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the amitriptyline stock solution or the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the assay.
Visualizations
Caption: Major degradation pathways of amitriptyline.
Caption: Workflow for a forced degradation study.
References
- 1. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
- 2. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Stability of Amitriptyline Hydrochloride in Oral Liquid Dosage Forms - ProQuest [proquest.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. benchchem.com [benchchem.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. researchgate.net [researchgate.net]
- 12. sdfine.com [sdfine.com]
- 13. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Amitriptyline Quantification Assays
Welcome to the technical support center for amitriptyline (B1667244) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental analysis.
General Troubleshooting
This section addresses broad issues applicable to various amitriptyline quantification methods.
FAQs
Q1: What are the primary metabolites of amitriptyline and how can they interfere with quantification?
A1: The primary active metabolite of amitriptyline is nortriptyline (B1679971), formed through N-demethylation primarily by the CYP2C19 enzyme.[1][2] Other significant metabolites include 10-hydroxyamitriptyline (B1197387) and 10-hydroxynortriptyline, which are formed via hydroxylation by the CYP2D6 enzyme.[1][3] These metabolites, particularly nortriptyline, are pharmacologically active and should often be quantified alongside amitriptyline.[2] Due to their structural similarity, these compounds can co-elute or cross-react in less specific assays, leading to inaccurate quantification.[4][5] For instance, isobaric hydroxy metabolites can be challenging to separate chromatographically.[3]
Q2: How should samples be prepared to minimize matrix effects in biological fluids like plasma or serum?
A2: Matrix effects, which arise from co-eluting endogenous components of the sample, can suppress or enhance the ionization of amitriptyline, leading to inaccurate results, particularly in LC-MS/MS assays.[6] Common sample preparation techniques to mitigate these effects include:
-
Protein Precipitation (PPT): A simple and rapid method where a cold solvent like acetonitrile (B52724) is used to crash out proteins.[1][7] While effective for initial cleanup, it may not remove all interfering substances.[8]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extraction by partitioning the drug into an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): Considered a more selective and robust method, SPE can provide a very clean extract, significantly reducing matrix effects.[1][9]
The choice of method depends on the required sensitivity and the complexity of the matrix.[1] For highly sensitive assays, SPE is often preferred.[9]
LC-MS/MS Assay Troubleshooting
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for amitriptyline quantification. However, users may still encounter challenges.
FAQs
Q1: My amitriptyline or internal standard (IS) signal is low or absent. What are the common causes and how can I troubleshoot this?
A1: A low or absent signal is a critical issue that can typically be traced back to the sample/standard preparation, the LC system, or the mass spectrometer.[6] Common causes include inefficient ionization, ion suppression from the sample matrix, contamination in the ion source, or incorrect MS/MS parameters.[6] A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for Low Signal Intensity
Q2: Why is the use of a stable isotope-labeled internal standard, like amitriptyline-d3, recommended?
A2: Using a stable isotope-labeled internal standard (SIL-IS) such as amitriptyline-d3 is considered best practice in quantitative bioanalysis.[6] A SIL-IS has nearly identical chemical and physical properties to the analyte. This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction efficiency and matrix effects.[10] The use of structurally similar but non-isotopically labeled compounds, like imipramine, may not fully mimic the behavior of amitriptyline, potentially leading to less accurate and precise results.[10]
Quantitative Data Summary
Table 1: Typical LC-MS/MS Method Parameters for Amitriptyline Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 or Hydro-RP (e.g., 150 x 3.0 mm, 4 µm) | [3][7] |
| Mobile Phase | Acetonitrile/Methanol and an acidic aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) | [6][11][12] |
| Flow Rate | 0.2 - 1.0 mL/min | [11][13] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3][6] |
| MRM Transitions | Instrument-dependent; typically two transitions are monitored for both analyte and IS for selectivity. | [7] |
| Internal Standard | Amitriptyline-d3 or Nortriptyline-d3 | [6][7] |
| Linearity (r²) | ≥ 0.99 | [3][10] |
| LLOQ | 0.5 - 1 ng/mL in human serum/plasma | [3][7] |
Experimental Protocols
Protocol: Protein Precipitation for Plasma Samples
This protocol is a rapid and simple method for sample cleanup prior to LC-MS/MS analysis.[7]
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., amitriptyline-d3) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the tube.
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.[1]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
HPLC-UV Assay Troubleshooting
High-Performance Liquid Chromatography with UV detection is a widely used, cost-effective method for amitriptyline quantification, particularly in pharmaceutical dosage forms.
FAQs
Q1: I am observing poor peak shape (tailing or fronting) for amitriptyline. What could be the cause?
A1: Poor peak shape for basic compounds like amitriptyline (pKa ≈ 9.4) is a common issue in reversed-phase HPLC.[6][14] The primary causes are:
-
Secondary Silanol (B1196071) Interactions: Amitriptyline, being positively charged at acidic to neutral pH, can interact with residual, negatively charged silanol groups on the silica-based column packing. This results in peak tailing.[15]
-
Column Contamination/Age: A contaminated or old column can lead to distorted peak shapes.[6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not sufficiently low, the protonation state of amitriptyline can be inconsistent, leading to poor peak shape.
To resolve this, try the following:
-
Use an Acidic Mobile Phase: Incorporating an additive like 0.1% formic or phosphoric acid to maintain a low pH (e.g., 2.5-4.0) ensures consistent protonation of amitriptyline and minimizes silanol interactions.[6][13]
-
Use a Base-Deactivated Column: Employ columns specifically designed to reduce silanol activity.
-
Wash the Column: A thorough column wash with a strong solvent like 100% acetonitrile can remove contaminants.[16]
Q2: How can I ensure the separation of amitriptyline from its metabolite, nortriptyline, using HPLC-UV?
A2: Separating amitriptyline from nortriptyline is crucial for accurate quantification. While challenging due to their structural similarity, it can be achieved by optimizing chromatographic conditions. Key parameters to adjust include the mobile phase composition (especially the organic solvent ratio and pH) and the type of stationary phase.[4][12] A C18 or C8 column is commonly used, and careful adjustment of the mobile phase can achieve baseline separation.[15][17]
Quantitative Data Summary
Table 2: Typical HPLC-UV Method Parameters for Amitriptyline Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | [17][18] |
| Mobile Phase | Acetonitrile and an acidic phosphate (B84403) or acetate (B1210297) buffer (e.g., 55:45 v/v, pH 2.5) | [13][19] |
| Flow Rate | 0.6 - 1.5 mL/min | [15][19] |
| Detection Wavelength | 240 - 254 nm | [12][13][19] |
| Linearity Range | Varies by application, e.g., 24-56 ppm or 0.5-3 µg/mL | [17][19] |
| Retention Time | Typically < 10 minutes | [13][19] |
Immunoassay Troubleshooting
Immunoassays are often used for rapid screening of tricyclic antidepressants (TCAs) but are prone to cross-reactivity.
FAQs
Q1: My immunoassay for tricyclic antidepressants is positive, but the patient denies taking amitriptyline. What could cause a false-positive result?
A1: Immunoassays for TCAs are known for their potential for cross-reactivity with other structurally similar compounds.[20][21] This means a compound other than the target drug binds to the antibody, causing a positive result.[22] A common cross-reactant for TCA immunoassays is cyclobenzaprine, a muscle relaxant with a tricyclic structure.[21][23] Other drugs like carbamazepine, chlorpromazine, and quetiapine (B1663577) may also show cross-reactivity.[20] It is essential to confirm all positive immunoassay screens with a more specific method like LC-MS/MS or GC-MS.[20]
Metabolic and Cross-Reactivity Relationships
Quantitative Data Summary
Table 3: Cross-Reactivity of a Commercial TCA Immunoassay (Example)
| Compound | Concentration Tested | Result at 1000 ng/mL Cutoff | Reference(s) |
| Amitriptyline | 500 ng/mL | Positive | [23] |
| Nortriptyline | 500 ng/mL | Positive | [23] |
| Imipramine | 500 ng/mL | Positive | [23] |
| Desipramine | 500 ng/mL | Positive | [23] |
| Cyclobenzaprine | 1000 ng/mL | Positive | [23] |
| 32 Other Common Drugs | 1.0 g/L | Negative | [23] |
Note: Cross-reactivity data is specific to the manufacturer's assay and should always be confirmed with the product insert.
References
- 1. benchchem.com [benchchem.com]
- 2. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. "LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants " by Shahbaz Gul [egrove.olemiss.edu]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Pre-concentration and determination of amitriptyline residues in waste water by ionic liquid based immersed droplet microextraction and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. ijrpb.com [ijrpb.com]
- 19. researchgate.net [researchgate.net]
- 20. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. blog.averhealth.com [blog.averhealth.com]
- 23. Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Compound Concentration for Cell Viability Assays
Disclaimer: The term "Triptil" did not yield specific results for a single, well-defined compound in scientific literature searches. This guide provides a general framework for optimizing the concentration of any experimental compound for cell viability assays, using data and protocols from related compounds as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the concentration range for a new compound in a cell viability assay?
A recommended starting point for a novel compound is to test a broad concentration range, for instance from 0.1 µM to 100 µM or even higher (e.g., 200 µM for some cancer cell lines), to capture both therapeutic and cytotoxic effects.[1] For primary cells, which can be more sensitive, a lower starting range of 0.1 µM to 50 µM is advisable.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[1]
Q2: Which cell viability assay should I choose?
The choice of assay depends on your specific research question, cell type, and the compound's mechanism of action. Here's a brief overview of common assays:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of living cells.[2][3] It's a widely used, rapid, and economical method.[2]
-
XTT Assay: Similar to MTT, this is a colorimetric assay that measures mitochondrial dehydrogenase activity.
-
Trypan Blue Exclusion Assay: A simple and rapid dye exclusion method to count viable cells based on membrane integrity.[4] Live cells with intact membranes exclude the dye, while dead cells do not.[4]
-
Resazurin (B115843) (AlamarBlue) Assay: A fluorometric or colorimetric assay that measures cell viability by the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.[5][6]
-
ATP Assay: A luminometric assay that quantifies ATP, an indicator of metabolically active cells.[7]
It is often recommended to use more than one type of cell viability assay to obtain reliable and cross-validated results.[5]
Q3: How long should I expose the cells to the compound?
Exposure times can vary significantly, typically ranging from 24 to 72 hours.[8][9] The optimal time depends on the compound's mechanism of action and the cell line's doubling time. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate incubation period. Some compounds show time-dependent cytotoxicity, with the IC50 value decreasing over time.[8]
Q4: What are IC50 values and how do I interpret them?
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[10] In the context of cell viability, it represents the concentration of a compound that reduces the viable cell population by 50%. A lower IC50 value indicates a more potent compound.[10] The IC50 can be extrapolated from a dose-response curve.[10]
Troubleshooting Guides
Issue 1: High cell death even at very low compound concentrations.
-
Question: I'm observing significant cell death at the lowest concentrations of my compound. What could be the cause?
-
Answer:
-
High Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to the compound. Consider performing a more granular dose-response curve with even lower starting concentrations (e.g., in the nanomolar range).[1]
-
Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO) might be toxic to your cells at the concentration used.[1] Always include a vehicle control (media with the same concentration of solvent as your highest compound concentration) to assess solvent toxicity.[1]
-
Compound Instability: The compound may be unstable in the culture medium, breaking down into more toxic byproducts. Ensure proper storage and handling of the compound stock solution.
-
Issue 2: No observable effect on cell viability across the tested concentration range.
-
Question: I have tested my compound up to high concentrations, but I don't see any decrease in cell viability. What should I do?
-
Answer:
-
Cell Line Resistance: The cell line you are using might be resistant to your compound.[1] You could try a different, potentially more sensitive cell line.
-
Inactive Compound: Verify the purity and activity of your compound. Ensure it has been stored correctly and has not expired.[1] Prepare fresh stock solutions for each experiment.
-
Insufficient Incubation Time: The compound may require a longer exposure time to exert its effects. Consider extending the incubation period (e.g., to 72 hours or longer).
-
Assay Interference: The compound may interfere with the assay itself. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. Run a control with the compound in cell-free media to check for such interference.
-
Issue 3: Inconsistent results between replicate wells or experiments.
-
Question: My results are not reproducible. What are the common sources of variability?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a homogenous cell suspension before seeding and use proper pipetting techniques to dispense an equal number of cells into each well.[1]
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration.[1] It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[1]
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant variability. Calibrate your pipettes regularly.
-
Compound Precipitation: The compound may not be fully soluble in the culture medium at higher concentrations. Visually inspect the wells for any precipitate.
-
Quantitative Data Summary
The following tables provide examples of how to summarize quantitative data from cell viability experiments. The data is illustrative and based on findings for different compounds from the literature search.
Table 1: Example IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line Type | Cell Line | 24h IC50 (nM/L) | 48h IC50 (nM/L) | 72h IC50 (nM/L) |
| Leukemia | MV-4-11 | < 30 | < 15 | < 10 |
| Leukemia | KG-1 | < 30 | < 15 | < 10 |
| Leukemia | THP-1 | < 30 | < 15 | < 10 |
| Leukemia | HL-60 | < 30 | < 15 | < 10 |
| Other Cancers | Various | > 30 | > 15 | > 10 |
Data adapted from a study on Triptolide.[8]
Table 2: Recommended Starting Concentration Ranges for a New Compound
| Cell Type | Recommended Starting Range (µM) | Notes |
| General Mammalian Cell Lines | 1 - 100 | A broad range is recommended to capture both therapeutic and cytotoxic effects.[1] |
| Primary Cells (e.g., Hepatocytes) | 0.1 - 50 | Primary cells can be more sensitive, so a lower starting range is advisable.[1] |
| Cancer Cell Lines | 10 - 200 | Sensitivity can vary greatly between different cancer cell lines.[1] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This is a general protocol that should be optimized for your specific cell line and experimental conditions.[1][2][7]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Experimental compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only and no-treatment controls.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
Trypan Blue Exclusion Assay Protocol
This protocol allows for the direct counting of viable and non-viable cells.[4]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Hemacytometer
-
Microscope
Procedure:
-
Cell Preparation: Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in PBS or serum-free medium.[4]
-
Staining: Mix one part of 0.4% Trypan Blue solution with one part of the cell suspension.[4]
-
Incubation: Allow the mixture to incubate for approximately 3 minutes at room temperature.[4]
-
Counting: Apply a drop of the mixture to a hemacytometer. Under a microscope, count the number of unstained (viable) and stained blue (non-viable) cells.[4]
-
Calculation: Calculate the percentage of viable cells using the formula: Viable cells (%) = (Total number of viable cells / Total number of cells) x 100.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Amitriptyline Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments involving amitriptyline (B1667244).
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Cell Viability and Cytotoxicity Assays
-
Apoptosis Assays
-
Autophagy Assays
-
Mitochondrial Function and Oxidative Stress Assays
-
-
Experimental Protocols
-
MTT Assay for Cell Viability
-
Annexin V/PI Staining for Apoptosis by Flow Cytometry
-
Western Blotting for Apoptosis and Autophagy Markers
-
JC-1 Assay for Mitochondrial Membrane Potential
-
DCFH-DA Assay for Reactive Oxygen Species (ROS)
-
-
Signaling Pathways and Workflows
Frequently Asked Questions (FAQs)
Q1: Why am I seeing conflicting results in cell viability assays with amitriptyline? Sometimes it appears cytotoxic, and other times it seems to have no effect or is even protective.
A1: This is a commonly observed phenomenon with amitriptyline due to its complex pharmacology. The effect of amitriptyline on cell viability is highly dependent on:
-
Cell Type: Different cell lines exhibit varying sensitivities to amitriptyline. For example, some cancer cell lines are highly susceptible to its cytotoxic effects, while other cell types may be more resistant.[1][2]
-
Concentration: Amitriptyline's effects are dose-dependent. Low concentrations might not induce significant cell death and could even have protective effects in some models, while higher concentrations are generally cytotoxic.[1][3][4][5]
-
Duration of Exposure: Short-term exposure may not be sufficient to induce significant cytotoxicity. Many studies report more pronounced effects after 24, 48, or even 72 hours of treatment.[1][4]
-
Assay Method: The type of viability assay used can influence the results. For instance, an MTT assay measures metabolic activity, which could be affected by amitriptyline's impact on mitochondrial function, independent of cell death. It is advisable to use a secondary assay that measures a different parameter, such as membrane integrity (e.g., LDH assay or Trypan Blue exclusion), to confirm your findings.
Q2: I observe an increase in the autophagy marker LC3-II after amitriptyline treatment, but I'm not sure if this indicates autophagy induction or a blockage of the pathway.
A2: An increase in LC3-II can be ambiguous. Amitriptyline has been reported to inhibit autophagic flux in some cell types, meaning it prevents the fusion of autophagosomes with lysosomes for degradation.[6][7][8] This blockage leads to an accumulation of autophagosomes and, consequently, an increase in the LC3-II signal. To resolve this, you should perform an autophagic flux assay. This can be done by treating cells with amitriptyline in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). If amitriptyline is blocking autophagic flux, you will see a significant accumulation of LC3-II with amitriptyline alone, and little to no further increase when the lysosomal inhibitor is added.
Q3: My Western blot results for apoptosis markers are inconsistent. What could be the cause?
A3: Inconsistent Western blot results can stem from several factors. Refer to the detailed Western Blot Troubleshooting Guide below. Specific to amitriptyline, consider that it can induce both apoptosis and other cell death pathways, and the timing of marker expression can be critical. Ensure you are looking at appropriate time points and a range of markers (e.g., cleaved caspase-3, PARP cleavage) to get a clearer picture of the apoptotic process.[9][10]
Q4: I am conducting in vivo studies with amitriptyline in rodents and observing unexpected behavioral effects or toxicity.
A4: Amitriptyline has a wide range of effects in vivo due to its action on multiple neurotransmitter systems.[11][12][13]
-
Anticholinergic Effects: Dry mouth, urinary retention, and constipation can occur.[11]
-
Cardiovascular Effects: High doses can lead to cardiac arrhythmias.[14]
-
Hyperactivity: Paradoxically, repeated doses have been shown to cause hyperactivity in rats.[15]
-
Metabolism: Amitriptyline is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP2C19), and genetic variations in these enzymes can lead to significant differences in drug clearance and potential for toxicity.[9][13]
It is crucial to carefully select the dose and route of administration and to monitor the animals closely for adverse effects.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects on the plate, temperature gradients. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Allow the plate to equilibrate to room temperature before adding reagents. |
| High background signal in control wells | Reagent contamination, interference from media components (e.g., phenol (B47542) red), or direct reaction of amitriptyline with the assay reagent. | Use sterile technique. Consider using phenol red-free media. Run a cell-free control with amitriptyline to check for direct interference. |
| Unexpectedly low cytotoxicity | Insufficient drug concentration or incubation time, cell resistance, amitriptyline degradation. | Perform a dose-response and time-course experiment to determine optimal conditions. Verify the activity of your amitriptyline stock. Consider that your cell line may be resistant. |
| Results from different viability assays do not correlate | Different assays measure different cellular parameters. Amitriptyline may affect one pathway more than another (e.g., mitochondrial metabolism vs. membrane integrity). | Use multiple assays based on different principles (e.g., MTT, LDH, and a direct cell count) to get a comprehensive view of cytotoxicity. |
Apoptosis Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of apoptotic cells in the negative control group (Flow Cytometry) | Poor cell health (over-confluent, nutrient-deprived), harsh cell handling (e.g., over-trypsinization). | Use healthy, log-phase cells. Handle cells gently during harvesting and staining. |
| Weak or no apoptosis signal in the treated group | Insufficient drug concentration or incubation time, incorrect timing of the assay, loss of apoptotic cells. | Optimize treatment conditions. Apoptosis is a dynamic process; perform a time-course experiment. Collect both adherent and floating cells for analysis. |
| High background in immunofluorescence for apoptotic markers | Non-specific antibody binding, high antibody concentration, insufficient washing. | Titrate primary and secondary antibodies. Increase the number and duration of washing steps. Use an appropriate blocking buffer. |
Autophagy Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased LC3-II levels, but unclear if it is induction or blockage | Amitriptyline is known to inhibit autophagic flux. | Perform an autophagic flux assay using lysosomal inhibitors (Bafilomycin A1 or Chloroquine) in parallel with your amitriptyline treatment. |
| High background or no LC3-II signal in Western Blots | Poor antibody quality, incorrect gel percentage for resolving LC3-I and LC3-II, low protein load. | Use a validated LC3 antibody. Use a higher percentage gel (e.g., 15%) for better separation. Load sufficient protein (20-30 µg). |
| GFP-LC3 puncta observed in control cells | Basal level of autophagy, stress induced by transfection or culture conditions. | Always compare with treated cells. Use stable cell lines with low GFP-LC3 expression to avoid overexpression artifacts. |
Mitochondrial Function and Oxidative Stress Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in JC-1 assay for mitochondrial membrane potential | Uneven cell health across the plate, photobleaching of the dye. | Ensure consistent cell density and health. Protect the JC-1 dye and stained cells from light. Analyze samples immediately after staining. |
| High background fluorescence in ROS detection (e.g., with DCFH-DA) | Autoxidation of the probe, presence of ROS in the media, phototoxicity from the microscope light source. | Prepare fresh probe solution for each experiment. Use phenol red-free media. Minimize exposure to light during imaging. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess the effect of amitriptyline on cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Amitriptyline stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of amitriptyline in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of amitriptyline. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following amitriptyline treatment.
Materials:
-
Cells seeded in 6-well plates
-
Amitriptyline
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of amitriptyline for the chosen duration. Include appropriate controls.
-
Cell Collection: After treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA (note: some kits recommend EDTA-free dissociation buffers as Annexin V binding is calcium-dependent).
-
Washing: Wash the collected cells with ice-cold PBS and centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes.
-
Staining: Resuspend the cell pellet in the 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL. Add fluorescently labeled Annexin V and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry. Do not wash the cells after staining.
Protocol 3: Western Blotting for Apoptosis and Autophagy Markers
Objective: To detect changes in the expression of key proteins involved in apoptosis (e.g., Cleaved Caspase-3, PARP) and autophagy (e.g., LC3-I/II, p62/SQSTM1) after amitriptyline treatment.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (a 15% gel is recommended for LC3)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-LC3B, anti-p62)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per well and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess changes in mitochondrial membrane potential (ΔΨm) in response to amitriptyline treatment.
Materials:
-
Cells cultured in a 96-well black plate
-
Amitriptyline
-
JC-1 reagent
-
Culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with amitriptyline as required. Include a positive control for depolarization (e.g., CCCP or FCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution by diluting the reagent in culture medium according to the manufacturer's protocol. Add the staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Immediately measure the fluorescence.
-
Red fluorescence (J-aggregates in healthy cells): Excitation ~540 nm, Emission ~590 nm.
-
Green fluorescence (JC-1 monomers in apoptotic/unhealthy cells): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 5: DCFH-DA Assay for Reactive Oxygen Species (ROS)
Objective: To measure intracellular ROS levels after amitriptyline treatment.
Materials:
-
Cells cultured in a 24- or 96-well plate
-
Amitriptyline
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
Serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with amitriptyline for the desired time. Include a positive control for ROS induction (e.g., H₂O₂).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium. Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Fluorescence Measurement: Immediately measure the green fluorescence (Excitation ~485 nm, Emission ~535 nm) using a fluorescence microscope or microplate reader.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
Signaling Pathways and Workflows
Amitriptyline-Induced Cell Fate Decision
Caption: Amitriptyline's dual role in inducing both survival (mitophagy) and death (apoptosis) pathways.
Troubleshooting Workflow for Unexpected Cell Viability Results
Caption: A logical workflow for troubleshooting inconsistent results in amitriptyline cell viability assays.
Autophagic Flux Analysis Workflow
Caption: Experimental workflow to distinguish between autophagy induction and autophagic flux blockage.
References
- 1. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tricyclic antidepressant amitriptyline inhibits autophagic flux and prevents tube formation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neurotoxic effects of amitriptyline are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijstemcell.com [ijstemcell.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Artifacts in IHC | BIOZOL [biozol.de]
Technical Support Center: Mitigating Off-Target Effects of Amitriptyline In Vitro
Welcome to the technical support center for researchers utilizing amitriptyline (B1667244) in in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the off-target effects of amitriptyline in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of amitriptyline that I should be aware of in my in vitro experiments?
A1: Amitriptyline, a tricyclic antidepressant, is known for its complex pharmacology that extends beyond its primary targets (serotonin and norepinephrine (B1679862) reuptake transporters). In vitro, researchers should be aware of its significant antagonist activity at various receptors, including:
-
Muscarinic Acetylcholine (B1216132) Receptors: Amitriptyline is a non-selective muscarinic antagonist, which can interfere with signaling pathways involving phospholipase C (PLC) and intracellular calcium.[1][2]
-
Histamine (B1213489) H1 Receptors: It is a potent H1 receptor antagonist, which can lead to sedative-like effects in cellular models and modulate intracellular signaling.[3][4][5]
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can impact signaling pathways related to vasoconstriction and smooth muscle contraction in relevant cell types.
-
Ion Channels: Amitriptyline can also block various ion channels, including sodium and potassium channels, which can affect neuronal excitability and cardiac myocyte function.[6]
Furthermore, at higher concentrations, amitriptyline can induce cytotoxicity, apoptosis, and modulate autophagy in various cell lines.[7][8][9][10] It is also a weak base and can become trapped in acidic organelles like lysosomes, a phenomenon known as lysosomal sequestration.[6][11][12]
Q2: I'm observing unexpected cytotoxicity in my cell line at concentrations where I expect to see a specific on-target effect. What could be the cause?
A2: Unexpected cytotoxicity is a common issue and can be attributed to several of amitriptyline's off-target activities. Here are a few possibilities:
-
Mitochondrial Dysfunction: Amitriptyline can induce mitochondrial damage, leading to a decrease in mitochondrial membrane potential and increased oxidative stress.[9]
-
Apoptosis Induction: It can trigger programmed cell death through the activation of caspases.[7]
-
Autophagy Modulation: Amitriptyline can interfere with the autophagy process, which can lead to cell death in some contexts.[8]
-
Lysosomal Sequestration: The accumulation of amitriptyline in lysosomes can disrupt their function and lead to cellular stress and death.
To troubleshoot this, consider the following:
-
Concentration Optimization: Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Try to work at concentrations below this threshold if you are studying non-cytotoxic effects.
-
Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect.
-
Mechanism of Cell Death: Use assays to determine if the cell death is due to apoptosis (e.g., caspase-3 activity assay, Annexin V staining) or necrosis.
Q3: How can I reduce or block the off-target effects of amitriptyline in my experiments?
A3: To isolate the on-target effects of amitriptyline, you can use a co-treatment strategy with specific antagonists for its major off-target receptors. Here are some suggestions:
-
Muscarinic Receptor Blockade: To counteract the anticholinergic effects, you can pre-incubate your cells with a muscarinic receptor antagonist like atropine (B194438) (typically in the range of 1-10 µM).[12][13]
-
Histamine H1 Receptor Blockade: To block H1 receptor-mediated effects, consider using an antagonist such as diphenhydramine (concentrations can be tested in the range of 1-10 µM).
-
Alpha-1 Adrenergic Receptor Blockade: To mitigate effects from alpha-1 adrenergic receptor antagonism, prazosin (B1663645) can be used (effective concentrations are often in the sub-micromolar to low micromolar range).[14][15][16]
It is crucial to perform control experiments with the antagonists alone to ensure they do not interfere with your experimental readout.
Q4: My results are inconsistent between experiments. What could be the reason?
A4: Inconsistent results with amitriptyline can stem from several factors:
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to drugs.
-
Reagent Preparation: Ensure that your amitriptyline stock solution is properly prepared, stored, and protected from light. Freshly prepare working dilutions for each experiment.
-
Mycoplasma Contamination: Mycoplasma can alter cellular physiology and drug responses. Regularly test your cell cultures for contamination.
-
Procedural Variations: Minor differences in incubation times or reagent addition can lead to variability. Standardize your protocols and document every step.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
| Symptom | Possible Cause | Troubleshooting Steps |
| High cell death at low amitriptyline concentrations (<10 µM) | Cell line is highly sensitive; Off-target effects on essential cellular processes. | 1. Verify IC50: Perform a detailed MTT or other viability assay to confirm the cytotoxic concentration range for your specific cell line. 2. Assess Apoptosis: Use a Caspase-3 activity assay to determine if apoptosis is being induced. If so, consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues the phenotype.[7] 3. Check for Mitochondrial Dysfunction: Evaluate changes in mitochondrial membrane potential using a fluorescent probe like JC-1. |
| Cell morphology changes (e.g., rounding, detachment) without significant cell death | Sub-lethal stress; Interference with cytoskeletal components; Early signs of apoptosis. | 1. Time-course analysis: Observe cell morphology at earlier time points. 2. Staining: Use phalloidin (B8060827) to stain for actin filaments and assess cytoskeletal integrity. 3. Annexin V/PI staining: Differentiate between early apoptotic, late apoptotic, and necrotic cells. |
| Inconsistent cytotoxicity between experiments | See FAQ Q4. | Follow the recommendations for addressing experimental variability. |
Guide 2: Unexplained Changes in Intracellular Signaling
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected increase in intracellular calcium ([Ca2+]) | Activation of PLC-dependent pathways via off-target receptor binding (e.g., muscarinic receptors).[2][6] | 1. Co-treatment with Antagonists: Pre-treat cells with atropine (muscarinic antagonist) to see if the calcium response is blocked. 2. Calcium Source Determination: Perform the experiment in calcium-free medium to distinguish between intracellular calcium release and extracellular calcium influx. |
| Alterations in cAMP levels | Off-target effects on G-protein coupled receptors that modulate adenylyl cyclase activity. | 1. Measure cAMP: Use a cAMP assay to quantify the changes. 2. Receptor Antagonist Co-treatment: Systematically use antagonists for known off-target GPCRs (e.g., muscarinic, adrenergic) to identify the responsible receptor. |
| Changes in phosphorylation status of key signaling proteins (e.g., ERK, Akt) | Amitriptyline can activate TrkA and TrkB receptors and their downstream signaling pathways. | 1. Western Blot Analysis: Confirm the phosphorylation changes. 2. Inhibitor Studies: Use specific inhibitors for upstream kinases (e.g., MEK inhibitor for ERK pathway) to dissect the signaling cascade. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of amitriptyline for various on- and off-target proteins. These values can help you estimate the concentration range at which off-target effects may become significant in your experiments.
Table 1: Amitriptyline Receptor Binding Affinities (Ki values)
| Receptor/Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 4.3 | [Internal knowledge] |
| Norepinephrine Transporter (NET) | 35 | [Internal knowledge] |
| Histamine H1 Receptor | 0.4 | [3] |
| Muscarinic M1-M5 Receptors | ~10-30 | [1] |
| Alpha-1 Adrenergic Receptor | ~25 | [Internal knowledge] |
| Dopamine D2 Receptor | ~300 | [Internal knowledge] |
Table 2: Cytotoxic Effects of Amitriptyline (IC50 values)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Human Fibroblasts | Cell Counting | 24 | ~20 | [9] |
| Human Fibroblasts | Cell Counting | 24 | ~50 | [9] |
| Human Fibroblasts | Cell Counting | 24 | ~100 | [9] |
| SH-SY5Y (Neuroblastoma) | MTT Assay | 24 | ~81 | [8] |
| SH-SY5Y (Neuroblastoma) | MTT Assay | 48 | ~60 | [8] |
| SH-SY5Y (Neuroblastoma) | MTT Assay | 72 | ~44 | [8] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general method for determining the cytotoxic effects of amitriptyline on adherent cell lines.
Materials:
-
Amitriptyline hydrochloride
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of amitriptyline in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of amitriptyline. Include vehicle-only (e.g., water or DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Measuring Apoptosis via Caspase-3 Activity Assay
This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, reaction buffer, DTT, and caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Cultured cells treated with amitriptyline
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cells by treating with various concentrations of amitriptyline for a predetermined time. Include a positive control (e.g., staurosporine) and a negative (untreated) control.
-
Harvest the cells (for adherent cells, use a cell scraper) and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in the provided chilled lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add reaction buffer and the caspase-3 substrate to each well according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Compare the caspase-3 activity in amitriptyline-treated samples to the untreated control.
Mandatory Visualizations
References
- 1. cbirt.net [cbirt.net]
- 2. The signaling of amitriptyline-induced inhibitory effect on electrical field stimulation response in colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihistaminic and antimuscarinic effects of amitriptyline on guinea pig ileal electrolyte transport and muscle contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neurotoxic effects of amitriptyline are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of amitriptyline in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cnyfertility.com [cnyfertility.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Interactions of atropine with heterologously expressed and native α3 subunit-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha adrenoceptor blockade with oral prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. α 1-Adrenergic Receptor Blockade by Prazosin Synergistically Stabilizes Rat Peritoneal Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amitriptyline Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing amitriptyline (B1667244) administration routes for animal studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Which administration route is most appropriate for my study?
A1: The optimal route depends on your research goals, including the desired duration of treatment, the need for precise dosing, and the sensitivity of your experimental model to stress.
-
Intraperitoneal (IP) Injection: Offers precise dosing and rapid systemic absorption, though it can be a source of stress and may cause local irritation.[1] It is suitable for both acute and chronic studies where consistent plasma levels are critical.[2][3]
-
Oral Gavage (PO): Ensures precise dosage delivery but is a significant source of stress for the animals.[1] This route is subject to a substantial first-pass metabolism in the intestine and liver, leading to very low oral bioavailability in rats (around 6.3%).[4][5]
-
Administration in Drinking Water: This is the least stressful method for chronic administration.[1] However, it offers poor control over the exact dose consumed daily, which can be influenced by the animal's fluid intake, taste aversion, and the stability of amitriptyline in the solution.[1][6]
-
Intravenous (IV) Injection: Provides 100% bioavailability and immediate distribution throughout the body.[1][7] It is primarily used for pharmacokinetic studies to establish baseline parameters or when rapid, high concentrations are required.[1][4]
Q2: What is the oral bioavailability of amitriptyline in common animal models?
A2: The oral bioavailability of amitriptyline is notably low in rodents due to extensive first-pass metabolism. In rats, the absolute oral bioavailability is approximately 6.3%, primarily due to a significant intestinal first-pass effect (accounting for ~87% of the oral dose) rather than the hepatic first-pass effect.[4][5] Similarly, in dogs, the oral bioavailability is also low, at around 6%.[8] This is a critical consideration when planning oral dosing regimens, as much higher doses are required to achieve plasma concentrations comparable to parenteral routes.
Q3: My animals are showing excessive sedation after administration. What can I do?
A3: Sedation is a common side effect of amitriptyline that can confound behavioral studies.[2][9]
-
Dose Reduction: The most straightforward approach is to lower the dose. Doses in animal studies can range from 2.5 to 20 mg/kg/day.[2] Start with a low dose and titrate up to an effective level that minimizes sedation.
-
Timing of Administration: Administering the drug towards the end of the animal's active cycle (e.g., before the light-off phase for nocturnal rodents) may help mitigate the impact of peak sedation on behavioral testing.
-
Acclimatization: For chronic studies, animals may develop a tolerance to the sedative effects over time. Allow for a sufficient acclimatization period before commencing behavioral experiments.
Q4: I am administering amitriptyline in the drinking water. How can I ensure accurate dosing and stability?
A4: While less stressful, this method requires careful management.
-
Monitor Water Intake: Daily water consumption for each cage should be monitored to estimate the dose ingested. Be aware that this does not account for individual variations within a cage.
-
Taste Aversion: Amitriptyline may have a taste that reduces water intake. Monitor for signs of dehydration or weight loss. If this occurs, consider flavoring agents (e.g., saccharin) or switching to a different administration route.
-
Solution Stability: Amitriptyline hydrochloride in purified water is stable for at least 8 weeks at room temperature if protected from light.[6] Prepare fresh solutions regularly and use light-protected water bottles to prevent degradation.[2]
Q5: Can I perform an IP injection and oral gavage at the same time for a combination treatment?
A5: Yes, it is generally acceptable to administer drugs via both routes concurrently, but the timing should be informed by the pharmacokinetics of each drug.[10] To minimize animal stress, some researchers suggest a brief interval (e.g., 30 minutes) between the two procedures, typically performing the oral gavage first.[10]
Q6: What is the appropriate vehicle for dissolving amitriptyline?
A6: Amitriptyline hydrochloride is readily soluble in water or 0.9% physiological saline.[2] These are the most common and recommended vehicles for administration.
Data Presentation: Quantitative Summaries
Table 1: Comparison of Common Amitriptyline Administration Routes in Rodents
| Feature | Oral Gavage (PO) | Intraperitoneal (IP) | Drinking Water | Intravenous (IV) |
| Dosing Precision | High | High | Low | High |
| Animal Stress | High[1] | Moderate-High[1] | Low[1] | High |
| Bioavailability | Very Low (~6.3% in rats)[4][5] | High | Variable / Low | 100% |
| First-Pass Effect | Yes (Intestinal & Hepatic)[4][5] | Partially avoids first-pass | Yes | No |
| Common Use Case | Studies requiring precise oral dose | Acute & Chronic studies[2] | Chronic, low-stress studies[2] | Pharmacokinetic studies[1][4] |
| Key Pro | Mimics clinical route | High bioavailability, precise dose | Minimizes handling stress | Complete bioavailability |
| Key Con | Stressful, very low bioavailability | Stressful, risk of local irritation[1] | Inaccurate dosing | Technically demanding, stressful |
Table 2: Typical Amitriptyline Dosage Ranges for Rodent Studies
| Research Area | Species | Route | Dosage Range (mg/kg/day) | Reference |
| Antidepressant Effects | Rats / Mice | IP, Oral | 2.5 - 20 | [2] |
| Neuropathic Pain (Acute) | Rat | IP | 10 | [11] |
| Neuropathic Pain (Chronic) | Rat | Drinking Water | 15 - 18 | [6] |
| Behavioral Studies | Mouse | Oral | 5, 10, 15 | [12] |
| Metabolism Studies | Mouse | IP | 10 | [13] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
Objective: To administer a precise dose of amitriptyline directly into the peritoneal cavity.
Materials:
-
Amitriptyline HCl solution (dissolved in sterile 0.9% saline)
-
Appropriate size sterile syringe and needle (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to calculate the exact volume for injection based on the desired mg/kg dose.
-
Prepare the amitriptyline solution to the final desired concentration.
-
Securely restrain the animal, ensuring the abdomen is accessible. For mice, scruffing is common. For rats, more robust restraint may be needed.
-
Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid injuring the bladder or cecum.[2]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.[2]
-
Gently aspirate to ensure no blood (vessel) or yellow fluid (bladder) is drawn.[2]
-
Slowly and smoothly inject the solution.[2]
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress or adverse reactions.[2]
Protocol 2: Oral Gavage
Objective: To deliver a precise dose of amitriptyline directly into the stomach.
Materials:
-
Amitriptyline HCl solution (dissolved in sterile water or saline)
-
A proper-sized, ball-tipped gavage needle
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Select the correct size gavage needle for the animal (improper size can cause esophageal or stomach perforation).
-
Fill the syringe with the calculated volume of amitriptyline solution.
-
Properly restrain the animal in an upright position, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without resistance until it reaches the stomach. If resistance is met, withdraw immediately.
-
Dispense the solution slowly.
-
Remove the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
Protocol 3: Administration via Drinking Water
Objective: To chronically administer amitriptyline in a low-stress manner.
Materials:
-
Amitriptyline HCl
-
Calibrated water bottles (light-protected recommended)
-
Animal scale
Procedure:
-
Determine the average daily water intake of the animals to be treated.
-
Calculate the amount of amitriptyline needed to achieve the target mg/kg/day dose based on average body weight and water consumption.
-
Dissolve the calculated amount of amitriptyline in the total volume of water to be provided.[2]
-
Fill the light-protected drinking bottles with the amitriptyline solution.[2]
-
Replace the standard water bottles with the prepared solution.
-
Measure the remaining volume in the bottles every 24 hours to estimate consumption.
-
Prepare fresh solutions at least weekly and ensure bottles are kept clean.
-
Monitor animal weight and general health status to check for signs of dehydration or adverse effects.
Visualizations: Workflows and Pathways
Caption: Decision tree for selecting an amitriptyline administration route.
Caption: Simplified mechanism of action for amitriptyline.
References
- 1. Delivery of amitriptyline by intravenous and intraperitoneal administration compared in the same animal by whole-body mass spectrometry imaging of a stable isotope labelled drug substance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tissue distribution and metabolism of amitriptyline after repeated administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of amitriptyline and one of its metabolites, nortriptyline, in rats: little contribution of considerable hepatic first-pass effect to low bioavailability of amitriptyline due to great intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amitriptyline | VCA Animal Hospitals [vcahospitals.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrpub.org [hrpub.org]
- 13. Mice plasma and brain pharmacokinetics of amitriptyline and its demethylated and hydroxylated metabolites after half-life repeated administration. Comparison with acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brain Delivery of Triptil (Amitriptyline)
This technical support guide addresses common questions and experimental challenges related to the blood-brain barrier (BBB) transport of Triptil, a brand name for the tricyclic antidepressant amitriptyline (B1667244). Contrary to facing penetration issues, amitriptyline is well-known to cross the BBB to exert its therapeutic effects. This resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to better understand and optimize its delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: How does this compound (amitriptyline) cross the blood-brain barrier?
A1: this compound, a lipophilic molecule, primarily crosses the BBB via passive diffusion. Its ability to traverse the lipid membranes of the endothelial cells lining the brain capillaries is a key feature of its mechanism of action. However, studies also indicate that its net accumulation in the brain is influenced by active transport processes.[1]
Q2: What is the role of P-glycoprotein (P-gp) in this compound's brain penetration?
A2: P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, actively removes this compound and its metabolites from the brain.[2][3][4] This means that while this compound can enter the brain, P-gp pumps it back into the bloodstream, thereby limiting its overall concentration in the CNS.[2][4] In fact, studies in mice lacking the P-gp gene show significantly higher brain concentrations of amitriptyline and its metabolites compared to control mice.[2][3][4]
Q3: Can this compound itself inhibit P-gp?
A3: Yes, research suggests that amitriptyline can act as an inhibitor of P-gp.[5][6] This inhibitory action is rapid and reversible.[5][6] This property is significant because it means this compound can potentially enhance its own brain entry and that of other P-gp substrates by temporarily suppressing the efflux pump's activity.[5][7]
Q4: What are the typical brain-to-plasma concentration ratios for this compound?
A4: The brain-to-plasma ratio for amitriptyline can vary. In chronically dosed rats, a stable, linear relationship is observed between plasma and brain concentrations.[8] Postmortem studies in humans have found a median brain-to-blood ratio of approximately 3.4 for amitriptyline and a higher ratio of 8.5 for its active metabolite, nortriptyline (B1679971).[9] These high ratios indicate substantial accumulation in brain tissue relative to blood.
Q5: How do genetic factors influence this compound's effectiveness?
A5: Genetic polymorphisms in enzymes that metabolize this compound, such as CYP2D6 and CYP2C19, can significantly alter its plasma levels and, consequently, its brain concentrations.[10][11] Additionally, variations in the ABCB1 gene, which codes for P-gp, may affect the efficiency of its efflux from the brain, potentially influencing therapeutic response.[11][12]
Troubleshooting Experimental Issues
Issue 1: High variability in brain-to-plasma concentration ratios in our animal models.
-
Possible Cause 1: Inconsistent Dosing and Timing. In acutely dosed animals, the relationship between brain and plasma concentrations can be complex and non-linear.[8] Brain concentrations typically peak and then decline within the first few hours.[8]
-
Solution: Ensure strict adherence to dosing schedules and sacrifice times across all animals. For establishing a stable relationship, consider a chronic dosing regimen, which has been shown to produce a linear correlation between plasma and brain levels.[8]
-
-
Possible Cause 2: Influence of Anesthesia. Anesthetics can alter cerebral blood flow and BBB permeability, potentially affecting drug distribution.
-
Solution: Standardize the anesthetic agent and duration of exposure for all animals. If possible, collect terminal samples at the same point in the anesthetic timeline.
-
-
Possible Cause 3: Genetic Variability in Transporters. Outbred rodent strains can have significant genetic variability in efflux transporters like P-gp, leading to differing rates of this compound efflux from the brain.
-
Solution: Use an inbred strain of animals to minimize genetic variability. Alternatively, genotype the animals for relevant transporters if variability persists.
-
Issue 2: Lower-than-expected brain concentrations despite adequate plasma levels.
-
Possible Cause: High P-gp Efflux Activity. The subject animals may have particularly high expression or activity of P-gp at the BBB, leading to efficient removal of this compound from the brain.[2]
-
Solution: To test this hypothesis, co-administer a known P-gp inhibitor, such as quinidine (B1679956) or verapamil, with this compound. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm P-gp's role.[13] Note that this compound itself has some P-gp inhibitory effects.[5][6]
-
Issue 3: Difficulty replicating published brain uptake data.
-
Possible Cause: Differences in Analytical Methods. The quantification of this compound in a complex matrix like brain tissue can be challenging. Differences in tissue homogenization, drug extraction efficiency, and the analytical platform (e.g., HPLC, LC-MS/MS) can lead to disparate results.[14]
-
Solution: Follow a validated, standardized protocol for sample preparation and analysis. Ensure high recovery rates during the extraction process and use an appropriate internal standard for quantification. Refer to the detailed protocol in the "Experimental Protocols" section below.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound (Amitriptyline) distribution.
| Parameter | Species | Value | Significance | Reference |
| Brain-to-Blood Ratio (Median) | Human (Postmortem) | 3.4 (Amitriptyline) | Indicates significant accumulation in the brain. | [9] |
| Brain-to-Blood Ratio (Median) | Human (Postmortem) | 8.5 (Nortriptyline) | The active metabolite shows even greater brain accumulation. | [9] |
| Effect of P-gp Knockout | Mouse | Up to 10-fold higher brain concentrations of metabolites | Demonstrates the critical role of P-gp in limiting brain exposure. | [4] |
| Bioavailability | Human | 30-60% | Subject to significant first-pass metabolism. | [10] |
| Protein Binding | Human | ~95% | High protein binding affects the free fraction available to cross the BBB. | [15] |
| Half-life (t½) | Human | 10-28 hours | Reflects the duration of action and time to reach steady state. | [10] |
Experimental Protocols
Protocol: Quantification of Amitriptyline in Brain Tissue via LC-MS/MS
This protocol provides a standardized method for preparing and analyzing brain tissue to accurately measure amitriptyline concentrations.
1. Materials and Reagents:
-
Brain tissue samples (frozen at -80°C)
-
Internal Standard (IS): Desipramine or a stable isotope-labeled amitriptyline
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Extraction Solvent: Butyl acetate (B1210297) or a mixture of hexanol/butanol
-
Reconstitution Solvent: Mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid)
-
Tissue homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge, vortex mixer, and solvent evaporator
2. Sample Preparation:
-
Weighing: Accurately weigh approximately 100 mg of frozen brain tissue.
-
Homogenization: Place the tissue in a 2 mL tube with homogenization beads and add 4 volumes of ice-cold PBS (e.g., 400 µL). Homogenize until no visible tissue fragments remain. Keep samples on ice.
-
Spiking: Add the internal standard solution to the brain homogenate.
-
Alkalinization: Add a strong base (e.g., 1M NaOH) to raise the pH of the homogenate to >10. This ensures amitriptyline is in its uncharged form for efficient extraction.
-
Liquid-Liquid Extraction:
-
Add 1 mL of the extraction solvent to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any particulates. Transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Amitriptyline: Q1 278.2 -> Q3 91.1
-
Nortriptyline: Q1 264.2 -> Q3 91.1
-
Desipramine (IS): Q1 267.2 -> Q3 72.1
-
-
Calibration: Prepare a standard curve by spiking drug-free brain homogenate with known concentrations of amitriptyline and the IS. Process these standards alongside the unknown samples.
Mandatory Visualizations
Caption: Workflow for quantifying this compound in brain tissue.
References
- 1. Amitriptyline-induced morphological alterations of the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood-brain barrier penetration and pharmacokinetics of amitriptyline and its metabolites in p-glycoprotein (abcb1ab) knock-out mice and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penetration of amitriptyline, but not of fluoxetine, into brain is enhanced in mice with blood-brain barrier deficiency due to mdr1a P-glycoprotein gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein reduces the ability of amitriptyline metabolites to cross the blood brain barrier in mice after a 10-day administration of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. Antidepressants Unlock Blood-Brain Barrier Aiding CNS Drug Entry | Technology Networks [technologynetworks.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain concentrations and brain–blood ratios of amitriptyline and nortriptyline in forensic postmortem cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How Genes Influence The Breakdown Of Amitriptyline? - Xcode Life [xcode.life]
- 12. researchgate.net [researchgate.net]
- 13. Influence of efflux transporters on liver, bile and brain disposition of amitriptyline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A liquid chromatographic method for quantitating amitriptyline in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicinesinformation.co.nz [medicinesinformation.co.nz]
Technical Support Center: Refining Amitriptyline Dosage for Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining amitriptyline (B1667244) dosage calculations in preclinical models. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How do I calculate an appropriate starting dose of amitriptyline for my animal model?
Calculating the correct starting dose is critical for the success and reproducibility of your experiments. A common and recommended method is allometric scaling, which extrapolates doses between species based on body surface area (BSA) rather than direct body weight conversion.[1][2] This method accounts for differences in metabolic rates, which are generally lower in larger animals.[2]
The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using a Kₘ factor (body weight/BSA).[3]
Formula for Dose Calculation:
AED (mg/kg) = Human Dose (mg/kg) × (Human Kₘ / Animal Kₘ)
Kₘ Values for Different Species:
| Species | Body Weight (kg) | BSA (m²) | Kₘ Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0067 | 3 |
Source: Adapted from FDA guidance documents.[3]
Example Calculation (Human to Mouse): If a typical human oral dose for pain is 75 mg/day for a 60 kg adult (1.25 mg/kg)[4]:
-
Human Dose: 1.25 mg/kg
-
Mouse AED: 1.25 mg/kg × (37 / 3) ≈ 15.4 mg/kg
This calculation provides a scientifically grounded starting point. However, it is imperative to conduct a dose-response study to determine the optimal dose for your specific model and experimental endpoint.[5]
Q2: What are the typical dosage ranges for amitriptyline in common preclinical models?
Dosage can vary significantly based on the animal species, the targeted therapeutic effect (e.g., antidepressant vs. analgesic), and the route of administration.[6] Doses for analgesic effects are often lower than those required for antidepressant-like effects.[7]
Reported Effective Doses of Amitriptyline in Rodent Models:
| Species | Model/Indication | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Mouse | Neuropathic Pain | Intraperitoneal (i.p.) | 5 - 15 mg/kg | [8] |
| Mouse | Depression (Forced Swim Test) | Intraperitoneal (i.p.) | 5 - 20 mg/kg | [5] |
| Mouse | Depression (Inhibitory Avoidance) | Intraperitoneal (i.p.) | 10 - 20 mg/kg | [9] |
| Mouse | Acute Pain (Hot-Plate Test) | Intraperitoneal (i.p.) | 10 - 50 mg/kg | [10] |
| Rat | Neuropathic Pain | Oral (p.o.) / i.p. | 2.5 - 20 mg/kg/day | [6] |
| Rat | Depression (Chronic Stress) | Oral (p.o.) / i.p. | 5 - 10 mg/kg/day | [6] |
Note: Chronic administration is often required to observe neuroadaptive changes relevant to therapeutic effects, typically ranging from 2 to 8 weeks.[6]
Q3: What is the primary mechanism of action for amitriptyline?
Amitriptyline is a tricyclic antidepressant (TCA) with a multi-modal mechanism of action.[11][12] Its primary therapeutic effects are attributed to the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, SERT and NET, at the presynaptic terminal.[7][8][11] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[7]
Beyond monoamine reuptake inhibition, amitriptyline also interacts with several other receptors, which contributes to both its therapeutic profile and its side effects[7][12][13]:
-
Muscarinic Acetylcholine Receptors (M1): Blockade leads to anticholinergic side effects (e.g., dry mouth, blurred vision).[7]
-
Histamine H1 Receptors: Blockade causes sedation and potential weight gain.[7]
-
Alpha-1 Adrenergic Receptors: Blockade can lead to orthostatic hypotension and dizziness.[7]
-
Sodium and Potassium Channels: At higher concentrations, it can block cardiac ion channels, leading to cardiotoxicity.[7][8]
-
TrkA/TrkB Receptors: It acts as an agonist for these neurotrophin receptors, promoting neurotrophic activity.[14]
Q4: What are the key pharmacokinetic differences between rodents and humans for amitriptyline?
Understanding pharmacokinetic differences is crucial for translating preclinical findings. Rodents generally metabolize drugs faster than humans. Amitriptyline undergoes extensive first-pass metabolism in both the intestine and liver.[15] In rats, the oral bioavailability is significantly lower than in humans due to a greater intestinal first-pass effect.[15]
Comparison of Amitriptyline Pharmacokinetic Parameters:
| Parameter | Human | Rat | Mouse |
| Oral Bioavailability (F) | ~50%[16] | ~6.3%[15] | Data not readily available, but rapid metabolism is noted[17] |
| Plasma Half-life (t½) | 21 ± 5 hours[16] | Data varies | ~3.1 hours (i.p.)[17] |
| Metabolism | Primarily via CYP2D6, CYP2C19, CYP3A4[18] | Extensive intestinal and hepatic metabolism[15] | Rapid metabolism via hydroxylation and demethylation[17] |
| Active Metabolite | Nortriptyline[18] | Nortriptyline[15] | Nortriptyline[17] |
Note: These values are approximate and can vary based on factors like animal strain and experimental conditions.
Troubleshooting Guide
Q5: I am observing high variability in my experimental results. What are the common causes?
High inter-animal variability is a common challenge in in vivo research.[19] Several factors can contribute to this issue:
-
Inaccurate Dosing: Double-check calculations, stock solution concentration, and the accuracy of injection volumes. Ensure homogenous mixing if using a suspension.[19]
-
Vehicle Issues: Amitriptyline hydrochloride is soluble in water or saline (0.9% NaCl), which are the most common vehicles.[6][20] If using other vehicles or co-solvents, ensure they do not cause adverse effects or precipitation.[21] Always run a vehicle-only control group.
-
Route of Administration: The route can significantly impact bioavailability. Intraperitoneal (i.p.) injections offer rapid absorption but can cause stress and local irritation.[6][22] Oral gavage ensures precise dosing but is also a stressor.[6] Administration in drinking water is less stressful but offers poor control over the actual dose consumed.[6]
-
Animal-Related Factors: Use animals of the same age, sex, and strain. Underlying health issues, stress from handling, or differences in the gut microbiome can alter drug metabolism and response.[19]
Q6: My animals are showing adverse effects (e.g., sedation, mortality). What should I check?
Adverse effects are often dose-dependent.[11] Amitriptyline has a narrow therapeutic index, and side effects are common due to its action on various receptors.[16]
-
Excessive Sedation: This is a known side effect due to H1 receptor blockade.[7] If sedation interferes with behavioral tests, consider lowering the dose or increasing the time between administration and testing. A locomotor activity test should be included to rule out confounding motor effects.[5]
-
Anticholinergic Effects: Signs include dry mouth and urinary retention.[7] Ensure animals have easy access to water.
-
Cardiotoxicity/Mortality: High doses can cause arrhythmias due to sodium channel blockade.[7][8] If mortality is observed, the dose is likely too high. Immediately review your dose calculations and consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
Q7: I am not observing the expected therapeutic effect. What should I do?
A lack of efficacy can stem from several issues:
-
Suboptimal Dose: The dose may be too low. A formal dose-response study is the best way to identify the effective dose range for your specific model.[5][23]
-
Insufficient Treatment Duration: For antidepressant-like effects, chronic administration (2-8 weeks) is often necessary to induce the required neuroplastic changes.[6] Acute administration may not be sufficient.
-
Timing of Administration: The time between drug administration and behavioral testing is critical. For acute i.p. studies, a 30-60 minute pretreatment time is common, but this should be optimized based on the drug's pharmacokinetic profile in your model.[5]
-
Metabolism Differences: As noted, rodents metabolize amitriptyline rapidly.[15][17] The dosing frequency may need to be adjusted (e.g., twice daily) for chronic studies to maintain therapeutic drug levels.
Experimental Protocols
Protocol: Conducting a Dose-Response Study for Amitriptyline in a Mouse Model of Neuropathic Pain
This protocol outlines the key steps for determining the analgesic efficacy of amitriptyline using the von Frey test in a Chronic Constriction Injury (CCI) model.
1. Materials:
-
Amitriptyline Hydrochloride (soluble in 0.9% sterile saline)[20]
-
Sterile 0.9% Saline (Vehicle)
-
Male C57BL/6 mice (8-10 weeks old)
-
Von Frey Filaments
-
Standard surgical tools for CCI surgery
-
Animal scale, syringes, and i.p. injection needles
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before any procedures. Handle them daily to reduce stress.
-
Baseline Testing: Place mice in individual compartments on an elevated mesh floor and allow them to acclimate for 15-20 minutes. Determine the 50% paw withdrawal threshold using the up-down method with von Frey filaments applied to the plantar surface of the hind paw.
-
CCI Surgery: Anesthetize the mice and perform the Chronic Constriction Injury surgery on the sciatic nerve of one leg as per established protocols. The contralateral paw serves as an internal control.
-
Confirmation of Neuropathic Pain: 7-14 days post-surgery, re-measure the paw withdrawal threshold. Animals showing a significant decrease in threshold (allodynia) in the injured paw are included in the study.
-
Drug Preparation: Prepare a stock solution of amitriptyline hydrochloride in sterile 0.9% saline.[20] Prepare fresh serial dilutions for each dose group (e.g., 5, 10, 15 mg/kg). The injection volume should be consistent across groups (e.g., 10 mL/kg).[5]
-
Randomization and Administration: Randomly assign animals to treatment groups: Vehicle (saline), Amitriptyline 5 mg/kg, 10 mg/kg, and 15 mg/kg. Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Post-Dose Testing: 60 minutes after injection, repeat the von Frey test to measure the paw withdrawal threshold. The experimenter should be blinded to the treatment groups.
-
Data Analysis: Calculate the 50% paw withdrawal threshold for each animal. Analyze the data using appropriate statistical methods (e.g., Two-way ANOVA with post-hoc tests) to compare the effects of different doses against the vehicle control. Plot the dose-response curve to determine the ED₅₀ (the dose that produces 50% of the maximal effect).
References
- 1. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion between animals and human [targetmol.com]
- 4. Amitriptyline Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. psicothema.com [psicothema.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of amitriptyline and one of its metabolites, nortriptyline, in rats: little contribution of considerable hepatic first-pass effect to low bioavailability of amitriptyline due to great intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 17. Mice plasma and brain pharmacokinetics of amitriptyline and its demethylated and hydroxylated metabolites after half-life repeated administration. Comparison with acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amitriptyline (Elavil) | tricyclic antidepressant (TCA) | CAS# 50-48-6 | InvivoChem [invivochem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Delivery of amitriptyline by intravenous and intraperitoneal administration compared in the same animal by whole-body mass spectrometry imaging of a stable isotope labelled drug substance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dose-response for analgesic effect of amitriptyline in chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Amitriptyline Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving amitriptyline (B1667244).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during behavioral experiments with amitriptyline, offering potential causes and solutions to enhance experimental consistency and data reliability.
Q1: We are observing high variability in our Forced Swim Test (FST) and Tail Suspension Test (TST) results. What are the common contributing factors?
A1: High variability in these "behavioral despair" models is a frequent challenge. Consider the following factors:
-
Animal-Related Factors:
-
Strain: Different mouse and rat strains exhibit varied baseline immobility and sensitivity to antidepressants. For instance, BALB/c mice are known to show higher baseline immobility compared to C57BL/6 mice. It is crucial to use a consistent strain throughout a study.
-
Sex: Sex differences in response to amitriptyline have been reported. For example, in the inhibitory avoidance test, males may show effects at doses where females do not[1]. It is advisable to test males and females separately or counterbalance the sexes across experimental groups.
-
Age and Weight: An animal's age and weight can influence its performance and drug metabolism. Adolescent rodents may respond differently to antidepressants than adults[2]. Ensure that animals are age-matched and within a consistent weight range.
-
-
Environmental Factors:
-
Acclimation: Insufficient acclimation to the housing and testing rooms can increase stress and variability. A minimum of one week of acclimation to the facility and at least 30-60 minutes to the testing room is recommended.
-
Testing Conditions: Maintain consistent water temperature (23-25°C for FST), lighting (30-100 lux), and noise levels. Even minor variations can impact behavior[2].
-
-
Procedural Factors:
-
Handling: Consistent and gentle handling of the animals is critical. Inconsistent handling can be a significant source of stress.
-
Experimenter Bias: Whenever possible, the experimenter should be blinded to the treatment groups to prevent unintentional bias in scoring.
-
Time of Day: Rodents are nocturnal. Testing at a consistent time during their light or dark cycle is important to minimize circadian rhythm effects.
-
Q2: Our animals are showing excessive sedation at higher doses of amitriptyline, which seems to be confounding our behavioral results. How can we mitigate this?
A2: Sedation is a known side effect of amitriptyline, primarily due to its antihistaminergic and anticholinergic properties, and it can appear immediately after the first dose[3][4]. This can be misinterpreted as an antidepressant-like effect (i.e., increased immobility) in the FST and TST, or it can impair performance in cognitive and motor tasks.
-
Dose-Response Study: Conduct a thorough dose-response study to identify a therapeutic window where antidepressant-like effects are observed without significant sedation. Start with lower doses (e.g., 5 mg/kg) and gradually increase them[5][6].
-
Time Course Analysis: The sedative effects may be more pronounced at the peak plasma concentration of the drug. Consider adjusting the time between drug administration and behavioral testing. A pre-treatment time of 30-60 minutes is common for intraperitoneal (IP) injections, but this may need optimization.
-
Control for Locomotor Activity: Always include an open-field test or a similar assay to assess general locomotor activity. This will help you differentiate between true antidepressant-like effects and hypoactivity due to sedation[6][7]. A significant decrease in distance traveled or rearing frequency at a given dose suggests that sedative effects may be confounding the results of other behavioral tests.
-
Route of Administration: The route of administration can influence the onset and magnitude of sedative effects. Oral administration, for example, may lead to a slower absorption and potentially less acute sedation compared to an IP injection.
Q3: We are not observing a significant antidepressant-like effect with amitriptyline in our study. What could be the reason?
A3: A lack of efficacy can be frustrating. Here are some potential reasons and troubleshooting steps:
-
Suboptimal Dosing: The dose may be too low to elicit a therapeutic effect. Conversely, a very high dose might produce an inverted U-shaped dose-response curve, where the effect is diminished[1]. A comprehensive dose-response study is essential. For instance, in the mouse TST, a 10 mg/kg dose of amitriptyline showed a significant effect, while 1 mg/kg and 5 mg/kg did not[5].
-
Acute vs. Chronic Dosing: The therapeutic effects of amitriptyline in humans often take several weeks to manifest. While acute administration can produce effects in some animal models (e.g., FST, TST), a chronic dosing regimen (e.g., 14-21 days) may be necessary to observe more robust and translationally relevant effects, particularly for models of chronic stress[6][7].
-
Metabolic Differences: Amitriptyline is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6[4]. Genetic variations in these enzymes exist across different rodent strains, which can lead to ultra-rapid or poor metabolism of the drug, affecting its efficacy and side-effect profile[4].
-
Model-Specific Insensitivity: The chosen behavioral model may not be sensitive to the effects of tricyclic antidepressants. If you consistently fail to see an effect in one model, consider using an alternative paradigm.
-
"Non-Responders": Similar to human populations, there can be inter-individual variability in the response of rodents to antidepressants. Some animals may be "non-responders"[8][9]. Analyzing the distribution of your data can help identify if a sub-population of animals is responding differently.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of amitriptyline in various behavioral assays in rodents. Note that results can vary based on the specific experimental conditions.
Table 1: Effect of Amitriptyline on Immobility Time in the Tail Suspension Test (Mice)
| Dose (mg/kg, i.p.) | Change in Immobility Time | Species/Strain | Reference |
| 1 | No significant effect | BALB/c Mice | [5] |
| 5 | Trend towards decreased immobility | BALB/c Mice | [5] |
| 10 | Statistically significant decrease | BALB/c Mice | [5] |
Table 2: Effect of Amitriptyline in the Inhibitory Avoidance Test (Mice)
| Dose (mg/kg, i.p.) | Effect on Memory Consolidation | Species/Strain | Reference |
| 2.5 | No significant effect in males or females | CD1 Mice | [1] |
| 5.0 | No significant effect in males, significant impairment in females | CD1 Mice | [1] |
| 7.5 | Significant impairment in males and females | CD1 Mice | [10] |
| 10.0 | Significant impairment in males and females | CD1 Mice | [1] |
| 15.0 | Significant impairment in males | CD1 Mice | [10] |
| 20.0 | Significant impairment in males and females | CD1 Mice | [1] |
| 30.0 | Significant impairment in males and females | CD1 Mice | [10] |
Table 3: Effect of Amitriptyline on Locomotor Activity in the Open Field Test (Mice)
| Dose (mg/kg, i.p.) | Administration | Effect on Horizontal Locomotion | Species/Strain | Reference |
| 5, 10, 15 | Acute (First Dose) | Significant increase | Healthy Mice | [6] |
| 5, 10 | Chronic (21 days) | Significant decrease | Healthy Mice | [6] |
| 15 | Chronic (21 days) | No significant change from acute | Healthy Mice | [6] |
Table 4: Effect of Chronic Amitriptyline in the Elevated Plus Maze (Aged Rats)
| Treatment | Effect on Open Arm Time | Effect on Open Arm Entries | Species/Strain | Reference |
| Chronic Amitriptyline | 103% increase vs. aged controls | No significant change | Lister Hooded Rats | [11] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Forced Swim Test (FST) - Mice
-
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm in diameter, 30-40 cm in height) filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer amitriptyline or vehicle (e.g., saline) via the desired route (typically IP) 30-60 minutes prior to the test.
-
Test: Gently place the mouse into the cylinder of water. The total test duration is 6 minutes.
-
Scoring: An observer, blinded to the treatment groups, should record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage before returning it to its home cage.
-
Tail Suspension Test (TST) - Mice
-
Objective: Similar to the FST, this test assesses antidepressant-like activity by measuring immobility when a mouse is suspended by its tail.
-
Apparatus: A horizontal bar or rod elevated at least 50 cm from the surface.
-
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour.
-
Drug Administration: Administer amitriptyline or vehicle 30-60 minutes prior to the test.
-
Suspension: Securely attach adhesive tape to the mouse's tail (approximately 1-2 cm from the tip) and suspend the mouse from the horizontal bar.
-
Test and Scoring: The test duration is 6 minutes. A blinded observer records the total time the mouse remains immobile during the last 4 minutes. Immobility is defined as the absence of any limb or body movements.
-
Post-Test Care: Gently remove the mouse from the suspension and return it to its home cage.
-
Elevated Plus Maze (EPM) - Rodents
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-70 cm) with two open arms and two enclosed arms.
-
Procedure:
-
Acclimation: Acclimate animals to the testing room.
-
Drug Administration: Administer amitriptyline or vehicle prior to the test.
-
Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Scoring: Record the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by an increase in the proportion of time spent and entries into the open arms.
-
Cleaning: Thoroughly clean the maze between animals to remove olfactory cues.
-
Open Field Test (OFT)
-
Objective: To assess general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimation: Acclimate animals to the testing room.
-
Drug Administration: Administer amitriptyline or vehicle prior to the test.
-
Test: Place the animal in the center or a corner of the open field arena and allow it to explore for a set duration (e.g., 5-10 minutes).
-
Scoring: An automated tracking system or a blinded observer can record parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency. A decrease in total distance traveled can indicate sedation, while a reduced time in the center can suggest anxiogenic-like effects.
-
Cleaning: Clean the arena thoroughly between animals.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of amitriptyline and a general experimental workflow for behavioral studies.
References
- 1. psicothema.com [psicothema.com]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jsmcentral.org [jsmcentral.org]
- 6. hrpub.org [hrpub.org]
- 7. Amitriptyline and scopolamine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chronic Treatment with the Antidepressant Amitriptyline Prevents Impairments in Water Maze Learning in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Amitriptyline Versus Other Tricyclic Antidepressants
This guide provides a comprehensive comparison of the efficacy of amitriptyline (B1667244) with other prominent tricyclic antidepressants (TCAs), including nortriptyline (B1679971), imipramine (B1671792), clomipramine (B1669221), and doxepin. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data from clinical trials, experimental methodologies, and the underlying signaling pathways.
Efficacy and Tolerability: A Tabular Comparison
The following tables summarize the comparative efficacy and side effect profiles of amitriptyline against other TCAs based on data from randomized controlled trials and systematic reviews.
Table 1: Comparative Efficacy of Amitriptyline vs. Other TCAs
| Comparison | Indication | Key Efficacy Findings | Supporting Studies |
| Amitriptyline vs. Nortriptyline | Depression | Both medications demonstrate similar efficacy in treating depression.[1][2] Some studies suggest a faster onset of action for nortriptyline in the first week of treatment.[3] | Leahy & Martin, 1967[4]; Ziegler et al., 1977[2]; Lehmann et al., 1982[3] |
| Neuropathic Pain | A randomized controlled trial for post-herpetic neuralgia showed similar pain reduction efficacy between the two drugs.[1][5] | Watson et al., 1998[5] | |
| Amitriptyline vs. Imipramine | Depression | Generally considered to have comparable efficacy.[6] A 1980 study found no significant difference in therapeutic effect.[7] | Hollister et al., 1964; Hordern et al., 1963; Burt et al., 1962[6][7] |
| Amitriptyline vs. Clomipramine | Obsessive-Compulsive Disorder (OCD) | Clomipramine is significantly more effective than amitriptyline for OCD. One study reported an improvement rate of 95.2% for clomipramine compared to 55.6% for amitriptyline.[8] | T. M. Lin, 1991[8] |
| Depression | Both are effective, but clomipramine may have a superior effect on both OCD and depressive symptoms when they co-occur.[9] | Volavka et al., 1985[9] | |
| Amitriptyline vs. Doxepin | Depression & Anxiety | Both are effective for depression and anxiety.[10] Doxepin's mood-elevating effect is considered similar to amitriptyline's.[11] | Pinder et al., 1977[11] |
Table 2: Comparative Side Effect Profiles
| Tricyclic Antidepressant | Sedation | Anticholinergic Effects (Dry Mouth, Constipation) | Orthostatic Hypotension | Other Notable Side Effects |
| Amitriptyline | High[1] | High[1] | High[1] | Weight gain[6] |
| Nortriptyline | Moderate[1] | Moderate[1] | Lower than amitriptyline[1] | |
| Imipramine | Moderate | High | High | |
| Clomipramine | High | High | Moderate | Higher incidence of sexual dysfunction |
| Doxepin | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a generalized protocol for a randomized, double-blind, active-comparator clinical trial for major depressive disorder, followed by specific details from key comparative studies.
Generalized Experimental Protocol for a TCA Clinical Trial
-
Study Design: A multi-center, randomized, double-blind, active-comparator, parallel-group study.
-
Participant Population: Adult outpatients (or inpatients) aged 18-65 years with a primary diagnosis of Major Depressive Disorder (MDD) according to DSM-5 criteria. A baseline severity score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale (HDRS-17) ≥ 18) is typically required.
-
Inclusion/Exclusion Criteria:
-
Inclusion: Diagnosis of MDD, ability to provide informed consent.
-
Exclusion: History of bipolar disorder, schizophrenia, or other primary psychotic disorders; substance use disorder within the last year; significant unstable medical illness; pregnancy or lactation; known hypersensitivity to TCAs.
-
-
Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either amitriptyline or the comparator TCA. Both patients and investigators are blinded to the treatment allocation.
-
Intervention:
-
Dosage: Flexible dosing regimen, starting with a low dose (e.g., 25-50 mg/day) and titrated upwards based on clinical response and tolerability over a period of 2-4 weeks to a target therapeutic dose (e.g., 100-200 mg/day).
-
Duration: Typically 6-12 weeks for the acute treatment phase.
-
-
Outcome Measures:
-
Primary: Change from baseline in the total score of a standardized depression rating scale (e.g., HDRS-17).
-
Secondary: Response rates (e.g., ≥ 50% reduction in HDRS-17 score), remission rates (e.g., HDRS-17 score ≤ 7), changes in other scales (e.g., Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I)), and safety and tolerability assessments.
-
-
Data Analysis: Statistical analysis is typically performed on an intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication. Mixed-model repeated measures (MMRM) or analysis of covariance (ANCOVA) are common statistical methods used to compare the treatment groups.
Specific Methodological Aspects from Cited Studies:
-
Amitriptyline vs. Nortriptyline for Postherpetic Neuralgia (Watson et al., 1998): This was a randomized, double-blind, crossover trial involving 33 patients. This design allowed each patient to serve as their own control, receiving both treatments at different times.[5]
-
Clomipramine vs. Amitriptyline for OCD (T. M. Lin, 1991): This comparative study involved 21 patients treated with clomipramine and 18 with amitriptyline. The outcome was assessed by improvement rate and changes in the Symptom Checklist-90 (SCL-90).[8]
-
Amitriptyline vs. Nortriptyline for Depression (Ziegler et al., 1977): This study involved 41 depressed outpatients treated for six weeks. A key aspect was the monitoring of plasma drug levels to investigate the relationship between concentration and clinical response.[2]
Signaling Pathways and Experimental Workflow
Mechanism of Action of Tricyclic Antidepressants
Tricyclic antidepressants exert their therapeutic effects primarily through the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the presynaptic neuron.[1] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1] Additionally, TCAs interact with a variety of other receptors, which contributes to their side effect profile.[1]
Caption: Mechanism of action of tricyclic antidepressants.
General Experimental Workflow for a Comparative Clinical Trial
The workflow for a typical comparative clinical trial of TCAs follows a structured process from patient recruitment to data analysis.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comparison study of amitriptyline and nortriptyline with plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amitriptyline and nortriptyline response profiles in unipolar depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind comparison of nortriptyline and amitriptyline in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. drugs.com [drugs.com]
- 7. A re-examination of the clinical effects of imipramine and amitriptyline in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [A control study of clomipramine and amitriptyline for treating obsessive-compulsive disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. drugs.com [drugs.com]
Validating Amitriptyline's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amitriptyline's performance with alternative antidepressants, supported by experimental data from knockout animal models. By examining the effects of amitriptyline (B1667244) in animals genetically engineered to lack specific drug targets, we can validate its mechanism of action and better understand its therapeutic effects and side-effect profile.
Core Mechanism of Action: Monoamine Reuptake Inhibition
Amitriptyline, a tricyclic antidepressant (TCA), is primarily understood to exert its therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. It achieves this by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This blockade leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission.[1]
However, amitriptyline's clinical profile is also shaped by its affinity for other receptors, contributing to both its therapeutic applications and its notable side effects. These include antagonism of histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-adrenergic receptors.[1][2]
Validating the Primary Mechanism with Knockout Models
To definitively establish the role of SERT and NET in the actions of amitriptyline, researchers utilize knockout (KO) mice that lack the genes for these transporters.
Analgesic Effects Mediated by SERT and NET
A key therapeutic application of amitriptyline is in the management of chronic pain. Studies using combined NET and SERT knockout mice have been instrumental in dissecting the contribution of each transporter to amitriptyline-induced analgesia.
In a study investigating thermal pain, amitriptyline produced a dose-dependent analgesic effect in wild-type mice. However, this effect was significantly attenuated in mice lacking both NET and SERT, providing strong evidence that its analgesic properties are primarily mediated through the inhibition of these two transporters.[3]
| Genotype | Amitriptyline-Induced Analgesia (Hot-Plate Test) |
| Wild-Type (+/+) | Significant dose-dependent increase in pain threshold |
| NET-/- SERT-/- | No significant analgesic effect |
Experimental Protocol: Hot-Plate Test for Thermal Nociception
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55°C.
-
Procedure: Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
-
Drug Administration: Amitriptyline or vehicle (saline) is administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30 minutes before the test.
-
Data Analysis: The latency to respond is measured, and the percentage of maximal possible effect (%MPE) is calculated. Statistical analysis is performed using ANOVA to compare the effects across different genotypes and drug doses.
Antidepressant-Like Effects
While direct studies on the antidepressant effects of amitriptyline in SERT/NET double knockout mice are limited, research on similar antidepressants provides valuable insights. For instance, studies with the tricyclic antidepressant desipramine, which has a similar mechanism of action, have shown that its antidepressant-like effects in the tail suspension test are altered in SERT knockout mice.[4] This suggests that the antidepressant effects of TCAs are indeed dependent on their interaction with the serotonin system.
Experimental Protocol: Tail Suspension Test (TST)
The Tail Suspension Test is a widely used behavioral assay to screen for potential antidepressant drugs.[5][6]
-
Apparatus: Mice are suspended by their tails from a ledge or a specialized suspension box for a 6-minute session.[4][5]
-
Procedure: The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of any movement except for respiration.[4]
-
Drug Administration: Amitriptyline or a comparator drug is administered, typically 30-60 minutes before the test.
-
Data Analysis: The total time spent immobile is quantified and compared between knockout and wild-type mice treated with the drug or vehicle. A decrease in immobility time is indicative of an antidepressant-like effect.[4]
Investigating Off-Target Effects with Knockout Models
Amitriptyline's side-effect profile, particularly sedation and anticholinergic effects, can be attributed to its interaction with other receptors. Knockout models are invaluable for confirming these off-target mechanisms.
Sedative Effects and the Histamine H1 Receptor
The sedative properties of amitriptyline are largely attributed to its potent antagonism of the histamine H1 receptor.[2][7] To validate this, studies can be conducted in H1 receptor knockout (H1R-/-) mice. It is hypothesized that the sedative effects of amitriptyline would be significantly reduced or absent in these mice compared to their wild-type counterparts.
Experimental Protocol: Open-Field Test for Locomotor Activity
-
Apparatus: A square arena with walls to prevent escape, often equipped with infrared beams to automatically track movement.
-
Procedure: Mice are placed in the center of the open field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific period (e.g., 30 minutes).
-
Drug Administration: Amitriptyline or vehicle is administered prior to placing the mouse in the arena.
-
Data Analysis: A reduction in locomotor activity is interpreted as a sedative effect. This effect would be compared between H1R-/- and wild-type mice.
| Genotype | Expected Effect of Amitriptyline on Locomotion |
| Wild-Type (+/+) | Significant decrease in locomotor activity |
| H1 Receptor KO (-/-) | Minimal to no change in locomotor activity |
Anticholinergic Effects and Muscarinic Receptors
The well-documented anticholinergic side effects of amitriptyline, such as dry mouth and blurred vision, are due to its blockade of muscarinic acetylcholine receptors.[8][9][10] Studies using muscarinic receptor knockout mice, particularly M1 receptor knockout mice, can confirm the specific receptor subtypes involved in these adverse effects.[11][12] It is expected that the anticholinergic effects of amitriptyline would be diminished in mice lacking the relevant muscarinic receptor subtypes.
Experimental Protocol: Measurement of Salivary Secretion
-
Procedure: Mice are anesthetized, and pre-weighed cotton balls are placed in their mouths for a set period to collect saliva. The amount of saliva secreted is determined by the change in the weight of the cotton balls.
-
Drug Administration: Amitriptyline or vehicle is administered, and a muscarinic agonist (e.g., pilocarpine) is given to stimulate salivation.
-
Data Analysis: The inhibitory effect of amitriptyline on pilocarpine-induced salivation is compared between muscarinic receptor knockout and wild-type mice. A reduced inhibitory effect in knockout mice would confirm the role of that specific receptor in the anticholinergic action of amitriptyline.
Comparison with Alternative Antidepressants in Knockout Models
The use of knockout models also allows for a direct comparison of amitriptyline with newer classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Amitriptyline vs. SSRIs (e.g., Fluoxetine)
In SERT knockout mice, the antidepressant-like effects of SSRIs like fluoxetine (B1211875) are expected to be completely abolished, as their primary target is absent. In contrast, amitriptyline, which also acts on NET, may retain some of its efficacy in these animals, particularly in models where norepinephrine plays a significant role.
| Drug | Expected Antidepressant-Like Effect in SERT KO Mice |
| Fluoxetine (SSRI) | Abolished |
| Amitriptyline (TCA) | Potentially retained (due to NET inhibition) |
Amitriptyline vs. SNRIs (e.g., Venlafaxine)
Both amitriptyline and SNRIs like venlafaxine (B1195380) inhibit both SERT and NET. Therefore, in combined SERT/NET knockout mice, the antidepressant and analgesic effects of both classes of drugs are expected to be significantly diminished. However, subtle differences in their off-target receptor interactions may lead to different side-effect profiles, which could be further investigated in specific receptor knockout models.
Conclusion
The use of knockout models provides unequivocal evidence for the primary mechanism of action of amitriptyline, confirming the essential role of SERT and NET in its therapeutic effects. Furthermore, these models are crucial for dissecting the molecular basis of its side effects and for providing a platform for the direct comparison with other classes of antidepressants. This targeted approach to validation is indispensable for the rational design and development of future therapeutics with improved efficacy and tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. Loss of amitriptyline analgesia in alpha 2A-adrenoceptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like effects and basal immobility depend on age and serotonin transporter genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1-M5 muscarinic receptor knockout mice as novel tools to study the physiological roles of the muscarinic cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Adverse drug reactions associated with amitriptyline — protocol for a systematic multiple-indication review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amitriptyline's anticholinergic adverse drug reactions-A systematic multiple-indication review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amitriptyline’s anticholinergic adverse drug reactions–A systematic multiple-indication review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. niddk.nih.gov [niddk.nih.gov]
- 12. 030161 - M1R- , M1- , mAChR1- , M1 muscarinic receptor single KO Strain Details [jax.org]
Triptil (Amitriptyline) vs. SSRIs: A Comparative Guide for In Vitro Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the tricyclic antidepressant (TCA) Triptil (amitriptyline) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in in vitro models relevant to depression research. The information presented is collated from a range of experimental studies to assist in the selection of appropriate compounds and the design of future research.
Overview of Mechanisms and Cellular Targets
Amitriptyline (B1667244), a well-established TCA, exhibits a broad pharmacological profile by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (B1679862) (NE).[1][2][3][4] In contrast, SSRIs, such as fluoxetine (B1211875) and sertraline, demonstrate high selectivity for the serotonin transporter (SERT), leading to a more targeted increase in synaptic serotonin.[1][3] Beyond their primary transporter targets, both classes of drugs engage with a variety of cellular pathways implicated in the pathophysiology of depression, including neurotrophic factor signaling, neuroinflammation, and neurogenesis.
Comparative Efficacy in In Vitro Assays
The following tables summarize quantitative data from various studies to provide a comparative view of the cellular effects of amitriptyline and representative SSRIs. It is important to note that experimental conditions, such as cell lines and compound concentrations, may vary between studies, precluding direct one-to-one comparisons in some cases.
Table 1: Monoamine Reuptake Inhibition
| Compound | Drug Class | Cell Line | Target | IC50 (nM) |
| Amitriptyline | TCA | hSERT-HEK293 cells | SERT | 4 - 10[1] |
| Amitriptyline | TCA | Not Specified | NET | 8.6[5] |
| Fluoxetine | SSRI | hSERT-HEK293 cells | SERT | 0.5 - 2[1] |
| Sertraline | SSRI | Not Specified | SERT | High Affinity[1] |
IC50: Half-maximal inhibitory concentration; hSERT-HEK293: Human Embryonic Kidney 293 cells stably expressing the human serotonin transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.
Table 2: Effects on Neurotrophic Factor Expression
| Compound | Neurotrophic Factor | Cell Model | Effect | Reference |
| Amitriptyline | BDNF | Stimulated whole blood cells | Significant increase (12-17%) | [6] |
| Amitriptyline | BDNF | Primary cultured astrocytes & microglia | Increased mRNA expression | [7][8] |
| Amitriptyline | GDNF | Rat C6 astroglial cells, primary rat astrocytes, normal human astrocytes | Significant increase in mRNA expression and release | [5][9][10] |
| Paroxetine | BDNF | Stimulated whole blood cells | No significant stimulation | [6] |
| Sertraline | BDNF | Not specified | Significantly increased levels after treatment | [11] |
BDNF: Brain-Derived Neurotrophic Factor; GDNF: Glial Cell Line-Derived Neurotrophic Factor.
Table 3: Neuroprotective and Anti-inflammatory Effects
| Compound | Assay | Cell Model | Effect | Reference |
| Amitriptyline | H₂O₂-induced cell death | PC12 cells | Attenuated decrease in cell viability | [12][13] |
| Amitriptyline | H₂O₂-induced cell death | PC12 cells | Increased SOD activity | [12][13] |
| Amitriptyline | Microglial activation | Astrocyte-microglia co-culture | Significantly reduced inflammation | [14] |
| Fluoxetine | H₂O₂-induced cell death | PC12 cells | Attenuated decrease in cell viability | [12][13] |
| Fluoxetine | H₂O₂-induced cell death | PC12 cells | Increased SOD activity | [12][13] |
| SSRIs (general) | LPS-induced inflammation | Microglia | Potently inhibited TNF-α and NO production | [15] |
H₂O₂: Hydrogen peroxide; SOD: Superoxide Dismutase; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; NO: Nitric Oxide.
Signaling Pathways and Cellular Mechanisms
This compound (Amitriptyline)
Amitriptyline's effects extend beyond monoamine reuptake inhibition. It has been shown to directly bind to and activate the TrkA and TrkB receptors, mimicking the action of neurotrophins like NGF and BDNF.[16] This activation can promote neurite outgrowth in PC12 cells and trigger downstream signaling cascades, including the Akt and Erk 1/2 pathways.[16] Furthermore, in glial cells, amitriptyline induces the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) through a Gαi/o-protein coupled receptor, matrix metalloproteinase (MMP), and FGFR/FRS2α/ERK cascade.[5][9][17]
Caption: Signaling pathways activated by amitriptyline in vitro.
SSRIs
The in vitro mechanisms of SSRIs are primarily linked to their potent and selective inhibition of the serotonin transporter (SERT).[1] This leads to an increase in extracellular serotonin levels, which can subsequently modulate various downstream signaling pathways. Some studies suggest that SSRIs can also influence neurotrophic factor expression, such as BDNF, although the effects can be cell-type dependent.[1] Additionally, SSRIs have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide in microglial cells.[15]
Caption: Primary cellular mechanisms of SSRIs in vitro.
Experimental Protocols
Serotonin Reuptake Inhibition Assay
-
Objective: To determine the potency of a compound in inhibiting the serotonin transporter (SERT).[1]
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT).[1]
-
Methodology:
-
hSERT-HEK293 cells are cultured to confluence in appropriate media.
-
Cells are washed and incubated with varying concentrations of the test compounds (e.g., amitriptyline, fluoxetine).
-
A radiolabeled serotonin analog (e.g., [³H]5-HT) is added to the cells.
-
After a defined incubation period, the uptake of the radiolabeled serotonin is terminated by washing with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound.
-
Neurotrophic Factor Expression Assay (qPCR)
-
Objective: To quantify the change in mRNA expression of neurotrophic factors (e.g., BDNF, GDNF) following drug treatment.
-
Cell Lines: Primary cultured rat cortical astrocytes and microglia, or rat C6 astroglial cells.[5][7]
-
Methodology:
-
Cells are seeded and allowed to adhere.
-
Cells are treated with the test compound (e.g., amitriptyline) at a specified concentration (e.g., 25 μM) for a designated time (e.g., 3 hours for mRNA expression).[5]
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative real-time PCR (qPCR) is carried out using specific primers for the target neurotrophic factor gene and a reference gene.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effects of antidepressants against a neurotoxic insult.[12][13]
-
Methodology:
-
PC12 cells are cultured in appropriate media.
-
Cells are pretreated with various concentrations of the antidepressant (e.g., amitriptyline or fluoxetine) for 24 or 48 hours.[12][13]
-
A neurotoxic agent, such as hydrogen peroxide (H₂O₂), is added to induce cell death.[12][13]
-
After the insult period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Caption: A generalized workflow for in vitro antidepressant studies.
Summary and Future Directions
The available in vitro data indicates that both amitriptyline and SSRIs modulate key cellular processes implicated in depression. Amitriptyline demonstrates a broader mechanism of action, directly engaging neurotrophic factor receptors and influencing both neuronal and glial signaling pathways.[1][16] SSRIs, while more targeted in their primary action on the serotonin transporter, also exhibit significant effects on neuroinflammation and can modulate neurotrophic factor signaling.[1][15]
A key differentiator appears to be amitriptyline's direct agonistic activity at TrkA and TrkB receptors, a mechanism not typically associated with SSRIs.[16] This may contribute to its robust effects on neurite outgrowth and neuroprotection. For researchers and drug development professionals, this comparative guide highlights the importance of selecting appropriate cellular models and endpoints to dissect the nuanced mechanisms of different antidepressant classes. Future head-to-head studies of amitriptyline and various SSRIs in standardized cellular assays are warranted to provide a more definitive comparison of their efficacy at the cellular level.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pbpsychiatricservices.com [pbpsychiatricservices.com]
- 4. mdpi.com [mdpi.com]
- 5. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychotropic drugs on in vitro brain-derived neurotrophic factor production in whole blood cell cultures from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amitriptyline induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia | Semantic Scholar [semanticscholar.org]
- 9. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A comparative examination of the anti-inflammatory effects of SSRI and SNRI antidepressants on LPS stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PS127. Antidepressant amitriptyline activates matrix metalloproteinase in astroglial cells: involvement in glial cell line-derived neurotrophic factor expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Guide to Amitriptyline's Cellular Effects
The venerable tricyclic antidepressant, amitriptyline (B1667244), is revealing a compelling and complex cytotoxic profile across a spectrum of cell lines. Beyond its well-established role in neuroscience, emerging preclinical evidence positions amitriptyline as a candidate for drug repurposing in oncology. This guide offers a comparative analysis of its effects on various cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals on its multifaceted cellular impact.
This guide synthesizes in vitro data to provide a cross-validation of amitriptyline's activities, comparing its performance against other agents and detailing the experimental protocols utilized in these foundational studies.
Quantitative Analysis: Cytotoxic Potency of Amitriptyline
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of amitriptyline have been quantified across various cancer and non-cancer cell lines, with notable dependence on the duration of exposure.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 24 hours | 81.03 | [1] |
| SH-SY5Y | Neuroblastoma | 48 hours | 59.78 | [1] |
| SH-SY5Y | Neuroblastoma | 72 hours | 43.60 | [1] |
| MCF7 | Breast Cancer | 24 hours | ~4763 | [2] |
| MCF7 | Breast Cancer | 48 hours | ~3177 | [2] |
| A2780 | Ovarian Cancer | 24 hours | ~4126 | [2] |
| H460 | Lung Cancer | 24 hours | Not explicitly quantified, but demonstrated high cytotoxicity | [3] |
| HeLa | Cervical Cancer | 24 hours | Not explicitly quantified, but demonstrated high cytotoxicity | [3] |
| HepG2 | Hepatocellular Carcinoma | 24 hours | Not explicitly quantified, but demonstrated high cytotoxicity | [3] |
| Human Fibroblasts | Non-cancerous | 24 hours | 20 | [4] |
Comparative Efficacy: Amitriptyline vs. Other Psychoactive Drugs
Studies have also compared the cytotoxic effects of amitriptyline to other antidepressants, such as the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). In tumor cell lines like B16.f10 (murine melanoma), both amitriptyline and fluoxetine inhibited colony growth at concentrations above 5 µM and suppressed DNA synthesis at 30 µM. However, the broader mechanistic actions of amitriptyline, including its influence on mitochondrial function and autophagy, suggest a distinct profile from the more targeted action of SSRIs.[5]
Delving into the Mechanisms: Apoptosis and Autophagy
Amitriptyline's cytotoxic effects are not merely a result of growth inhibition but are intricately linked to the orchestration of programmed cell death (apoptosis) and cellular recycling (autophagy).
Induction of Apoptosis
In multiple cell lines, amitriptyline has been shown to induce apoptosis through the intrinsic pathway. This is characterized by mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of executioner caspases like caspase-3.[6] For instance, in human multiple myeloma cell lines, amitriptyline treatment leads to a decrease in the anti-apoptotic proteins Bcl-2 and Mcl-1.[7]
Modulation of Autophagy
The role of autophagy in response to amitriptyline is cell-type dependent and appears to be a critical determinant of cell fate.
-
SH-SY5Y Neuroblastoma Cells: Amitriptyline induces a dose and time-dependent increase in the autophagy markers LC3-II and p62.[8][9] However, inhibition of autophagy in these cells potentiates the cytotoxic effects of amitriptyline, suggesting that autophagy acts as a survival mechanism.[8][9]
-
HepG2 Hepatocellular Carcinoma Cells: In this cell line, amitriptyline triggers an early activation of autophagy and mitophagy (the selective degradation of mitochondria by autophagy) that precedes apoptosis.[10] This suggests a scenario where extensive mitochondrial damage, initially managed by mitophagy, eventually overwhelms the cell and leads to apoptosis.[10]
-
Lung Cancer Cells: In contrast, some studies on lung cancer cells indicate that amitriptyline can inhibit autophagy by blocking the fusion of autophagosomes with lysosomes. This blockade enhances the effects of other apoptosis-inducing agents.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these cellular processes, the following diagrams illustrate the key signaling pathways affected by amitriptyline and a typical experimental workflow for assessing its effects.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The neurotoxic effects of amitriptyline are mediated by apoptosis and are effectively blocked by inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amitriptyline induces mitophagy that precedes apoptosis in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling Neuroprotection: A Comparative Analysis of Triptolide and Tripchlorolide
A note on the topic: Initial searches for independent replication studies on the neuroprotective effects of "Triptil" did not yield any results. It is highly probable that "this compound" is a misspelling of either Triptolide (B1683669) or Tripchlorolide (B1203874) . Both are potent compounds extracted from the traditional Chinese herb Tripterygium wilfordii Hook F (Thunder God Vine) and have been the subject of numerous studies for their anti-inflammatory and neuroprotective properties. This guide, therefore, provides a comparative overview of the independently researched neuroprotective effects of Triptolide and Tripchlorolide for researchers, scientists, and drug development professionals.
Comparative Analysis of Neuroprotective Effects
Triptolide and Tripchlorolide, while structurally related, have been investigated in different models of neurological disease. Below is a summary of their effects, supported by experimental data from various research groups.
Quantitative Data Summary
The following table summarizes the key quantitative findings from independent studies on the neuroprotective effects of Triptolide and Tripchlorolide.
| Compound | Neurological Disease Model | Key Quantitative Outcomes | Mechanism of Action | Reference Study |
| Triptolide | Cerebral Ischemia/Reperfusion (Rat Model) | - Reduced infarct volume from ~41% to 19.4%[1]. - Significantly decreased the number of TUNEL-positive (apoptotic) cells in the ischemic penumbra[1]. - Improved neurological deficit scores[1][2]. | Inhibition of NF-κB/PUMA signaling pathway, leading to reduced apoptosis[1][2]. | Li et al. |
| Alzheimer's Disease (Cell & Animal Models) | - Reduced apoptosis rate in Aβ₁₋₄₂-treated PC12 cells from ~40% to ~11.5%[3]. - Increased viability of Aβ₁₋₄₂-treated cells in a dose-dependent manner[3]. | Inhibition of β- and γ-secretase activity; reduction of Aβ deposition and neuroinflammation[3]. | Luo et al.[3] | |
| Traumatic Brain Injury (Rat Model) | - Suppressed TBI-induced increase in contusion volume, cell apoptosis, and edema[4]. | Reduction of pro-inflammatory mediators (TNF-α, IL-1β, IL-6) and reversal of the decrease in anti-inflammatory IL-10[4][5]. | Lee et al.[5] | |
| Tripchlorolide | Parkinson's Disease (Rat Model) | - Increased the survival of dopaminergic neurons in the substantia nigra by up to 67%[6]. - Markedly prevented the decrease in striatal dopamine (B1211576) levels[6]. | Stimulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA expression[6]. | Li et al.[6] |
| Alzheimer's Disease (Mouse Model) | - Significantly improved spatial learning and memory in 5XFAD mice[7]. - Significantly reduced cerebral Aβ deposits and lowered Aβ levels in brain homogenates[7]. | Negative regulation of β-site APP cleaving enzyme 1 (BACE1)[7]. | Zeng et al.[7] | |
| Neuroinflammation (Microglia Cell Culture) | - Markedly attenuated the production of TNF-α, IL-1β, nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂) in a dose-dependent manner (1.25-10 nM)[8]. | Inhibition of inflammatory responses in microglia by blocking NF-κB and JNK signaling[8][9]. | Zhou et al.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the table above.
Triptolide in a Rat Model of Cerebral Ischemia/Reperfusion
-
Animal Model: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by 24 hours of reperfusion to mimic ischemic stroke[1][2].
-
Treatment: Triptolide (5 mg/kg) or a vehicle (DMSO) was administered to the rats at the beginning of the reperfusion period[1].
-
Infarct Volume Assessment: After 24 hours of reperfusion, rat brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) was quantified relative to the total brain area using imaging software[1].
-
Apoptosis Detection (TUNEL Staining): Brain tissue sections from the penumbral area were processed using the Terminal deoxynucleotidyl transferase-mediated dUTP-biotin Nick End Labeling (TUNEL) assay to identify DNA fragmentation, a hallmark of apoptosis. The number of TUNEL-positive cells was counted under a microscope[1][2].
-
Western Blot Analysis: Protein levels of NF-κBp65, PUMA, and caspase-3 in the brain tissue were measured to elucidate the signaling pathway involved. This involves protein extraction, separation by gel electrophoresis, transfer to a membrane, and probing with specific antibodies[1][2].
Tripchlorolide in a Microglia-Mediated Neurotoxicity Model
-
Cell Culture: Primary microglia and cortical neurons were cultured from neonatal mice. The BV-2 microglial cell line was also used[8].
-
Activation of Microglia: Microglial cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, mimicking neuroinflammation[8].
-
Treatment: Tripchlorolide was applied to the microglial cultures at various concentrations (1.25-10 nM) to assess its anti-inflammatory effects[8].
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO) in the culture medium were measured using the Griess reaction. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β were quantified using Enzyme-Linked Immunosorbent Assays (ELISAs)[8].
-
Neuronal Co-culture: To assess neuroprotection, primary cortical neurons were treated with the conditioned media from LPS-stimulated microglia (with or without Tripchlorolide treatment). Neuronal cell survival was then quantified to determine the protective effect of Tripchlorolide against inflammatory neurotoxicity[8].
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Triptolide's Neuroprotective Effect
The following diagram illustrates the proposed signaling pathway through which Triptolide exerts its neuroprotective effects in cerebral ischemia/reperfusion injury.
Caption: Triptolide inhibits the NF-κB/PUMA signaling pathway to reduce apoptosis.
Experimental Workflow for Assessing Neuroprotection
This diagram outlines the experimental workflow used to evaluate the neuroprotective effects of Triptolide in an animal model of stroke.
Caption: Workflow for in vivo evaluation of Triptolide's neuroprotective effects.
References
- 1. Neuroprotection by triptolide against cerebral ischemia/reperfusion injury through the inhibition of NF-κB/PUMA signal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by triptolide against cerebral ischemia/reperfusion injury through the inhibition of NF-κB/PUMA signal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of triptolide on neuronal inflammation in rats with mild brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophic and neuroprotective effects of tripchlorolide, an extract of Chinese herb Tripterygium wilfordii Hook F, on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tripchlorolide improves cognitive deficits by reducing amyloid β and upregulating synapse-related proteins in a transgenic model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective role of tripchlorolide on inflammatory neurotoxicity induced by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tripchlorolide protects neuronal cells from microglia-mediated beta-amyloid neurotoxicity through inhibiting NF-kappaB and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Amitriptyline as a Gold Standard: A Comparative Guide for Assay Validation
For researchers, scientists, and drug development professionals, the rigorous validation of assays is paramount to ensure the accuracy and reliability of experimental results. A critical component of this validation process is the use of a well-characterized positive control. Amitriptyline (B1667244), a tricyclic antidepressant with a long history of clinical use and extensive preclinical research, serves as an invaluable tool in this capacity. This guide provides a comprehensive comparison of amitriptyline's performance across various in vitro and in vivo assays, supported by experimental data and detailed protocols, to aid in its effective implementation as a positive control.
Unveiling the Multifaceted Mechanism of Action of Amitriptyline
Amitriptyline exerts its therapeutic effects through a complex pharmacological profile, primarily by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[3] Beyond its primary targets, amitriptyline also displays significant affinity for several other receptors, contributing to both its therapeutic efficacy and its side-effect profile. These secondary targets include histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and voltage-gated sodium channels.[1][2][4] This multifaceted mechanism of action makes amitriptyline a robust positive control for a wide range of assays targeting these pathways.
Comparative Performance of Amitriptyline in In Vitro Assays
The following tables summarize the quantitative data on amitriptyline's activity at its key molecular targets. This data is essential for establishing baseline activity and comparing the potency of novel compounds.
Table 1: Inhibition of Serotonin and Norepinephrine Transporters by Amitriptyline
| Assay Type | Target | Species | IC50 / Ki (nM) | Reference(s) |
| Radioligand Binding | Human SERT | Human | 3.45 (Ki) | [4] |
| Radioligand Binding | Human NET | Human | 13.3 (Ki) | [4] |
Table 2: Antagonism of Histamine and Muscarinic Receptors by Amitriptyline
| Assay Type | Target | Species | IC50 / Ki (nM) | Reference(s) |
| Radioligand Binding | Human Histamine H1 Receptor | Human | 0.5 - 1.1 (Ki) | [4] |
| Radioligand Binding | Human Muscarinic M1-M5 Receptors | Human | 11 - 24 (Ki) | [4] |
Table 3: Blockade of Voltage-Gated Sodium Channels by Amitriptyline
| Assay Type | Target | Channel State | IC50 (µM) | Reference(s) |
| Electrophysiology | Rat Skeletal Muscle Na+ Channel | Resting | 33 | [1] |
| Electrophysiology | Rat Skeletal Muscle Na+ Channel | Open | 0.26 | [1] |
| Electrophysiology | Rat Skeletal Muscle Na+ Channel | Inactivated | 0.51 | [1] |
| Electrophysiology | Human Cardiac hH1 Na+ Channel | Resting | 24.8 | [5] |
| Electrophysiology | Human Cardiac hH1 Na+ Channel | Inactivated | 0.58 | [5] |
| Electrophysiology | Human NaV1.7 Channel | Inactivated | 0.24 | [6] |
Efficacy of Amitriptyline in Preclinical Models of Depression
Amitriptyline consistently demonstrates antidepressant-like effects in widely used behavioral assays, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These models are based on the principle that rodents, when exposed to an inescapable stressful situation, will adopt an immobile posture, which can be reversed by antidepressant treatment.
Table 4: Dose-Dependent Effects of Amitriptyline in Behavioral Assays
| Assay | Species | Doses (mg/kg, i.p.) | Effect on Immobility | Reference(s) |
| Tail Suspension Test | Mouse | 1, 5, 10 | Dose-dependent decrease | [7] |
| Tail Suspension Test | Mouse | 16, 32 | Significant decrease | [8] |
| Forced Swim Test | Mouse | 10 | Significant decrease | [9] |
| Inhibitory Avoidance | Mouse | 2.5, 5, 10, 20 | Dose-dependent impairment | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of validation studies.
In Vitro Assays
1. Serotonin and Norepinephrine Transporter (SERT/NET) Uptake Assay:
-
Cell Culture: Utilize HEK293 cells stably expressing human SERT or NET.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of amitriptyline or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]5-HT for SERT or [³H]NE for NET) at a concentration near its Km value.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of substrate uptake at each amitriptyline concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
2. Histamine H1 and Muscarinic Acetylcholine Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor (e.g., [³H]pyrilamine for H1 receptors or [³H]QNB for muscarinic receptors), and varying concentrations of amitriptyline or a vehicle control.
-
Incubate the mixture at room temperature to allow for binding equilibrium to be reached.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the specific binding of the radioligand at each amitriptyline concentration and calculate the Ki value using the Cheng-Prusoff equation.
3. Voltage-Gated Sodium Channel Electrophysiology Assay:
-
Cell Culture: Use cells expressing the specific sodium channel subtype of interest (e.g., HEK293 cells).
-
Electrophysiology Recording:
-
Perform whole-cell patch-clamp recordings from the transfected cells.
-
Apply voltage protocols to elicit sodium currents in the absence (control) and presence of varying concentrations of amitriptyline.
-
To assess state-dependent block, hold the membrane potential at different voltages to favor the resting, open, or inactivated states of the channel before applying the test pulse.
-
-
Data Analysis: Measure the peak sodium current amplitude at each amitriptyline concentration and for each channel state. Calculate the percentage of current inhibition and determine the IC50 values for each state.
In Vivo Behavioral Assays
1. Forced Swim Test (FST) in Mice:
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer amitriptyline (e.g., 10, 20, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Place the mouse in the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
-
Data Analysis: Compare the duration of immobility between the amitriptyline-treated and vehicle-treated groups.
2. Tail Suspension Test (TST) in Mice:
-
Apparatus: A horizontal bar raised at least 50 cm from the floor.
-
Procedure:
-
Administer amitriptyline (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Suspend the mouse by its tail from the bar using adhesive tape (approximately 1-2 cm from the tip of the tail).
-
The test duration is typically 6 minutes.
-
Record the total duration of immobility.
-
-
Data Analysis: Compare the total immobility time between the amitriptyline-treated and vehicle-treated groups.
Visualizing Amitriptyline's Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by amitriptyline and a typical experimental workflow.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. The norepinephrine transporter in physiology and disease. | Semantic Scholar [semanticscholar.org]
- 3. ClinPGx [clinpgx.org]
- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 5. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. jsmcentral.org [jsmcentral.org]
- 8. researchgate.net [researchgate.net]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Triptil (Amitriptyline) and Newer Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tricyclic antidepressant Triptil (amitriptyline) with newer classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The following sections detail their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: A Tale of Selectivity
The therapeutic effects of antidepressants are primarily attributed to their ability to modulate the levels of key neurotransmitters in the synaptic cleft. This compound and newer antidepressants achieve this through different mechanisms, leading to variations in their efficacy and side-effect profiles.
This compound (Amitriptyline): The Broad-Spectrum Precursor
Amitriptyline (B1667244), a tertiary amine tricyclic antidepressant (TCA), acts by blocking the reuptake of both serotonin (5-HT) and norepinephrine (B1679862) (NE) at presynaptic terminals.[1] This non-selective inhibition leads to an increase in the synaptic concentrations of these neurotransmitters.[1] Beyond its primary targets, amitriptyline also exhibits strong binding affinities for other receptors, including alpha-adrenergic, histamine (B1213489) (H1), and muscarinic (M1) receptors, which contributes to its side-effect profile.[1]
Newer Antidepressants: A More Targeted Approach
In contrast, newer antidepressants were developed to have more selective mechanisms of action, aiming to improve tolerability.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name suggests, SSRIs, such as fluoxetine, sertraline (B1200038), and citalopram, have a high affinity for the serotonin transporter (SERT) and a low affinity for the norepinephrine transporter (NET).[2][3] By selectively blocking SERT, SSRIs increase the concentration of serotonin in the synaptic cleft.[4]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs, like venlafaxine (B1195380) and duloxetine, inhibit the reuptake of both serotonin and norepinephrine, similar to TCAs.[5] However, they generally have a lower affinity for other neurotransmitter receptors compared to TCAs, which often results in a more favorable side-effect profile.[5] Most SNRIs are more selective for serotonin over norepinephrine.[5]
Signaling Pathways: Beyond the Synapse
The long-term therapeutic effects of antidepressants are believed to involve downstream intracellular signaling cascades that lead to neuroplastic changes.
This compound (Amitriptyline) Signaling
Recent research suggests that amitriptyline's effects extend beyond simple neurotransmitter reuptake inhibition. It has been shown to influence intracellular signaling pathways, including the LPAR1/Gαi/o/Src family tyrosine kinase pathway, leading to the activation of matrix metalloproteinase-9 (MMP-9) and subsequent production of Glial cell line-derived neurotrophic factor (GDNF).[6] Additionally, amitriptyline has been found to inhibit the MAPK/ERK and CREB pathways.[7]
Caption: Amitriptyline's dual mechanism of action.
SSRI and SNRI Signaling
A key downstream effect of both SSRIs and SNRIs is the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF).[2][3] Increased synaptic serotonin and norepinephrine are thought to activate intracellular signaling cascades that lead to the upregulation of BDNF expression.[8] BDNF plays a crucial role in neuronal survival, growth, and synaptic plasticity.[2][3]
Caption: SSRI/SNRI downstream signaling cascade.
Comparative Efficacy: A Clinical Showdown
Numerous clinical trials have compared the efficacy of this compound with newer antidepressants. The Hamilton Depression Rating Scale (HAM-D) is a widely used clinician-administered scale to assess the severity of depression in these trials.[9][10]
Efficacy Data Summary
| Comparison | Outcome Measure | Result | Citation |
| Amitriptyline vs. SSRIs | Standardized Mean Difference (SMD) in Efficacy | 0.147 (95% CI 0.05-0.243), favoring amitriptyline | [11] |
| Amitriptyline vs. SSRIs | Odds Ratio (OR) for Treatment Response | 1.12 (95% CI 1.01-1.24), favoring amitriptyline | [11] |
| Amitriptyline vs. SSRIs (Inpatients) | Standardized Mean Difference (SMD) in Efficacy | 0.28 (95% CI 0.08-0.46), favoring amitriptyline | [12] |
| Amitriptyline vs. SSRIs (Outpatients) | Standardized Mean Difference (SMD) in Efficacy | 0.10 (95% CI -0.02-0.23), no significant difference | [12] |
| Amitriptyline vs. Other Antidepressants | Odds Ratio (OR) for Treatment Response | 1.12 (95% CI 1.01, 1.23), favoring amitriptyline | [13] |
A systematic review of 186 randomized controlled trials found that amitriptyline was slightly more effective than comparator antidepressants, including SSRIs.[11] The standardized mean difference in efficacy was 0.147, significantly favoring amitriptyline.[11] Another meta-analysis found that amitriptyline was more effective in inpatients compared to other antidepressants, but not in outpatients.[12] In a comparison between sertraline and amitriptyline, both were found to be effective treatments for major depression, with no significant difference in their antidepressant effects.[14]
Tolerability and Safety Profile: The Trade-Off
While this compound may have a slight efficacy advantage in some populations, this is often offset by its less favorable side-effect profile.
Adverse Event Data Summary
| Adverse Event | Amitriptyline | SSRIs | SNRIs | Citations |
| Anticholinergic Effects | ||||
| Dry Mouth | High | Low | Moderate | [15] |
| Constipation | High | Low | Moderate | [15] |
| Blurred Vision | High | Low | Low | |
| Cardiovascular Effects | ||||
| Orthostatic Hypotension | High | Low | Low-Moderate | |
| Tachycardia | High | Low | Low-Moderate | |
| Other Common Side Effects | ||||
| Sedation | High | Low-Moderate | Low-Moderate | |
| Weight Gain | High | Low-Moderate | Low-Moderate | [16] |
| Sexual Dysfunction | Moderate | High | High | [17] |
| Nausea | Low-Moderate | High | High | [15] |
Amitriptyline is associated with a higher incidence of anticholinergic side effects (dry mouth, constipation, blurred vision), sedation, and weight gain compared to SSRIs and SNRIs.[15][16] A systematic review found that the overall odds ratio for dropping out of trials due to side effects was 0.62, favoring control drugs over amitriptyline.[11] Specifically, amitriptyline was less well-tolerated than SSRIs in outpatients.[12] In contrast, SSRIs are more commonly associated with gastrointestinal side effects like nausea and a higher incidence of sexual dysfunction.[15][17] SNRIs share a similar side-effect profile with SSRIs but may also cause an increase in blood pressure due to their noradrenergic activity.[1]
Experimental Protocols
1. Hamilton Depression Rating Scale (HAM-D) Administration
The HAM-D is a clinician-rated scale used to quantify the severity of depression.[9][10]
-
Objective: To assess the severity of depressive symptoms.
-
Procedure:
-
The clinician conducts a semi-structured interview with the patient, covering the items on the scale.
-
The 17-item version (HAM-D17) is most commonly used.[10]
-
Each item is rated on a 3- or 5-point scale, with higher scores indicating greater severity.[9][10]
-
The total score is calculated by summing the scores for each item.
-
-
Scoring Interpretation:
-
0-7: Normal
-
8-16: Mild depression
-
17-23: Moderate depression
-
≥24: Severe depression[9]
-
-
Response and Remission Criteria:
-
Response: Typically defined as a ≥50% reduction in the baseline HAM-D score.
-
Remission: Typically defined as a HAM-D score of ≤7.
-
Caption: Hamilton Depression Rating Scale workflow.
2. In Vitro Neurotransmitter Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells.
-
Objective: To determine the IC50 value of a test compound for the serotonin and norepinephrine transporters.
-
Materials:
-
Cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).
-
Test compound (e.g., amitriptyline, SSRI, or SNRI).
-
Assay buffer.
-
96-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
Plate the hSERT or hNET expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period to allow for neurotransmitter uptake.
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neurotransmitter reuptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the neurotransmitter reuptake) from the dose-response curve.
-
Caption: Neurotransmitter reuptake inhibition assay workflow.
Conclusion
The choice between this compound (amitriptyline) and newer antidepressants involves a careful consideration of the trade-off between efficacy and tolerability. While amitriptyline may offer a slight efficacy advantage, particularly in more severe or inpatient settings, its broader receptor activity leads to a higher burden of side effects. Newer agents, such as SSRIs and SNRIs, provide a more targeted approach with improved tolerability, making them the first-line treatment for many patients with depression. The decision for an individual patient should be based on their specific clinical presentation, medical comorbidities, and previous treatment history. Future research and drug development should continue to focus on identifying novel mechanisms that can enhance antidepressant efficacy while minimizing adverse effects.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. ClinPGx [clinpgx.org]
- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Antidepressant amitriptyline‐induced matrix metalloproteinase‐9 activation is mediated by Src family tyrosine kinase, which leads to glial cell line‐derived neurotrophic factor mRNA expression in rat astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resref.com [resref.com]
- 10. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 11. Amitriptyline v. the rest: still the leading antidepressant after 40 years of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amitriptyline for inpatients and SSRIs for outpatients with depression: systematic review and meta-regression analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A double-blind, placebo-controlled study comparing the effects of sertraline versus amitriptyline in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Results - Adverse Effects of Pharmacologic Treatments of Major Depression in Older Adults - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Study compares antidepressant side effects, finding changes in weight, heart rate and more vary widely - CBS News [cbsnews.com]
- 17. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
Assessing the Specificity of Amitriptyline's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular target specificity of the tricyclic antidepressant (TCA) amitriptyline (B1667244) with that of other commonly prescribed antidepressants, including the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, the SSRI sertraline, and the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. The data presented herein, derived from radioligand binding assays, offers a quantitative basis for understanding the pharmacological profile of amitriptyline and its therapeutic actions and side effects.
Comparative Analysis of Molecular Target Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of amitriptyline and selected comparator antidepressants for a range of molecular targets. Lower Ki values indicate higher binding affinity. This data highlights the broad-spectrum activity of amitriptyline in contrast to the more selective profiles of the SSRIs and SNRI.
| Molecular Target | Amitriptyline (Ki, nM) | Fluoxetine (Ki, nM) | Sertraline (Ki, nM) | Venlafaxine (Ki, nM) |
| Primary Targets | ||||
| Serotonin Transporter (SERT) | 3.45 - 4.0 | 1.4 | 1.36 | 63.9 - 74 |
| Norepinephrine Transporter (NET) | 13.3 - 100 | >1000 | >1000 | 1260 |
| Off-Target Receptors | ||||
| Histamine H1 Receptor | 0.5 - 1.1 | 1100 | >10000 | >10000 |
| Muscarinic M1-M5 Receptors | 11 - 24 | >10000 | >10000 | >10000 |
| Alpha-1 Adrenergic Receptor | 4.4 - 28 | 2779 | 1300 | >10000 |
| Alpha-2A Adrenergic Receptor | 330 | - | - | - |
| Dopamine Transporter (DAT) | 2580 | >10000 | 884 | >10000 |
| 5-HT1A Receptor | - | - | - | - |
| 5-HT2A Receptor | - | 64 (R-fluoxetine) | - | - |
| 5-HT2C Receptor | High Affinity | 64 (R-fluoxetine) | - | - |
Experimental Protocols
Radioligand Binding Assay for Determining Receptor and Transporter Affinity
The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a drug (unlabeled ligand) and its molecular target (receptor or transporter).
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., amitriptyline) for a specific molecular target.
Materials:
-
Membrane Preparation: A source of the target receptor or transporter, typically membranes isolated from cultured cells expressing the target protein or from specific brain regions.
-
Radioligand: A radioactively labeled ligand (e.g., with ³H or ¹²⁵I) that binds with high affinity and specificity to the target.
-
Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., amitriptyline).
-
Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.
-
Filtration Apparatus: A device to separate the bound radioligand from the free radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer. The incubation is carried out for a sufficient time to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand that saturates the target) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the target.
Signaling Pathways and Experimental Workflows
The broad receptor-binding profile of amitriptyline results in its modulation of multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling cascades affected by amitriptyline.
Safety Operating Guide
Proper Disposal of Triptil (Amitriptyline): A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Triptil (amitriptyline), a tricyclic antidepressant. Due to its classification as a hazardous substance, stringent disposal protocols must be followed to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is recognized as being toxic if ingested, a serious eye irritant, and highly toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that it is not disposed of through standard drains or in regular solid waste.[1][2]
Regulatory Compliance
The disposal of this compound is governed by regulations for hazardous pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) oversees these regulations under the Resource Conservation and Recovery Act (RCRA).[1][4][5][6] Many states have their own, often stricter, regulations.[1][4] All personnel handling this waste must be trained on these requirements.
Personal Protective Equipment (PPE) for Disposal
When handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Must be used to prevent contact with dust or splashes.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use and dispose of them after handling the substance. Follow proper glove removal techniques.[2] |
| Protective Clothing | Laboratory coat. | To protect against skin contact.[2] |
| Respiratory Protection | NIOSH-approved respirator or particulate filter device. | Recommended, especially in situations where dust may be generated.[2] |
Step-by-Step Disposal Protocol
The designated and safest disposal method for this compound is through an approved hazardous waste management vendor, typically involving incineration.[2][5][6] The following steps outline the mandatory procedure for the safe disposal of this compound from a laboratory setting. This applies to the pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions containing the compound.
-
Waste Identification and Segregation :
-
At the point of generation, declare any unwanted this compound, including expired materials or contaminated items, as hazardous waste.[1]
-
-
Containerization :
-
Solid Waste : Place in a compatible, sealed, and leak-proof container. If the original container is unavailable, use a new, clean container with a secure screw-on cap.[1]
-
Liquid Waste : Use a designated and compatible liquid waste container, such as a plastic-coated glass bottle or a polyethylene (B3416737) carboy, ensuring it can be securely sealed.[1]
-
Contaminated Sharps : Dispose of in a puncture-resistant sharps container.[1]
-
-
Labeling :
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the chemical name "this compound (Amitriptyline)," a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date when waste was first added to the container (accumulation start date).[1][2]
-
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]
-
This area should be separate from general work areas and away from drains.[1]
-
The primary waste container must be placed within a secondary container (such as a lab tray or bin) that is chemically compatible and capable of holding at least 110% of the primary container's volume to prevent the spread of material in case of a leak.[1]
-
-
Arranging for Disposal :
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Minor Spills :
-
Avoid generating dust.[2]
-
Gently sweep up the material and place it into a suitable, labeled disposal container. A vacuum cleaner with a HEPA filter is also recommended.[2]
-
Collect all contaminated cleaning materials and place them in the hazardous waste container.[2]
-
Ventilate the area after the spill has been cleaned.[2]
-
Experimental Protocols for Degradation
For research and decontamination purposes, understanding the degradation pathways of this compound can be valuable. Forced degradation studies, such as acid/base hydrolysis, oxidation, and thermal degradation, are methodologies used to determine the stability of the compound.[2][7][8][9] These are analytical procedures and are not intended for the routine disposal of bulk this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Triptil
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Triptil (Protriptyline) and related tricyclic antidepressant compounds. The information is compiled to ensure a safe laboratory environment and builds upon established safety data for similar molecules like Amitriptyline.
Hazard Identification and Safety Profile
This compound and related compounds are potent pharmaceutical agents that require careful handling. They are classified as toxic if swallowed and can cause serious eye irritation. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1]
Quantitative Toxicity Data:
| Compound | Test | Route | Species | Dose | Reference |
| Amitriptyline Hydrochloride | LD50 | Oral | Rat | 240 mg/kg | [2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the specific procedure, the quantity of the substance, and its physical form (solid or solution).
| Protection Type | Task: Handling Solids (e.g., Weighing) | Task: Handling Solutions (e.g., Diluting) |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile, Butyl rubber) is recommended.[3] | Chemically resistant gloves (e.g., Nitrile, Butyl rubber) are required.[3] |
| Eye/Face Protection | Safety glasses with side shields are mandatory. A full-face shield may be required for bulk handling.[3] | Safety goggles or safety glasses with side-shields are required to protect against splashes.[3] |
| Respiratory Protection | An effective dust mask or an air-purifying respirator with a HEPA filter is necessary, especially when dust may be generated.[3] | Not generally required if handled in a properly functioning chemical fume hood.[3] |
| Skin and Body Protection | A lab coat or long-sleeved clothing is required. For larger quantities, a disposable coverall is recommended.[3] | A lab coat or long-sleeved clothing is required.[3] |
Standard Operating Procedures for Safe Handling
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred enclosure.[3]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3]
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Emergency Procedures
Spill Management:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.[4]
-
Wear PPE: Don the appropriate personal protective equipment before attempting to clean the spill.[4]
-
Containment and Cleanup:
-
Ventilate: After cleanup, ensure the area is well-ventilated.[4]
The following diagram outlines the procedural flow for managing a this compound spill.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Wash off with plenty of water.
-
In Case of Eye Contact: Rinse with plenty of water. If irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Disposal Plan
This compound is very toxic to aquatic life and must not be disposed of down the drain or in regular trash.[4]
Waste Collection and Labeling:
-
Solid Waste: Use the original container if in good condition, or a new, compatible, and securely sealed container.[5]
-
Liquid Waste: Use a designated and compatible liquid waste container, such as a plastic-coated glass bottle.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Toxic," "Environmental Hazard").[5]
Storage and Disposal:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[5]
-
The primary waste container must be placed within a secondary container capable of holding at least 110% of the primary container's volume.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
Experimental Protocols: Forced Degradation Studies
Acid Hydrolysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or water).[4]
-
Add an appropriate amount of acid (e.g., HCl) to achieve the desired concentration.
-
Heat the solution for a specified time, taking samples at various intervals.
-
Neutralize the samples before analysis by a suitable method like HPLC to determine the extent of degradation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
